molecular formula C10H9BrN2O B1269937 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one CAS No. 36725-37-8

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one

Cat. No.: B1269937
CAS No.: 36725-37-8
M. Wt: 253.09 g/mol
InChI Key: CDDNLMGOLYMTSF-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one (CAS: 50636-57-2, C10H9BrN2O) is a pyridazin-3-one derivative of significant interest in pharmaceutical research, particularly as a key synthetic intermediate or core structure in the development of novel vasodilating agents . Compounds based on the pyridazinone moiety are extensively investigated for their potent vasorelaxant activities, acting as bio-isosteric alternatives to the phthalazine ring found in established antihypertensive drugs like hydralazine . Recent studies highlight that novel pyridazin-3-one derivatives demonstrate superior aortic vasorelaxant activity in vitro, with certain analogues exhibiting EC50 values significantly lower than reference standards such as hydralazine and nitroglycerin . The mechanism of action for these compounds is associated with a marked increase in eNOS mRNA expression and a consequential upregulation of aortic nitric oxide (NO) content, which plays a critical role in smooth muscle relaxation . This makes this compound a valuable chemical scaffold for constructing comprehensive structure-activity relationships and for advancing the discovery of new antihypertension agents . Beyond cardiovascular research, pyridazinone derivatives are also explored for other biological activities, including antimicrobial properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-bromophenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDNLMGOLYMTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351051
Record name 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36725-37-8
Record name 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

CAS Number: 36725-37-8 Synonyms: 6-(4-Bromophenyl)-4,5-dihydro-3(2H)-pyridazinone; 3-(4-Bromobenzoyl)propionic acid cyclic hydrazide.[1]

Executive Summary & Strategic Significance

This compound is a pivotal heterocyclic intermediate belonging to the pyridazinone class. In the landscape of drug discovery, this scaffold is not merely a building block but a "privileged structure" capable of engaging diverse biological targets, including phosphodiesterase III (PDE3), cyclooxygenase (COX), and various kinases.

For the synthetic chemist, this molecule represents a strategic junction. The bromine substituent at the para-position of the phenyl ring serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of structure-activity relationship (SAR) libraries without disrupting the pharmacophore core.

Chemical Profile & Physical Properties[2][3][4][5]

The following data consolidates physical characteristics essential for identification and quality control.

PropertyValueNote
CAS Number 36725-37-8Verified Identifier
Molecular Formula

Molecular Weight 253.10 g/mol
Appearance White to off-white crystalline solidVisual purity indicator
Melting Point 167–171 °CSharp range indicates high purity
Solubility DMSO, DMF, Hot EthanolPoor solubility in water/hexane
Key Functional Groups Aryl Bromide, Lactam (Amide), Hydrazone-like C=NSites for derivatization

Validated Synthesis Protocol: Cyclocondensation

The most robust route to CAS 36725-37-8 involves the cyclocondensation of 3-(4-bromobenzoyl)propionic acid with hydrazine hydrate. This reaction exploits the entropy-driven formation of the six-membered pyridazinone ring.

The Mechanism (Causality)

The reaction proceeds via a two-step sequence in a single pot:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of the propionic acid derivative (more electrophilic than the carboxylic acid in neutral/acidic media).

  • Cyclization: The resulting hydrazone intermediate undergoes intramolecular nucleophilic acyl substitution at the carboxylic acid carbon, expelling water and closing the ring.

Experimental Workflow

Reagents:

  • 3-(4-Bromobenzoyl)propionic acid (CAS 6340-79-0): 1.0 eq (e.g., 25.0 g)

  • Hydrazine hydrate (55-80%): 1.5 eq (Excess ensures complete conversion)

  • Solvent: Ethanol (Absolute or 95%)

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with 3-(4-bromobenzoyl)propionic acid and Ethanol (4 mL per gram of substrate). Stir until suspended.

  • Addition: Add Hydrazine hydrate dropwise over 10 minutes. Note: The reaction is exothermic; a slight temperature rise facilitates initial dissolution.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 2–3 hours.

    • Checkpoint: The solution typically clears initially, followed by the precipitation of the product as the reaction progresses (product is less soluble in hot ethanol than the starting acid).

  • Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid spot (low R_f, streaking) should disappear.

  • Work-up (Self-Validating): Cool the mixture to room temperature, then chill in an ice bath (0–5 °C) for 30 minutes.

  • Isolation: Filter the white precipitate via vacuum filtration. Wash the cake with cold ethanol (

    
     mL) to remove unreacted hydrazine and oligomers.
    
  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 90–98%. Purity Check: If MP < 165 °C, recrystallize from Ethanol/DMF.

Mechanistic Biology & Downstream Utility

The utility of CAS 36725-37-8 extends from its role as a PDE3 inhibitor precursor to a scaffold for anti-inflammatory agents.

Biological Logic
  • Cardiotonic Activity: The 4,5-dihydropyridazin-3(2H)-one core mimics the structure of pimobendan and levosimendan (calcium sensitizers/PDE3 inhibitors). The lactam ring presents hydrogen bond donors/acceptors critical for binding to the phosphodiesterase active site.

  • Anti-Inflammatory (COX-2): 6-Aryl-pyridazinones are bioisosteres of the "coxib" tricyclic template. The central ring orients the aryl group into the hydrophobic pocket of the COX enzyme.

Synthetic Utility Visualization

The following diagram illustrates the transformation pathways available from this core intermediate.

G Core 6-(4-Bromophenyl)- 4,5-dihydropyridazin-3(2H)-one (CAS 36725-37-8) Oxidation Dehydrogenation (Fully unsaturated Pyridazinone) Core->Oxidation Br2/AcOH or DDQ Coupling Suzuki/Buchwald Coupling (Biaryl/Amination derivatives) Core->Coupling Pd-Catalysis (via Aryl-Br) Alkylation N-Alkylation (N2 Position) Core->Alkylation R-X, Base Precursor 3-(4-Bromobenzoyl) propionic acid Precursor->Core Hydrazine Hydrate EtOH, Reflux Target1 PDE3 Inhibitors (Cardiotonics) Oxidation->Target1 Target2 COX-2 Inhibitors (NSAIDs) Coupling->Target2

Figure 1: Synthetic provenance and downstream diversification of the this compound scaffold.

Critical Safety & Handling (GHS)

While the final product is stable, the synthesis involves hazardous reagents.

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Control: Use in a fume hood; quench excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Product Handling: Treat CAS 36725-37-8 as a potential bioactive irritant.

    • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

    • PPE: Nitrile gloves, safety goggles, and N95 particulate respirator during weighing.

References

  • Sigma-Aldrich. 6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one Product Analysis. (Accessed 2024). Link

  • ChemicalBook. Synthesis of 6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one. (Patent US2005/137204 Ref).[2] Link

  • Siddiqui, A. A., et al. (2013). "Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones." European Journal of Medicinal Chemistry. Link

  • Rathish, I. G., et al. (2009). "Synthesis and evaluation of some new 6-aryl-4,5-dihydropyridazin-3(2H)-ones as potential anticonvulsant agents." Biological and Pharmaceutical Bulletin. (Contextual grounding for scaffold activity).
  • BLD Pharm. Material Safety Data Sheet: CAS 36725-37-8.Link

Sources

Technical Guide: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

This guide analyzes 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS: 36725-37-8), a critical heterocyclic intermediate in medicinal chemistry.[1] Functioning as a privileged scaffold, this molecule serves as a precursor for phosphodiesterase (PDE) inhibitors, cardiotonic agents (e.g., Levosimendan analogs), and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The presence of the para-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the pharmacophore.[1]

Part 1: Physicochemical Profile[1][2]

The molecular weight of this compound is defined by the isotopic distribution of Bromine (


 and 

in a ~1:1 ratio).[1] In mass spectrometry, this results in a characteristic "doublet" molecular ion peak separated by 2 mass units.[1]
Quantitative Data Table
PropertyValueNotes
Molecular Formula

Average Molecular Weight 253.10 g/mol Used for stoichiometric calculations.[1]
Monoisotopic Mass 251.9898 DaBased on

.[1]
Isotopic Mass (

)
253.9878 DaEqual intensity to

peak.[1]
CAS Number 36725-37-8Distinct from the chloro-analog (1079-73-8).[1]
Physical State Crystalline SolidOff-white to pale yellow.[1]
Solubility DMSO, DMF, hot EtOHPoor solubility in water/ether.[1]

Part 2: Synthetic Architecture

The synthesis of this compound follows a robust two-step protocol: Friedel-Crafts Acylation followed by Hydrazinolysis .[1]

Reaction Pathway Visualization

The following diagram outlines the conversion of Bromobenzene to the target pyridazinone.

SynthesisPathway Reactants Bromobenzene + Succinic Anhydride Intermediate 3-(4-Bromobenzoyl) propionic Acid Reactants->Intermediate AlCl3, Lewis Acid Friedel-Crafts Product 6-(4-Bromophenyl)- 4,5-dihydropyridazin-3(2H)-one Intermediate->Product Cyclization Reflux (EtOH/AcOH) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Product Nucleophilic Attack

Caption: Two-step synthesis via Friedel-Crafts acylation and subsequent ring closure with hydrazine.

Detailed Methodology
Step 1: Synthesis of 3-(4-Bromobenzoyl)propionic Acid

Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts).[1]

  • Reagents: Bromobenzene (Solvent/Reactant), Succinic Anhydride, Aluminum Chloride (

    
    ).[1]
    
  • Protocol:

    • Suspend

      
       (2.2 eq) in dry bromobenzene under inert atmosphere (
      
      
      
      ).
    • Add succinic anhydride (1.0 eq) portion-wise while maintaining temperature

      
       (exothermic).
      
    • Heat to 60°C for 2 hours until HCl evolution ceases.

    • Quench: Pour mixture onto ice/HCl. The intermediate acid precipitates as a solid.[1][2]

    • Purification: Recrystallize from Ethanol/Water.

    • Critical Checkpoint: The intermediate must be free of aluminum salts.[1] A melting point check (approx. 148-150°C) validates purity before cyclization.[1]

Step 2: Cyclization to Dihydropyridazinone

Mechanism: Nucleophilic attack of hydrazine on the ketone and carboxylic acid, followed by dehydration.[1]

  • Reagents: Intermediate Keto-acid, Hydrazine Hydrate (80%), Ethanol.[1]

  • Protocol:

    • Dissolve 3-(4-bromobenzoyl)propionic acid in Ethanol (0.5 M concentration).

    • Add Hydrazine Hydrate (1.2 eq) dropwise.[1]

    • Reflux for 3–4 hours.

    • Workup: Cool to room temperature. The product usually crystallizes out.[1]

    • Filter and wash with cold ethanol.[1]

Part 3: Structural Validation & Logic (E-E-A-T)

To ensure scientific integrity, the synthesized compound must be validated using the following self-verifying markers.

Proton NMR ( NMR) Logic
  • The Ring Protons: The dihydropyridazinone ring contains two adjacent

    
     groups.[1] Look for two triplets (or multiplets) around 
    
    
    
    2.4–3.0 ppm.[1]
    • Causality: If these appear as distinct singlets, ring oxidation (dehydrogenation) to the fully aromatic pyridazinone may have occurred (undesired).[1]

  • The Aromatic Region: Two doublets in the aromatic region (

    
     7.6–7.8 ppm) characteristic of a para-substituted benzene ring (AA'BB' system).[1]
    
  • The NH Proton: A broad singlet around

    
     10.8–11.0 ppm (
    
    
    
    exchangeable).[1]
Mass Spectrometry Logic
  • Isotopic Pattern: The presence of Bromine is confirmed if the M+ and (M+2)+ peaks are of approximately equal height (intensity ratio 1:1).[1]

    • Failure Mode: If the M+2 peak is ~33% of the M+ peak, you likely synthesized the Chloro analog (using chlorobenzene by mistake).[1]

Part 4: Functionalization & Applications[1]

The utility of this compound lies in its ability to serve as a "chemical LEGO" block.[1]

Applications Core 6-(4-Bromophenyl)- 4,5-dihydropyridazin-3(2H)-one Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Dehydro Dehydrogenation (Br2/AcOH) Core->Dehydro Alkylation N-Alkylation (R-X, Base) Core->Alkylation Biaryl Biaryl PDE3 Inhibitors Suzuki->Biaryl Aromatic Fully Aromatic Pyridazinones Dehydro->Aromatic Deriv N-Substituted Derivatives Alkylation->Deriv

Caption: Divergent synthesis pathways utilizing the bromo-handle and the hydrazide nitrogen.[1]

  • Cardiotonic Agents: Derivatives of this scaffold are investigated as calcium sensitizers (PDE3 inhibitors) for treating heart failure.[1]

  • Cross-Coupling: The C-Br bond allows for the introduction of complex aryl or heteroaryl groups via Palladium catalysis, essential for optimizing lipophilicity (LogP) in drug candidates.[1]

References

  • PubChem. (n.d.).[1][3] 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one Compound Summary. (Used for structural analog comparison). Retrieved from [Link]

  • Wang, T., et al. (2007).[1][4] Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-646.[1][4] (Validates general synthesis protocol). Retrieved from [Link]

  • Siddiqui, A.A., et al. (2010).[1] Synthesis and anticonvulsant activity of some 6-(substituted phenyl)-4,5-dihydropyridazin-3(2H)-ones. Acta Poloniae Pharmaceutica.[1][3][5] (Validates pharmacological relevance).

Sources

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one Subtitle: A Versatile Pharmacophore and Synthetic Scaffold in Drug Discovery

Executive Summary

This compound (CAS: 36725-37-8) is a privileged heterocyclic scaffold in medicinal chemistry. Structurally, it consists of a dihydropyridazinone ring fused with a para-bromophenyl moiety. This molecule serves a dual purpose: it is a potent pharmacophore for Phosphodiesterase (PDE) inhibition—targeting cardiovascular and inflammatory pathways—and a robust synthetic intermediate. The bromine substituent acts as a critical "synthetic handle," enabling palladium-catalyzed cross-coupling reactions to generate complex bioactive libraries. This guide details its physicochemical identity, validated synthesis protocols, pharmacological mechanisms, and safety standards.

Chemical Identity & Structural Analysis

The molecule exists primarily in the lactam tautomeric form (2H-one), which is thermodynamically favored over the lactim form. This structural feature is essential for its hydrogen-bonding capacity in enzyme active sites.

ParameterSpecification
IUPAC Name This compound
Common Name 6-(4-Bromophenyl)-4,5-dihydro-3-pyridazinone
CAS Number 36725-37-8
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Melting Point 167–171 °C
SMILES O=C1CCC(C2=CC=C(Br)C=C2)=NN1
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water.[1][2]

Synthetic Pathway & Process Chemistry

The synthesis of this compound is a robust, two-step sequence involving a Friedel-Crafts acylation followed by a heterocyclization with hydrazine.

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of the intermediate 3-(4-bromobenzoyl)propionic acid.

  • Mechanism: Electrophilic aromatic substitution. Succinic anhydride is activated by a Lewis acid (

    
    ) to form an acylium ion, which attacks the bromobenzene ring at the para position (directed by the bromine's steric and electronic effects).
    
Step 2: Heterocyclization

Objective: Ring closure to form the dihydropyridazinone core.

  • Mechanism: Nucleophilic attack of hydrazine nitrogen on the ketone carbonyl, followed by imine formation and intramolecular amidation (lactamization).

Experimental Protocol

Reagents:

  • Bromobenzene (1.0 eq)

  • Succinic Anhydride (1.1 eq)

  • Aluminum Chloride (

    
    , anhydrous, 2.2 eq)
    
  • Hydrazine Hydrate (

    
    , 80%, 1.5 eq)
    
  • Solvents: Nitrobenzene (Step 1), Ethanol (Step 2).

Procedure:

  • Acylation: Suspend succinic anhydride (11 g) in bromobenzene (50 mL). Cool to 0–5 °C. Add

    
     (30 g) portion-wise over 30 minutes (Exothermic!). Stir at room temperature for 4 hours.
    
  • Quench: Pour the reaction mixture into ice-HCl (100 mL). Steam distill to remove excess bromobenzene/nitrobenzene. Filter the solid precipitate (3-(4-bromobenzoyl)propionic acid). Recrystallize from ethanol.

  • Cyclization: Dissolve the isolated acid (10 mmol) in Ethanol (30 mL). Add Hydrazine Hydrate (15 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78 °C) for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool to room temperature. The product precipitates as white/off-white crystals. Filter, wash with cold water, and dry under vacuum.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Reactants Bromobenzene + Succinic Anhydride Catalyst AlCl3 (Friedel-Crafts) Reactants->Catalyst 0-5°C Intermed Intermediate: 3-(4-bromobenzoyl) propionic acid Catalyst->Intermed Acylation Reagent2 Hydrazine Hydrate (Ethanol, Reflux) Intermed->Reagent2 Cyclization Product Final Product: 6-(4-Bromophenyl)-4,5- dihydropyridazin-3(2H)-one Reagent2->Product -2H2O

Caption: Two-step synthetic pathway from commodity chemicals to the dihydropyridazinone scaffold.

Pharmacological Significance

This scaffold is a validated "privileged structure" in drug discovery, particularly for cardiotonic and anti-inflammatory therapeutics.

Mechanism of Action: PDE Inhibition

The 4,5-dihydropyridazin-3(2H)-one ring mimics the purine ring of cAMP and cGMP. This allows the molecule to dock into the catalytic pocket of Phosphodiesterase (PDE) enzymes, specifically PDE3 and PDE4.

  • PDE3 Inhibition: leads to increased intracellular cAMP in cardiomyocytes, enhancing calcium influx and contractility (positive inotropy) for heart failure treatment.

  • PDE4 Inhibition: leads to increased cAMP in immune cells, suppressing the release of pro-inflammatory cytokines (TNF-

    
    , IL-6), relevant for asthma and COPD.
    
Structure-Activity Relationship (SAR)
  • Lactam Region (N-NH-C=O): Essential for hydrogen bonding with invariant Glutamine residues (e.g., Gln369 in PDE4) in the enzyme pocket.

  • Phenyl Ring: Occupies the hydrophobic clamp region of the active site.

  • Bromine Substituent: Enhances lipophilicity and fills the hydrophobic pocket. Crucially, it allows for the attachment of "tail" groups to access the solvent-filled region of the enzyme, drastically improving potency.

SAR Logic Diagram (DOT)

SAR_Logic Core Dihydropyridazinone Core Lactam Lactam (NH-CO) Core->Lactam Contains Ring Phenyl Ring Core->Ring Attached to C6 H_Bond H-Bond Donor/Acceptor (Binds Gln residue) Lactam->H_Bond Bromine 4-Bromo Group Ring->Bromine Para-substitution Hydrophobic Hydrophobic Clamp Interaction Ring->Hydrophobic Handle Synthetic Handle (Suzuki Coupling) Bromine->Handle

Caption: Structure-Activity Relationship (SAR) highlighting binding modes and synthetic utility.

Synthetic Utility: The "Bromine Handle"

The para-bromine atom transforms this molecule from a simple inhibitor into a versatile building block. It is highly reactive in Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol: To generate biaryl derivatives (e.g., for extending the hydrophobic tail):

  • Reactants: this compound (1 eq) + Aryl Boronic Acid (1.2 eq).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (2 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90 °C, 12 hours, Inert Atmosphere (

    
    ).
    

This reaction allows the rapid generation of libraries to optimize PDE selectivity or improve pharmacokinetic properties (solubility, metabolic stability).

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory, especially during the Friedel-Crafts step (HCl gas evolution) and when handling Hydrazine (toxic/carcinogenic).

References

  • Sigma-Aldrich. (n.d.).[3] 6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one Product Analysis. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2011). Structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors. PubMed. Retrieved from

  • BLD Pharm. (n.d.). Chemical Properties of CAS 36725-37-8. Retrieved from

  • ResearchGate. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Retrieved from

Sources

Technical Whitepaper: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for PDE3 Inhibitors and Bioactive Heterocycles[1]

Executive Summary

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS: 36725-37-8) is a critical pyridazinone intermediate used extensively in the synthesis of cardiotonic agents, phosphodiesterase III (PDE3) inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its structural utility lies in its dual-functional nature: the dihydropyridazinone core serves as a biomimetic pharmacophore, while the para-bromophenyl moiety acts as a robust handle for palladium-catalyzed cross-coupling reactions.[1] This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthetic protocols, and reactivity landscape.

Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists in a tautomeric equilibrium, predominantly favoring the lactam (keto) form in the solid state and polar solvents, rather than the lactim (enol) form. This preference dictates its nucleophilic reactivity profile, directing alkylation primarily to the nitrogen atoms.

Table 1: Physicochemical Specifications

PropertyValue / Description
CAS Number 36725-37-8
IUPAC Name This compound
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Melting Point 167–171 °C (Recrystallized from EtOH)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water, Hexanes
pKa (Predicted) ~13.5 (Amide NH acidity)
Structural Visualization

The following diagram illustrates the core structure and the tautomeric potential that influences its chemical behavior.

Structure cluster_0 Tautomeric Equilibrium Lactam Lactam Form (Major) (NH-C=O) Lactim Lactim Form (Minor) (N=C-OH) Lactam->Lactim  H-Shift  

Figure 1: Tautomeric equilibrium favoring the lactam form, essential for hydrogen bonding interactions in biological targets.[1]

Synthetic Pathways & Optimization

The industrial and laboratory standard for synthesizing this compound relies on the cyclocondensation of 4-(4-bromophenyl)-4-oxobutanoic acid with hydrazine hydrate.[1] This route is preferred due to its high atom economy and the avoidance of complex catalysts.

Protocol: Cyclocondensation to Pyridazinone

Reaction Type: Paal-Knorr type Cyclization Precursor: 4-(4-bromophenyl)-4-oxobutanoic acid (derived from Friedel-Crafts succinoylation of bromobenzene).[1]

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-(4-bromophenyl)-4-oxobutanoic acid (25.0 g, 97.3 mmol) in Absolute Ethanol (100 mL).

  • Activation: Slowly add Hydrazine Hydrate (55-60% solution, 1.5 equiv, ~9.1 mL) dropwise at room temperature. Note: An exotherm may be observed as the hydrazine salt forms.[1]

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting acid spot (low Rf) should disappear, replaced by a higher Rf product spot.

  • Work-up: Cool the mixture to ambient temperature (20–25 °C). The product typically crystallizes directly from the reaction mixture.

  • Isolation: Filter the white precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (20 mL) to remove trace hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

  • Yield: Expected yield is 95–98% (approx. 24.2 g).[2]

Expert Insight: If the product does not precipitate upon cooling (common on small scales), concentrate the ethanol to 1/3 volume and cool to 0 °C. Avoid using excess hydrazine if the product is intended for downstream Pd-coupling, as hydrazine can poison palladium catalysts.[1]

Synthesis SM1 Bromobenzene Inter Intermediate: 4-(4-bromophenyl)-4-oxobutanoic acid SM1->Inter AlCl3, Friedel-Crafts SM2 Succinic Anhydride SM2->Inter Product TARGET: 6-(4-Bromophenyl)-4,5- dihydropyridazin-3(2H)-one Inter->Product Cyclization Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Product

Figure 2: Synthetic workflow from commodity chemicals to the target pyridazinone scaffold.

Chemical Reactivity & Functionalization[1][8]

The 4,5-dihydropyridazinone ring is a versatile platform. Modifications can occur at three distinct sites: the amide nitrogen (N2), the C4-C5 ethylene bridge (oxidation), and the aryl bromide (cross-coupling).[1]

A. Dehydrogenation (Aromatization)

Conversion to the fully aromatic pyridazin-3(2H)-one is a common step to increase planarity and binding affinity in PDE inhibitors.[1]

  • Reagents: Sodium 3-nitrobenzenesulfonate (resistol), Selenium Dioxide (

    
    ), or Bromine in Acetic Acid (
    
    
    
    ).[1]
  • Mechanism: Oxidative removal of hydrogen from C4 and C5.[1]

B. N-Alkylation

The lactam nitrogen (N2) is nucleophilic.[1]

  • Conditions:

    
     or 
    
    
    
    in DMF/Acetone with alkyl halides.
  • Selectivity: N-alkylation is generally favored over O-alkylation under basic conditions, preserving the carbonyl motif.[1]

C. Palladium-Catalyzed Coupling

The aryl bromide is an excellent electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

  • Application: Introduction of biaryl systems to extend the pharmacophore into hydrophobic pockets of target enzymes (e.g., COX-2 or PDE3).[1]

Reactivity Center 6-(4-Bromophenyl)-4,5- dihydropyridazin-3(2H)-one Oxidation Aromatization (Pyridazin-3(2H)-one) Center->Oxidation SeO2 or Br2/AcOH Alkylation N-Alkylation (N-Substituted derivatives) Center->Alkylation R-X, K2CO3 Coupling Suzuki Coupling (Biaryl derivatives) Center->Coupling Ar-B(OH)2, Pd(0) Chlorination Chlorination (POCl3) (Chloropyridazine) Center->Chlorination POCl3 (after aromatization)

Figure 3: Divergent reactivity map demonstrating the scaffold's utility in library generation.[1]

Analytical Characterization

Validating the structure requires checking specific spectral markers. The disappearance of the carboxylic acid proton and the appearance of the hydrazone/amide signals are key.

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 8.55 (s, 1H): NH proton (broad, exchangeable).

    • δ 7.43–7.71 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).[1]

    • δ 2.85–3.09 (m, 2H): C5-Methylene protons (adjacent to C=N).[1]

    • δ 2.50–2.76 (m, 2H): C4-Methylene protons (adjacent to C=O).[1]

  • Mass Spectrometry (ESI/DCI):

    • m/z: 253/255 [M+H]⁺ (1:1 isotopic ratio confirming presence of one Bromine atom).[1]

  • IR Spectroscopy:

    • 1670–1690 cm⁻¹: Strong C=O stretching (Amide I).[1]

    • 3100–3200 cm⁻¹: NH stretching (broad).[1]

Handling, Stability & Safety
  • Stability: The compound is stable at room temperature under ambient conditions.[1] It is not hygroscopic but should be stored in a dry, sealed container.

  • Safety Profile (GHS):

    • Signal Word: Warning.

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

    • PPE: Nitrile gloves, safety goggles, and a dust mask/fume hood are required during handling to prevent inhalation of fine dust.

References
  • Synthesis & Properties: 6-(4-Bromo-phenyl)-4, 5-dihydro-2H-pyridazin-3-one. ChemicalBook. Link

  • Biological Application (PDE Inhibitors): Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. PubMed.[1][3][4] Link

  • Reactivity (Dehydrogenation): 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. PubMed.[1][3][4] Link

  • Biological Application (Antimicrobial/Anti-inflammatory): Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones. Taylor & Francis Online.[1] Link[1]

  • General Reactivity Overview: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH/PubMed.[1] Link

Sources

Optimization of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one Solubilization in DMSO for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubilization, stability, and handling of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one , a critical pharmacophore in the development of phosphodiesterase (PDE) inhibitors and cardiotonic agents. While this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) due to favorable dipole-dipole interactions, it presents a significant "crash-out" risk upon aqueous dilution. This document provides a self-validating protocol for preparing master stocks and mitigating precipitation during biological assays.

Molecular Architecture & Solvent Interaction

To optimize solubility, one must first understand the intermolecular forces at play. This compound is a planar, lipophilic heterocycle.

  • The Solute: The pyridazinone ring contains a hydrazide-like moiety (-NH-N=C-), capable of strong intermolecular hydrogen bonding (dimerization), which contributes to its high melting point and crystal lattice energy. The 4-bromophenyl group adds significant lipophilicity (LogP ~1.6–2.2) and

    
    -
    
    
    
    stacking potential.
  • The Solvent (DMSO): DMSO is a polar aprotic solvent with a high dielectric constant (

    
     = 46.7) and a powerful dipole moment (3.96 D).[1]
    
  • The Mechanism: DMSO acts as a hydrogen bond acceptor, effectively disrupting the intermolecular N-H...O bonds between pyridazinone dimers. Simultaneously, dispersion forces between the DMSO methyl groups and the bromophenyl ring stabilize the hydrophobic region of the molecule.

Key Physicochemical Parameters:

ParameterValue (Approx.)Implication for Solubility
LogP 1.6 – 2.2Moderate lipophilicity; poor aqueous solubility (<10

M).
H-Bond Donors 1 (Amide NH)Primary target for DMSO solvation.
H-Bond Acceptors 2 (C=O, N=C)Allows interaction with water, but insufficient for bulk solubility.
Melting Point 178–260°CHigh lattice energy requires vigorous initial mixing (vortex/sonication).

Protocol: Preparation of Master Stock Solutions

This protocol is designed to generate a 50 mM master stock, which is the industry standard for high-throughput screening (HTS) and lead optimization.

Reagents & Equipment[2]
  • Compound: >95% purity (confirmed by HPLC/NMR).

  • Solvent: Anhydrous DMSO (≥99.9%, e.g., Gaylord Chemical "Procipient" or equivalent USP grade). Note: Avoid "wet" DMSO, as water content >0.1% exponentially decreases solubility.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage.

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh approximately 10-12 mg of the compound into a tared amber vial. Record the exact mass (

    
    ) to 0.01 mg precision.
    
  • Volume Calculation: Calculate the required volume of DMSO (

    
    ) to achieve a 50 mM concentration using the formula:
    
    
    
    
    (MW ≈ 253.1 g/mol for the bromo-derivative).
  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dispersal: Vortex at medium speed for 30 seconds. The solution should turn clear.

  • Validation (The "Sparkle" Test): Hold the vial against a dark background under a strong light source. If suspended micro-crystals (Tyndall effect) are visible, proceed to Sonication .

  • Sonication (Conditional): Sonicate in a water bath at ambient temperature (20-25°C) for 5-minute intervals. Warning: Do not allow the bath temperature to exceed 40°C to prevent thermal degradation.

Workflow Visualization

StockPrep Start Weigh Compound (Amber Vial) Calc Calc DMSO Vol (Target: 50mM) Start->Calc Add Add Anhydrous DMSO Calc->Add Vortex Vortex (30 sec) Add->Vortex Check Visual QC (Tyndall Effect) Vortex->Check Sonic Sonicate (<40°C) Check->Sonic Cloudy Store Store (-20°C) Check->Store Clear Sonic->Check

Figure 1: Decision-tree workflow for the preparation of pyridazinone stock solutions, incorporating quality control checkpoints.

Stability & Storage

Pyridazinones are generally chemically stable in DMSO, but physical stability (precipitation) and hygroscopicity are major concerns.

  • Hygroscopicity: DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

    • Risk: As water content rises, the solubility of the lipophilic 4-bromophenyl analog drops logarithmically, leading to "silent precipitation" inside the storage vial.

  • Freeze-Thaw Cycles: Repeated freezing (-20°C) and thawing causes local concentration gradients.

    • Protocol: Aliquot the master stock into single-use volumes (e.g., 50

      
      L) to avoid freeze-thaw stress.
      

Aqueous Dilution Strategy (The "Crash-Out" Risk)

The most common failure mode in biological assays involving this compound is precipitation upon dilution into aqueous buffers (PBS, media).

The Solubility Paradox

While the compound may be soluble at 500 mM in pure DMSO, its solubility limit in water is likely <10


M . When you dilute the stock into the assay buffer, you are essentially performing a "solvent shift" crystallization.
Mitigation Protocol: Serial Dilution

Do NOT pipette 50 mM stock directly into aqueous media. This creates a local zone of supersaturation that triggers immediate aggregation.

Correct Method (Intermediate Dilution):

  • Step 1: Dilute 50 mM stock 1:10 in pure DMSO

    
     5 mM working stock.
    
  • Step 2: Dilute 5 mM working stock 1:100 into the assay buffer (rapid mixing)

    
     50 
    
    
    
    M final concentration (1% DMSO final).
Mechanism of Precipitation

Precipitation cluster_prevention Prevention Strategy Stock DMSO Stock (Solvated Monomers) Dilution Addition to Aqueous Buffer (Water replaces DMSO) Stock->Dilution Shell Hydration Shell Formation (Thermodynamically Unfavorable) Dilution->Shell Rapid Mixing Rapid Rapid Vortexing Dilution->Rapid Agg Hydrophobic Aggregation (Pi-Pi Stacking) Shell->Agg Slow Mixing Precip Macroscopic Precipitation (Assay Failure) Agg->Precip

Figure 2: The kinetic pathway of precipitation. Slow mixing allows hydrophobic domains to aggregate; rapid mixing stabilizes the metastable state.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudiness immediately after adding DMSO Crystal lattice energy is high.Sonicate at 35-40 kHz for 10 mins. Warm gently to 37°C.
Precipitation after freezing/thawing Moisture ingress or thermal shock.Re-solubilize by warming to 37°C and vortexing. Verify clarity before use.
Precipitation in Cell Media Concentration exceeds aqueous solubility limit.Reduce final concentration. Ensure DMSO concentration is <0.5% to minimize solvent toxicity, or use a carrier protein (BSA) in the media to sequester the lipophile.

References

  • Solubility of Pyridazinone Analogs

    • Alshahrani, S. et al. (2019).[2] Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. Link

    • Note: This study establishes the baseline solubility of the 6-phenyl analog in DMSO at >400 mM (mole fraction ~0.4)
  • DMSO Chemical Compatibility

    • Gaylord Chemical.[3][4][5][6] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin 102).[3][5]Link

    • The authoritative source for DMSO solvent properties and polymer/drug comp
  • Compound Structure & Properties

    • PubChem. This compound (CID 120990).Link

    • Source for molecular weight, LogP estimates, and structural confirm
  • Assay Optimization Guidelines

    • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.Link

    • Best practices for handling DMSO stocks and serial dilutions.

Sources

Structural Elucidation and Spectroscopic Characterization of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

This technical guide provides a rigorous analysis of the 1H NMR spectrum of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one . This molecule represents a critical pharmacophore in the development of cardiotonic agents (phosphodiesterase III inhibitors), non-steroidal anti-inflammatory drugs (NSAIDs), and platelet aggregation inhibitors.[1] Its structural core—the dihydropyridazinone ring—mimics the bioactivity of established drugs like Levosimendan and Pimobendan.[1]

Correct spectroscopic characterization is vital not only for structural confirmation but also for monitoring the cyclization efficiency during synthesis, a common bottleneck in process chemistry.[1]

Synthesis & Sample Preparation: The "Why" Behind the Spectrum

To accurately interpret the NMR spectrum, one must understand the sample's history. The presence of specific impurities is directly correlated to the synthetic pathway.[1]

Synthetic Pathway

The standard synthesis involves the Friedel-Crafts acylation of bromobenzene followed by cyclocondensation with hydrazine hydrate.[1]

SynthesisWorkflow reagent reagent intermediate intermediate product product process process Succinic Succinic Anhydride FC_Acylation Friedel-Crafts (AlCl3) Succinic->FC_Acylation BromoB Bromobenzene BromoB->FC_Acylation Intermed 3-(4-bromobenzoyl) propionic acid (Open Chain Impurity) FC_Acylation->Intermed Step 1 Cyclization Cyclocondensation (Reflux) Intermed->Cyclization Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Cyclization Final 6-(4-Bromophenyl)- 4,5-dihydropyridazin-3(2H)-one Cyclization->Final Step 2 (-H2O)

Figure 1: Synthetic pathway highlighting the critical "Open Chain" intermediate which often co-elutes or co-precipitates with the final product.[1]

Sample Preparation Protocol for NMR

Choice of Solvent:

  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

  • Reasoning: Pyridazinones exhibit poor solubility in CDCl3.[1] Furthermore, DMSO-d6 is essential to observe the lactam NH proton (

    
     > 10 ppm), which is often broad or invisible in chloroform due to rapid exchange or poor solvation.[1]
    

Protocol:

  • Weigh 5–10 mg of the dried solid into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).[1]

  • Sonicate for 30 seconds to ensure complete dissolution. Aggregates can cause line broadening.[1]

  • Critical Step: If the spectrum shows water peaks overlapping with the aliphatic region (3.3 ppm in DMSO), add a micro-spatula tip of anhydrous

    
     or use a solvent suppression sequence, though the latter may attenuate the NH signal.[1]
    

1H NMR Spectrum Analysis

The spectrum is characterized by three distinct regions: the exchangeable lactam proton, the para-substituted aromatic system, and the aliphatic ethylene bridge.[1]

Chemical Shift Data Summary (DMSO-d6, 400 MHz)
PositionProton TypeChemical Shift (

ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
NH Lactam10.90 – 11.10 Singlet (br)1H-Exchangeable; disappears with

shake.[1]
Ar-H Aromatic7.68 – 7.75 Doublet2H8.5 HzH-2', H-6' (Ortho to pyridazinone).[1] Deshielded by C=N.
Ar-H Aromatic7.58 – 7.65 Doublet2H8.5 HzH-3', H-5' (Ortho to Bromine).[1]
C5-H Methylene2.88 – 2.95 Triplet2H8.0 HzAllylic position (next to C=N).[1]
C4-H Methylene2.40 – 2.48 Triplet2H8.0 Hz

-to-Carbonyl.[1] Caution: Overlaps with DMSO (2.50).[1]
Detailed Mechanistic Assignment
The Aromatic Region (AA'BB' System)

The 4-bromophenyl moiety presents a classic AA'BB' spin system, often appearing as two distinct doublets (pseudo-AB system) due to the large chemical shift difference relative to the coupling constant.[1]

  • Deshielding Effect: The dihydropyridazinone ring at C6 acts as an electron-withdrawing imine-like system.[1] Therefore, the protons ortho to the heterocyclic ring (H-2'/H-6') appear downfield (~7.70 ppm) compared to the protons ortho to the bromine atom (~7.62 ppm).[1]

  • Validation: A COSY (Correlation Spectroscopy) experiment will show strong cross-peaks between these two doublets.[1]

The Aliphatic Bridge (

)

The dihydropyridazinone ring contains an ethylene bridge at positions 4 and 5.[1]

  • Position 5 (C=N neighbor): These protons are "allylic" to the C=N double bond.[1] The anisotropy of the double bond generally deshields these protons more than the carbonyl group deshields position 4.[1] Expect a triplet around 2.92 ppm .[1]

  • Position 4 (C=O neighbor): These protons are

    
     to the amide carbonyl.[1] They typically resonate upfield of the C5 protons, around 2.45 ppm .[1]
    
  • Technical Alert: In DMSO-d6, the residual solvent pentet appears at 2.50 ppm.[1] The C4-H triplet often "rides" on the shoulder of the solvent peak.[1] Recommendation: If accurate integration is required, acquire the spectrum at a higher temperature (e.g., 313 K) to shift the water/exchange peaks or use a higher field instrument (600 MHz) to resolve the multiplet from the solvent.[1]

The Lactam NH

The presence of this peak is the primary confirmation of ring closure.[1]

  • Shift: 10.9 – 11.1 ppm.[1]

  • Absence? If this peak is missing, but the aromatic signals are present, you likely have the uncyclized intermediate (3-(4-bromobenzoyl)propionic acid) or the sample is too dilute/wet (rapid exchange).[1]

Logic & Workflow for Assignment

Use the following decision tree to validate your compound.

NMR_Logic Start Start Decision Decision Result Result Error Error Action Action StartNode Start Analysis (DMSO-d6) CheckNH Check >10.5 ppm Is NH present? StartNode->CheckNH CheckAcid Check 12-14 ppm Broad OH present? CheckNH->CheckAcid No AnalyzeAr Analyze Aromatic (7.5 - 7.8 ppm) CheckNH->AnalyzeAr Yes CheckAcid->AnalyzeAr No (Check other issues) Fail_Open IMPURITY: Open Chain Acid CheckAcid->Fail_Open Yes (Acid Found) CheckPattern 2 Doublets? (AA'BB' System) AnalyzeAr->CheckPattern AnalyzeAli Analyze Aliphatic (2.4 - 3.0 ppm) CheckPattern->AnalyzeAli Yes Fail_Dehydro IMPURITY: Oxidized Pyridazinone CheckPattern->Fail_Dehydro No (Complex/Shifted) CheckTriplets Two Triplets? AnalyzeAli->CheckTriplets Success CONFIRMED Target Molecule CheckTriplets->Success Yes CheckTriplets->Fail_Open No (Multiplets distinct)

Figure 2: Logic flow for spectroscopic validation. Note that the "Oxidized Pyridazinone" refers to the fully aromatic pyridazinone (loss of 4,5-dihydro character), a common byproduct if the reaction is overheated in air.[1]

Troubleshooting Common Issues

The "Missing" NH Peak

If the peak at ~11.0 ppm is absent:

  • Water Content: High water content in DMSO-d6 can broaden the NH signal into the baseline due to proton exchange.[1] Solution: Dry the sample and use a fresh ampoule of DMSO-d6.[1]

  • Deprotonation: Ensure no basic residue (e.g., NaOH, Hydrazine) remains from the synthesis.[1] The amide proton is acidic (

    
    ).[1]
    
Distinguishing the Open-Chain Intermediate

The precursor, 3-(4-bromobenzoyl)propionic acid, has a very similar structure but distinct NMR features:

  • Carboxylic Acid Proton: Broad singlet at 12.0 – 14.0 ppm (instead of 11.0 ppm).[1]

  • Aliphatic Shifts: The methylene groups in the acid are not constrained in a ring.[1] While they also appear as triplets, their chemical shifts differ slightly, and the coupling constants are often larger (

    
     Hz vs rigid ring coupling).[1]
    
  • Carbonyl: In 13C NMR, the ketone carbonyl in the acid appears ~196 ppm, whereas the amide/imine carbon in the ring appears ~165 ppm and ~150 ppm.[1]

References

  • Synthesis & General Characterization

    • Siddiqui, A. A., et al. (2010).[1] "Synthesis and cardiotonic activity of some new 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones." European Journal of Medicinal Chemistry.

  • Spectroscopic Data of Pyridazinones

    • Livermore, D. G., et al. (2014).[1] "Pyridazinone derivatives as potential anti-inflammatory agents."[1] Journal of Heterocyclic Chemistry. (General reference for ring proton assignments).

  • NMR Solvent Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Mechanistic Pathway (Friedel-Crafts/Cyclization)

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for succinoylation and hydrazine cyclization).

Sources

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one 13C NMR chemical shifts

Author: BenchChem Technical Support Team. Date: February 2026

13C NMR Chemical Shift Analysis & Synthetic Methodology[1]

Executive Summary

This technical guide provides a comprehensive structural and spectral analysis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one , a critical pharmacophore in medicinal chemistry. Belonging to the class of 6-aryl-4,5-dihydro-3(2H)-pyridazinones, this scaffold exhibits significant biological activities, including cardiotonic (PDE III inhibition), antihypertensive, and anti-inflammatory properties.

This document is designed for researchers requiring high-fidelity spectral assignments for structural validation. It details the synthesis pathway, specific 13C NMR chemical shifts , and the mechanistic logic governing these spectral signatures.

Synthetic Pathway & Sample Preparation

To ensure spectral data correlates with high-purity material, the synthesis must follow a validated Friedel-Crafts acylation followed by heterocyclization.

1.1 Validated Synthesis Protocol

Step 1: Friedel-Crafts Acylation

  • Reagents: Succinic anhydride (1.0 eq), Bromobenzene (excess/solvent), Anhydrous

    
     (2.2 eq).
    
  • Mechanism: Electrophilic aromatic substitution yields 3-(4-bromobenzoyl)propionic acid .

  • Critical Control: Maintain temperature

    
     to prevent polymerization.
    

Step 2: Heterocyclization

  • Reagents: 3-(4-bromobenzoyl)propionic acid, Hydrazine hydrate (

    
    , 1.2 eq), Ethanol (Solvent).
    
  • Conditions: Reflux for 3–6 hours.

  • Purification: Recrystallization from Ethanol/DMF.

1.2 Graphviz Workflow: Synthesis & Logic

SynthesisWorkflow Start Succinic Anhydride + Bromobenzene Inter Intermediate: 3-(4-bromobenzoyl) propionic acid Start->Inter AlCl3 Friedel-Crafts Product Target: 6-(4-bromophenyl)- 4,5-dihydropyridazin-3(2H)-one Inter->Product Cyclization (-2 H2O) Reagent Hydrazine Hydrate (Reflux/EtOH) Reagent->Inter

Figure 1: Two-step synthetic pathway from commodity chemicals to the dihydropyridazinone target.

1.3 NMR Sample Preparation
  • Solvent: DMSO-

    
     is the standard solvent due to the poor solubility of the pyridazinone ring in 
    
    
    
    .
  • Concentration: 15–20 mg per 0.6 mL solvent for clear 13C acquisition.

  • Reference: TMS (0.00 ppm) or DMSO center peak (39.5 ppm).

13C NMR Spectral Analysis

The 13C NMR spectrum of this molecule is distinct, featuring a mix of


 methylenes, an amide-like carbonyl, an imine-like carbon, and a para-substituted aromatic system.
2.1 Chemical Shift Table (DMSO-

)

The following values represent the authoritative assignment of carbon environments.

Carbon PositionChemical Shift (

, ppm)
Carbon TypeElectronic Environment
C-3 166.5 – 167.5 C=O (Amide)Deshielded by adjacent Nitrogen and double bond character.
C-6 152.0 – 153.5 C=N (Imine)Deshielded by C=N bond and conjugation with Phenyl ring.
C-1' 134.5 – 135.5 Ar-C (Quaternary)Ipso to Pyridazinone. Resonance deshielding.
C-3', C-5' 131.0 – 132.0 Ar-CHMeta to Pyridazinone (Ortho to Br).
C-2', C-6' 128.0 – 129.0 Ar-CHOrtho to Pyridazinone.
C-4' 123.0 – 124.5 Ar-C-BrDiagnostic: Shielded by Heavy Atom Effect of Bromine.
C-4 27.5 – 28.5


to Carbonyl.
C-5 25.0 – 26.0


to Imine (C=N).

Note: Numbering assumes the pyridazinone ring N-NH is positions 1-2, Carbonyl is 3. C-1' is the phenyl carbon attached to C-6.

2.2 Structural Numbering Reference

To interpret the table above, utilize the following numbering logic:

  • Pyridazinone Ring:

    • Pos 1: NH

    • Pos 2: N

    • Pos 3: C=O

    • Pos 4:

      
      
      
    • Pos 5:

      
      
      
    • Pos 6: C (Quaternary, attached to Phenyl)

  • Phenyl Ring:

    • Pos 1': Attached to Pyridazinone C6.[1]

    • Pos 4': Attached to Bromine.[2][3]

Mechanistic Interpretation & Self-Validation

A robust analysis requires understanding why the peaks appear where they do. This allows you to spot impurities or incorrect structures immediately.

3.1 The Bromine Effect (Heavy Atom Shielding)

A common error is expecting the C-Br carbon to be deshielded due to electronegativity. However, in 13C NMR, the Heavy Atom Effect dominates for Bromine and Iodine.

  • Observation: The C-4' carbon appears upfield (~123 ppm) relative to benzene (128.5 ppm).

  • Validation: If you see a quaternary signal >130 ppm assigned to C-Br, the assignment is incorrect (likely a chloro- analog or misinterpretation).

3.2 Dihydro- vs. Fully Aromatic

This scaffold is 4,5-dihydro .

  • Diagnostic: You must observe two distinct methylene signals in the aliphatic region (20–30 ppm).

  • Failure Mode: If these signals disappear and new aromatic signals appear, the compound has oxidized to the fully aromatic pyridazinone (often driven by heating in air or presence of oxidants).

3.3 Ring Closure Confirmation
  • Open Chain Precursor: The intermediate keto-acid has a ketone carbonyl (~196 ppm) and a carboxylic acid carbonyl (~174 ppm).

  • Cyclized Product: These vanish, replaced by a single amide/hydrazide carbonyl signal at ~167 ppm.

3.4 Graphviz Logic: Spectral Validation

ValidationLogic Start Acquire 13C NMR (DMSO-d6) CheckAliphatic Peaks at 20-30 ppm? Start->CheckAliphatic CheckCarbonyl Peak > 190 ppm? CheckAliphatic->CheckCarbonyl Yes (2 signals) ResultOxidized IMPURITY: Fully Aromatic Pyridazinone CheckAliphatic->ResultOxidized No CheckBr Quaternary Ar-C at ~123 ppm? CheckCarbonyl->CheckBr No (Only ~167 ppm) ResultOpen IMPURITY: Uncyclized Keto-Acid CheckCarbonyl->ResultOpen Yes ResultSuccess VALID STRUCTURE: Dihydro-pyridazinone CheckBr->ResultSuccess Yes ResultWrongSub ERROR: Check Substituent (Cl/F?) CheckBr->ResultWrongSub No

Figure 2: Decision tree for validating the structural integrity of the target molecule based on 13C NMR data.

Troubleshooting & Impurity Profile

When analyzing the crude reaction mixture, look for these specific impurity signatures:

ImpurityOrigin13C Diagnostic Marker
3-(4-bromobenzoyl)propionic acid Unreacted IntermediateKetone C=O at ~196 ppm ; Acid C=O at ~174 ppm .
6-(4-bromophenyl)pyridazin-3(2H)-one Oxidation ProductLoss of 20-30 ppm signals; new alkene signals at 130-140 ppm .
Succinic Anhydride Starting MaterialSingle signal at ~173 ppm (rapidly hydrolyzes to succinic acid in wet DMSO).
References
  • Synthesis and Bioactivity of Pyridazinones: Standard protocol for Friedel-Crafts and hydrazine cycliz

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Link: (General Search Query Validation)

  • General reference for substituent effects (Bromine)

    • Source: Oregon St
    • Link:

  • Structural Validation of Dihydropyridazinones: Specific spectral data correlations for 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

    • Source: MDPI Molecules Journal.
    • Link:[4]

  • Mechanistic Insight on Heavy Atom Effect: Explan

    • Source: Chemistry LibreTexts.
    • Link:

Sources

Technical Guide: FT-IR Spectrum Analysis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the vibrational spectroscopy of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS: 36725-37-8). As a critical intermediate in the synthesis of cardiotonic agents (such as Levosimendan analogs) and non-steroidal anti-inflammatory drugs (NSAIDs), the purity and structural integrity of this scaffold are paramount.

This document moves beyond simple peak listing. It establishes a causal link between the molecule’s electronic environment—specifically the inductive effect of the para-bromine atom and the hydrazone-lactam tautomerism—and its infrared signature. It also defines a self-validating protocol to distinguish the cyclized product from its open-chain keto-acid precursor.

Part 1: Structural Context & Vibrational Theory

To interpret the spectrum accurately, one must understand the molecular architecture that dictates the vibrational modes.

The Dihydropyridazinone Scaffold

Unlike fully unsaturated pyridazinones, the 4,5-dihydro variant contains a saturated ethylene bridge (–CH₂–CH₂–). This breaks the full aromaticity of the heterocyclic ring, resulting in:

  • Distinct Aliphatic Character: Appearance of sp³ C-H stretching modes.

  • Lactam/Hydrazone Resonance: The C=O and C=N bonds are conjugated, but the conjugation is localized compared to the fully aromatic analog.

The para-Bromo Effect

The bromine atom at the para position of the phenyl ring exerts a negative inductive effect (-I) .

  • Impact: It pulls electron density away from the phenyl ring and the adjacent C=N bond.

  • Spectral Shift: This often causes a slight blue shift (increase in wavenumber) for the C=N vibration compared to the unsubstituted phenyl analog, due to increased bond force constant resulting from the altered polarity, though mass effects can counteract this.

Part 2: Experimental Protocol (The "How-To")

Reliable data requires rigorous sample preparation. While Attenuated Total Reflectance (ATR) is common, KBr pellets remain the gold standard for resolution in the fingerprint region (crucial for C-Br identification).

Recommended Workflow
  • Sample State: Solid crystalline powder (usually white to off-white).

  • Technique Selection:

    • Routine QC: Diamond ATR (Single reflection). Pros: Fast, no moisture interference.

    • Structural Characterization: KBr Pellet (1-2 mg sample in 200 mg KBr). Pros: Superior resolution of weak overtone bands and the low-frequency C-Br stretch.

Critical Parameter Settings[1]
  • Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is necessary to resolve the aromatic doublet near 1600 cm⁻¹).

  • Scans: Minimum 32 scans (ATR) or 64 scans (KBr) to improve Signal-to-Noise ratio.

  • Apodization: Blackman-Harris 3-Term (optimizes peak shape).

Part 3: Spectral Analysis & Assignments[2]

The spectrum of this compound is defined by three distinct regions.

Region 1: High Frequency (3500 – 2800 cm⁻¹)
  • N-H Stretch (3200 – 3050 cm⁻¹):

    • Observation: Broad, medium-intensity band.

    • Causality: Dihydropyridazinones form strong intermolecular hydrogen bonded dimers in the solid state (Lactam form). A sharp peak >3400 cm⁻¹ indicates non-hydrogen bonded species (rare in solids) or significant hydration.

  • C-H Stretching:

    • Aromatic (3050 – 3000 cm⁻¹): Weak shoulder peaks.

    • Aliphatic (2950 – 2850 cm⁻¹): Distinct sp³ C-H stretches arising from the C4 and C5 methylene groups of the heterocyclic ring.

Region 2: The "Cardiotonic Triad" (1700 – 1500 cm⁻¹)

This is the diagnostic region. The interplay between the carbonyl, imine, and aromatic ring creates a specific pattern.

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Insight
C=O Stretch (Amide I)1660 – 1690 StrongThe lactam carbonyl. It appears lower than typical ketones (1715 cm⁻¹) due to resonance with the adjacent Nitrogen lone pair (Amide resonance).
C=N Stretch 1610 – 1625 MediumThe imine bond of the hydrazone moiety. Conjugated with the phenyl ring.[1][2][3]
Ar C=C Stretch 1580 – 1600 MediumSkeletal vibrations of the phenyl ring. Often appears as a doublet.
Region 3: Fingerprint & Halogen (1500 – 500 cm⁻¹)
  • Ar-Br Stretch (1070 cm⁻¹ & 600-700 cm⁻¹):

    • The C-Br stretch is notoriously difficult to assign solely by IR due to coupling with ring vibrations. However, a band near 1070 cm⁻¹ (in-plane deformation) and a stronger band in the 500–700 cm⁻¹ range are characteristic of aryl bromides.

  • p-Substitution Pattern (810 – 840 cm⁻¹):

    • Observation: A strong, sharp peak.

    • Causality: C-H out-of-plane (oop) bending for para-disubstituted benzene rings. This confirms the bromine is para and not meta or ortho.

Visualization: Vibrational Logic Pathway

The following diagram illustrates the logical flow from molecular structure to spectral output.

VibrationalLogic Molecule 6-(4-Bromophenyl)- 4,5-dihydropyridazin-3(2H)-one Sub_Phenyl p-Bromo Phenyl Group Molecule->Sub_Phenyl Sub_Ring Dihydropyridazinone Ring Molecule->Sub_Ring Mode_Para p-Sub C-H Bending Sub_Phenyl->Mode_Para Mode_NH N-H Stretch (H-Bonded) Sub_Ring->Mode_NH Mode_CO C=O Lactam Stretch Sub_Ring->Mode_CO Mode_CN C=N Imine Stretch Sub_Ring->Mode_CN Range_NH 3200-3050 cm⁻¹ (Broad) Mode_NH->Range_NH Range_CO 1660-1690 cm⁻¹ (Strong) Mode_CO->Range_CO Range_CN 1610-1625 cm⁻¹ (Medium) Mode_CN->Range_CN Range_Para 810-840 cm⁻¹ (Sharp) Mode_Para->Range_Para

Caption: Logical mapping of structural moieties to specific vibrational frequency ranges.

Part 4: Quality Control & Impurity Analysis

In drug development, identifying what is not the product is as important as identifying the product. The primary impurity is the uncyclized intermediate: 3-(4-bromobenzoyl)propanoic acid .

The "Cyclization Check" Protocol

The synthesis typically involves the reaction of the keto-acid with hydrazine hydrate.

  • Impurity Marker (Acid Carbonyl):

    • If the cyclization is incomplete, you will see a C=O stretch from the carboxylic acid of the starting material.

    • Location: >1700 cm⁻¹ (often 1710–1730 cm⁻¹).

    • Action: If a peak exists >1700 cm⁻¹, the ring closure is incomplete.

  • Impurity Marker (Ketone Carbonyl):

    • The open-chain intermediate has a ketone carbonyl conjugated to the benzene ring.

    • Location: ~1680 cm⁻¹ (can overlap with product, but usually sharper).

Synthesis & Impurity Workflow

The diagram below visualizes the synthesis steps and where IR control points are critical.

SynthesisQC Raw Start: 3-(4-bromobenzoyl) propanoic acid Process Reflux / Heating Raw->Process Reagents Added Reagent + Hydrazine Hydrate (Cyclization) Reagent->Process Product Target: 6-(4-Bromophenyl)- 4,5-dihydropyridazin-3(2H)-one Process->Product Success Impurity Impurity: Unreacted Acid Process->Impurity Incomplete Rxn Check_Pass IR Check: No peak >1700 cm⁻¹ Strong band ~1670 cm⁻¹ Product->Check_Pass QC Validation Check_Fail IR Check: Peak present ~1710-1730 cm⁻¹ (COOH group) Impurity->Check_Fail QC Failure

Caption: QC workflow identifying the critical IR checkpoint for distinguishing cyclized product from open-chain acid precursor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 269786, this compound. Retrieved from [Link]

  • Wang, T., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives.[2] Arzneimittelforschung, 57(10), 641-646.[2] (Validates general spectral assignments for the scaffold). Retrieved from [Link]

  • Zhang, C. T., et al. (2006). (R)-(-)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.[4] Acta Crystallographica Section E. (Provides structural data confirming H-bonding networks relevant to N-H broadening). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for p-substituted benzene and lactam assignments).

Sources

Technical Guide: Mass Spectrometry Fragmentation of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one . Designed for analytical chemists and medicinal chemists, this document details the ionization characteristics, isotopic signatures, and mechanistic fragmentation pathways of this specific dihydropyridazinone scaffold. The guide emphasizes the utility of the bromine isotopic signature as a diagnostic tool and outlines a self-validating experimental protocol for structural confirmation in drug discovery workflows.

Structural & Isotopic Analysis: The Diagnostic Signature

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic physics of bromine. Unlike standard organic molecules dominated by


 and 

, this analyte possesses a distinct spectral fingerprint.[1]
The Bromine Doublet

Bromine exists naturally as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% vs. 49.31%).[2] This creates a "doublet" pattern in the mass spectrum for any fragment containing the bromine atom.
  • Diagnostic Rule: For the parent molecule (

    
    ), the Molecular Ion (
    
    
    
    ) and the (
    
    
    ) isotope peak will appear with approximately equal intensity.
  • Calculated Monoisotopic Mass (

    
    ):  251.99 Da
    
  • Protonated Precursor

    
    :  253.00 m/z
    
  • Protonated Precursor

    
    :  255.00 m/z
    

Analyst Note: If this 1:1 doublet ratio is absent in the parent ion, the sample is not a monobrominated species. If the ratio shifts to 1:2:1, the sample likely contains two bromine atoms (e.g., a dibromo impurity).

Ionization & Precursor Selection[3]

Electrospray Ionization (ESI)

The 4,5-dihydropyridazin-3(2H)-one core contains a hydrazide-like moiety (–NH–N=C–). In positive mode ESI (


ESI), protonation is thermodynamically favored at two sites:
  • The Carbonyl Oxygen (Kinetic Control): Favored due to high electron density.

  • The N2 Nitrogen (Thermodynamic Control): Favored due to resonance stabilization of the resulting cation.

Recommended Mode: Positive ESI (


ESI)
Precursor Selection:  Isolate the 253.0 m/z  (

) peak for MS/MS fragmentation to simplify the product ion spectrum. The 255.0 m/z peak should be used only for confirmation of bromine retention in daughter ions.

Fragmentation Mechanisms[4][5][6][7][8][9][10][11][12][13]

The fragmentation of 4,5-dihydropyridazinones is governed by ring stability and the potential for aromatization. Below are the three primary pathways.

Pathway A: Retro-Diels-Alder (RDA) Cleavage

This is the most characteristic pathway for 4,5-dihydro-heterocycles. The ring undergoes a retro-cycloaddition, ejecting a neutral ethylene molecule (


).
  • Mechanism: The

    
     and 
    
    
    
    bonds do not break; rather, the
    
    
    bond and the
    
    
    bond are involved in the rearrangement, often leading to the expulsion of ethylene from the saturated part of the ring.
  • Neutral Loss: 28 Da (

    
    ).
    
  • Resulting Ion: A diazo-species or rearranged cation at m/z 225 (for

    
    ).
    
Pathway B: Ring Contraction & CO Loss

Cyclic amides (lactams) frequently eject carbon monoxide (CO) under collision-induced dissociation (CID).

  • Mechanism: Homolytic cleavage adjacent to the carbonyl leads to the expulsion of CO.

  • Neutral Loss: 28 Da (CO).

  • Differentiation: High-resolution MS (HRMS) is required to distinguish CO (27.9949 Da) from

    
     (28.0313 Da). In low-res instruments, this overlaps with the RDA pathway.
    
Pathway C: Aromatization (Dehydrogenation)

Dihydropyridazinones are oxidation-prone. In the ion source or collision cell, the molecule may lose a hydrogen molecule (


) to form the fully aromatic pyridazinone.
  • Neutral Loss: 2 Da (

    
    ).
    
  • Resulting Ion: m/z 251 (

    
    ).
    
  • Significance: This is often a minor pathway but confirms the "dihydro" nature of the scaffold.

Pathway D: Formation of the Bromobenzonitrile Cation

At high collision energies, the heterocyclic ring completely degrades, leaving the stable aryl nitrile moiety.

  • Mechanism: Cleavage of the N-N bond and the C-C bond linking the aryl group to the heterocycle.

  • Resulting Ion:

    
     at m/z 182 .
    

Visualization of Fragmentation Pathways[4][7][9][11][13]

The following diagram illustrates the logical flow of fragmentation from the precursor ion.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 253 (79Br) Aromatized Aromatized Ion [M+H-H2]+ m/z 251 Precursor->Aromatized - H2 (2 Da) RDA_Product RDA Product [M+H - C2H4]+ m/z 225 Precursor->RDA_Product - C2H4 (28 Da) (Retro-Diels-Alder) Nitrile Bromobenzonitrile Ion [C7H5BrN]+ m/z 182 Precursor->Nitrile Ring Degradation Phenyl Bromophenyl Cation [C6H4Br]+ m/z 155 RDA_Product->Phenyl - C2H2N2O (Loss of heterocyclic remnant) Nitrile->Phenyl - HCN (27 Da) Benzene Phenyl Cation [C6H5]+ m/z 77 Phenyl->Benzene - Br radical (79 Da)

Caption: Figure 1. Proposed ESI(+) fragmentation tree for this compound. The pathway highlights the retention of the bromine atom until the final degradation steps.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible data generation and minimizes isobaric interference.

Reagents & Preparation[14]
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO. Dilute to 1 µg/mL in 50:50 ACN:Water.

Instrument Parameters (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV (Standard for stable spray).

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).

  • Collision Energy (CE):

    • Low (10-15 eV): To observe the molecular ion and Aromatized product.

    • Medium (20-30 eV): To maximize RDA fragmentation (m/z 225).

    • High (40+ eV): To generate the phenyl cation (m/z 155) and benzene ring (m/z 77).

Validation Step (The "Check")

Before data collection, inject a blank. Then inject the sample.

  • Pass Criteria: Observation of m/z 253 and 255 in a 1:1 ratio.

  • Fail Criteria: Observation of m/z 253 without 255 (indicates debromination or wrong compound).

Data Interpretation: Predicted Fragment Ions

The following table summarizes the key ions expected in the MS/MS spectrum.

m/z (

)
m/z (

)
IdentityMechanismRelative Intensity
253.0 255.0

Protonated ParentHigh (Low CE)
251.0 253.0

Aromatization (Pyridazinone)Low
225.0 227.0

Retro-Diels-Alder (Loss of

)
High (Diagnostic)
182.0 184.0

Bromobenzonitrile cationMedium
155.0 157.0

Bromophenyl cationMedium
77.0 77.0

Phenyl cation (De-brominated)High (High CE)

Note on m/z 225: This is the most critical fragment for confirming the dihydropyridazinone ring structure. If the ring were fully aromatic (pyridazinone) initially, the RDA loss of 28 Da (


) would not occur readily; instead, loss of CO would dominate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explains the isotopic abundance of Bromine and general fragmentation rules).

  • Kéki, S., et al. (2001). Mass spectrometric characterization of some 4,5-dihydro-3(2H)-pyridazinones. Journal of Mass Spectrometry. (Details the RDA and aromatization pathways specific to this scaffold).

  • NIST Chemistry WebBook. (Standard Reference Data for mass spectra of heterocyclic compounds).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Comprehensive guide on ESI mechanisms and collision-induced dissociation).

Sources

Technical Guide: Structural Elucidation and Solid-State Analysis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one Crystal Structure Analysis Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting significant cardiotonic (PDE3 inhibition), anti-inflammatory, and antihypertensive activities. This guide provides a comprehensive workflow for the structural analysis of This compound (CAS: 36725-37-8).

The presence of the 4-bromophenyl moiety introduces specific crystallographic considerations, notably the potential for halogen bonding and heavy-atom anomalous scattering. This document details the synthesis, crystallogenesis, X-ray diffraction (XRD) refinement strategies, and supramolecular analysis using Hirshfeld surfaces.

Synthesis and Crystallogenesis Protocol

To ensure high-quality single crystals suitable for XRD, purity is paramount. The synthesis follows a two-step Friedel-Crafts acylation and cyclization pathway.[1]

Synthetic Pathway

The synthesis relies on the formation of a


-keto acid intermediate, followed by condensation with hydrazine.[1]

Step-by-Step Protocol:

  • Friedel-Crafts Acylation: React bromobenzene (10 mmol) with succinic anhydride (10 mmol) in the presence of anhydrous

    
     (20 mmol) using nitrobenzene or DCM as solvent. Reflux for 3 hours.
    
  • Isolation: Pour into ice-HCl. Filter the solid 3-(4-bromobenzoyl)propanoic acid.

  • Cyclization: Dissolve the intermediate in ethanol. Add hydrazine hydrate (15 mmol) dropwise. Reflux for 4–6 hours.

  • Purification: Cool to room temperature. Filter the precipitate and wash with cold ethanol.

Crystallization Strategy (Slow Evaporation)

For X-ray quality crystals, thermodynamic control is required to minimize defects.

  • Solvent System: Ethanol/DMF (3:1 ratio) or pure Ethanol.

  • Method: Dissolve 50 mg of the purified product in the minimum amount of hot solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm perforated with 3–5 pinholes.
    
  • Conditions: Store at 25°C in a vibration-free environment for 5–7 days.

  • Target Morphology: Colorless prisms or blocks.

Reaction Workflow Visualization

SynthesisWorkflow Start Bromobenzene + Succinic Anhydride Catalyst AlCl3 / Reflux Start->Catalyst Intermed γ-Keto Acid Intermediate Catalyst->Intermed Friedel-Crafts Reagent Hydrazine Hydrate (EtOH) Intermed->Reagent Product 6-(4-Bromophenyl)- 4,5-dihydropyridazin-3(2H)-one Reagent->Product Cyclization Crystal Single Crystal (Slow Evap) Product->Crystal Recrystallization

Figure 1: Synthetic pathway and crystallization workflow for the target pyridazinone.[1][2][3][4][5][6][7][8]

Crystallographic Data Collection & Refinement

When analyzing the crystal structure, specific attention must be paid to the tautomeric state and the conformation of the dihydropyridazine ring.

Data Collection Parameters[9]
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption effects from the Bromine atom (
    
    
    ).
  • Temperature: Collect at 100 K or 293 K. Low temperature is recommended to reduce thermal motion (ellipsoids) of the flexible ethylene bridge (-CH2-CH2-).

Structure Solution and Refinement
  • Space Group: Commonly

    
      (Monoclinic) or 
    
    
    
    (Triclinic).
  • Tautomerism Check: The molecule can exist as a lactam (NH-C=O) or lactim (N=C-OH). In the solid state, pyridazinones almost exclusively adopt the lactam form.

    • Validation: Locate the H atom on the Nitrogen (N2) in the difference Fourier map. The C3-O bond length should be approx 1.23–1.25 Å (double bond character), not 1.35 Å (single bond).

  • Ring Conformation: Unlike the planar aromatic pyridazinone, the 4,5-dihydro ring is non-planar. Expect a screw-boat or twisted conformation.

Table 1: Typical Bond Lengths for Validation

BondExpected Length (Å)Interpretation
C=O 1.22 – 1.25Indicates Lactam tautomer
N–N 1.36 – 1.38Single bond character
C=N 1.28 – 1.30Double bond (C6=N1)
C–Br 1.89 – 1.91Standard Aryl-Bromide

Supramolecular Architecture Analysis

The stability of the crystal lattice is governed by a hierarchy of intermolecular forces.

Hydrogen Bonding: The Dimer

The most persistent feature in pyridazinone crystallography is the formation of centrosymmetric dimers.

  • Donor: N2–H

  • Acceptor: O1 (Carbonyl oxygen)

  • Geometry: The N–H...O interaction typically forms an eight-membered ring motif, denoted as

    
     in graph-set notation.[9] This holds the dimers in a planar arrangement.
    
Halogen Bonding and -Stacking
  • Halogen Bonding: Inspect the Br atom for "Type II" halogen bonds (C–Br...O or C–Br...

    
    ). The bromine atom often acts as a Lewis acid (sigma-hole donor) interacting with electron-rich carbonyl oxygens.
    
  • 
    -Stacking:  The phenyl rings of adjacent dimers often stack with centroid-centroid distances of 3.6–3.9 Å.[9]
    
Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is standard.[10]

  • 
     Surface:  Look for bright red spots corresponding to the strong N-H...O hydrogen bonds.
    
  • Fingerprint Plot:

    • H...H Contacts: usually comprise ~35–40% of the surface (dispersive forces).

    • O...H Contacts: ~15–20% (hydrogen bonding).[11]

    • Br...H Contacts: Significant contribution due to the large surface area of Bromine.

Interaction Logic Diagram

IntermolecularForces Molecule Monomer Unit (Lactam Form) HBond N-H...O Hydrogen Bond (Strong/Directional) Molecule->HBond Dimer Centrosymmetric Dimer (R2,2(8) Motif) PiStack Pi-Pi Stacking (Phenyl Rings) Dimer->PiStack Halogen C-Br...O / C-Br...Pi (Halogen Bonding) Dimer->Halogen Network 3D Crystal Lattice HBond->Dimer PiStack->Network Halogen->Network

Figure 2: Hierarchy of supramolecular forces stabilizing the crystal lattice.

Computational Validation (DFT)

Experimental X-ray data should be validated against Density Functional Theory (DFT) calculations, particularly to confirm the position of hydrogen atoms which are difficult to locate precisely with X-rays.

  • Method: B3LYP functional with 6-311G(d,p) or def2-TZVP basis set.

  • Objective: Optimize the geometry of the monomer and dimer in the gas phase.

  • Comparison: Calculate the Root Mean Square Deviation (RMSD) between the experimental X-ray structure and the optimized DFT structure. A low RMSD (< 0.1 Å for heavy atoms) confirms the structural assignment.

References

  • Synthesis & Class Overview: Asif, M. et al. "Synthesis, characterization and biological activities of some new 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives." Journal of Saudi Chemical Society, 2012. Link

  • Crystallographic Analogs (4-chloro derivative): Daoui, K. et al. "Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one."[6] Acta Crystallographica Section E, 2021. Link

  • Tautomerism in Pyridazinones: Silva-Júnior, E. F. et al. "Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one."[7] Journal of Chemical and Pharmaceutical Research, 2015. Link

  • Halogen Bonding Context: Cavallo, G. et al. "The Halogen Bond."[8][12] Chemical Reviews, 2016. Link

  • Hirshfeld Surface Methodology: Spackman, M. A. & Jayatilaka, D. "Hirshfeld surface analysis."[11][12] CrystEngComm, 2009. Link

Sources

Technical Guide: UV-Vis Absorption Spectroscopy of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one , a critical heterocyclic scaffold in medicinal chemistry.[1] Often utilized as a precursor for cardiotonic agents (analogous to levosimendan) and phosphodiesterase (PDE) inhibitors, the spectral integrity of this compound is paramount for validating synthesis and studying electronic conjugation.[1]

This document moves beyond basic spectral reporting to explore the molecular orbital origins of absorption , lactam-lactim tautomerism , and critical experimental protocols for reproducible characterization.[1]

Molecular Architecture & Chromophoric Basis[1]

To interpret the UV-Vis spectrum accurately, one must first deconstruct the molecule into its constituent chromophores. The absorption profile is not merely a sum of its parts but a result of the electronic coupling between the aryl ring and the heterocyclic core.

Structural Components

The molecule consists of two primary electronic domains:

  • The Electron-Deficient Heterocycle: The 4,5-dihydropyridazin-3(2H)-one ring contains a hydrazone-like segment (

    
    ).[1] The carbonyl group (
    
    
    
    ) and the imine (
    
    
    ) provide
    
    
    and
    
    
    transitions.[1]
  • The Aryl Substituent: The 4-bromophenyl group acts as a conjugated donor. The bromine atom, while withdrawing inductively (

    
    ), acts as a weak resonance donor (
    
    
    
    ) via its lone pairs, causing a bathochromic (red) shift compared to the unsubstituted phenyl analog.[1]
Electronic Transitions

The primary absorption band (


) typically falls in the 280–295 nm  range.[1] This intense band arises from the conjugation of the phenyl ring with the 

bond of the pyridazinone ring.
  • 
     Transition (High Intensity):  The dominant feature, representing the excitation of electrons across the conjugated 
    
    
    
    system.[1]
  • 
     Transition (Lower Intensity):  Often observed as a shoulder or weak tail >300 nm, originating from the non-bonding electrons on the carbonyl oxygen or the bromine atom.[1]
    

Synthesis & Purity: The Spectral Pre-requisite

Expert Insight: A common error in UV-Vis characterization of pyridazinones is the presence of uncyclized


-keto acid intermediates. These precursors also absorb in the UV region but lack the specific hydrazone conjugation band, leading to broadened or inaccurate peaks.[1]

The synthesis typically proceeds via Friedel-Crafts acylation followed by hydrazinolysis. Purity must be validated (e.g., via TLC or HPLC) before UV analysis.[1]

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Bromobenzene + Succinic Anhydride Inter Intermediate: 3-(4-Bromobenzoyl) propionic acid Start->Inter AlCl3 Friedel-Crafts Cyclization Cyclization (Schiff Base Formation) Inter->Cyclization + Reagent Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Cyclization Purification Recrystallization (Ethanol) Cyclization->Purification Target Target: 6-(4-Bromophenyl)- 4,5-dihydropyridazin-3(2H)-one Purification->Target Pure Crystal

Figure 1: Synthetic pathway highlighting the critical cyclization step.[1] Unreacted intermediate will contaminate the UV spectrum.

Experimental Protocol: UV-Vis Characterization

This protocol ensures adherence to the Beer-Lambert Law (


) and minimizes solvent cutoff interference.[1]
Materials & Solvents[1]
  • Analyte: Pure this compound (Recrystallized).[1]

  • Solvents:

    • Methanol (MeOH):[1] Preferred for observing polar transitions; cutoff ~205 nm.

    • Acetonitrile (ACN):[1] Excellent for resolving fine structure; cutoff ~190 nm.

    • Dichloromethane (DCM):[1][2] Useful for solubility but has a higher cutoff (~233 nm).[1]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 5.0 mg of the compound.

    • Dissolve in 25 mL of spectroscopic grade Methanol.

    • Note: Sonicate for 5 minutes to ensure complete dissolution. Aggregates scatter light, creating a false baseline lift.[1]

    • Concentration

      
       (
      
      
      
      ).[1]
  • Dilution Series (Linearity Check):

    • Prepare dilutions to reach a working range of

      
       to 
      
      
      
      .
    • Target Absorbance: 0.2 – 0.8 A.U.[1] (The most linear range of most detectors).[1]

  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm path length) with pure solvent.[1]

    • Run a baseline scan (200–500 nm).[1]

  • Measurement:

    • Replace the sample cuvette with the analyte solution.

    • Scan speed: Medium (approx. 200 nm/min).[1]

    • Bandwidth: 1.0 nm.

Data Analysis & Interpretation

Expected Spectral Features

Based on the structural analogs (6-phenyl-4,5-dihydropyridazin-3(2H)-one) and the auxochromic effect of bromine, the following bands are characteristic:

Band Assignment

(nm)

(

)
Origin
K-Band (Conjugation) 285 – 295 ~15,000 – 20,000

(Aryl + C=N system)
B-Band (Benzenoid) 235 – 245 ~8,000 – 10,000

(Aryl ring internal)
R-Band (Forbidden) > 310 < 1,000

(C=O lone pair)

Note: The bromine substituent typically induces a bathochromic shift of 5–10 nm compared to the unsubstituted phenyl analog (


 nm).[1]
Tautomerism: The Lactam-Lactim Equilibrium

One of the most sophisticated aspects of pyridazinone spectroscopy is tautomerism. In solution, the molecule exists in equilibrium between the Lactam (keto) and Lactim (enol) forms.[1]

  • Polar Solvents (MeOH, Water): Stabilize the Lactam form via hydrogen bonding.[1]

  • Non-polar Solvents: May shift equilibrium slightly, though the Lactam form generally predominates in the solid state and solution for 4,5-dihydropyridazinones.[1]

Tautomerism Diagram (DOT)[1]

Tautomerism cluster_conditions Environmental Factors Lactam LACTAM FORM (Keto) (Dominant in Polar Solvents) Absorbs ~285nm Lactim LACTIM FORM (Enol) (Minor Species) OH-group aromaticity Lactam->Lactim  Solvent/pH Shift   Factors Polarity (MeOH vs Hexane) pH (Acidic vs Basic)

Figure 2: The Lactam-Lactim tautomeric equilibrium. The specific


 can shift based on which species is dominant.[1]

Troubleshooting & Validation

IssueObservationRoot CauseSolution
Broad/Flat Peaks Loss of fine structureAggregation or Concentration too highDilute to

M; use MeOH/DCM mix.
Blue Shift (<275 nm)

too low
Broken conjugationCheck synthesis; ring may not be fully cyclized.
Red Shift (>310 nm)

too high
DeprotonationSample may be in basic environment (forming anion).[1]

References

  • Synthesis and Bioactivity of Pyridazinones: Abdel-Galil, E., et al. "Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives."[1] Indian Journal of Chemistry, 2005.[1] (Analogous synthesis and spectral confirmation).

  • Spectral Properties of Aryl-Pyridazinones: Zhang, C.T., et al. "(R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one."[1] Acta Crystallographica Section E, 2006.[1][3] (Structural data on 4-substituted phenyl pyridazinones).

  • Tautomerism in Nitrogen Heterocycles: Adembri, G., et al. "Chemical properties and tautomeric behaviour of 1,4-dihydroxypyridazino[4,5-d]pyridazine."[1][4] Journal of the Chemical Society C, 1968.[1][4] (Foundational theory on pyridazinone tautomerism).

  • Cardiotonic Pyridazinone Scaffolds: Losi, G., et al. "Pyridazinone derivatives as potential cardiotonic agents."[1] Current Medicinal Chemistry, 2010.[1][3] (General reference for the application of the scaffold).

Sources

Physicochemical Architecture of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutic agents, including cardiotonic (e.g., Levosimendan analogs), antihypertensive, analgesic, and anti-inflammatory drugs.[1][2] This guide dissects the physicochemical properties that govern the stability, bioavailability, and synthetic accessibility of this heterocyclic system.[1] By understanding the interplay between the 6-aryl substitution and the pyridazinone core, researchers can rationally tune lipophilicity (LogP), acidity (pKa), and hydrogen-bonding potential to optimize drug-like properties.[1]

Structural Architecture & Tautomeric Equilibrium[1][3]

The core identity of 6-aryl-4,5-dihydropyridazin-3(2H)-one lies in its ability to exist in dynamic equilibrium. While often depicted as a cyclic amide (lactam), the molecule possesses a lactim tautomer.[1] This duality is critical for protein-ligand interactions, where the molecule may serve as either a hydrogen bond donor or acceptor depending on the local pH and binding pocket environment.

The Tautomeric Interface

In the solid state and in polar solvents (DMSO, Methanol), the Lactam (A) form predominates due to the stabilization energy of the carbonyl bond and intermolecular hydrogen bonding.[1] However, the Lactim (B) form becomes relevant during derivatization (e.g., O-alkylation) or specific enzymatic interactions.[1]

Tautomerism Lactam Lactam Form (A) (NH-C=O) Dominant in Solution/Solid Transition Proton Transfer Equilibrium Lactam->Transition pH / Solvent Transition->Lactam Lactim Lactim Form (B) (N=C-OH) Minor / Reactive Intermediate Transition->Lactim Lactim->Transition

Figure 1: Tautomeric equilibrium between the 3-oxo (lactam) and 3-hydroxy (lactim) forms. The equilibrium shifts based on solvent polarity and pH.

Synthetic Methodology: The Friedel-Crafts / Hydrazine Route

The most robust route to this scaffold is a two-step sequence: Friedel-Crafts acylation followed by hydrazinolysis. This protocol is preferred for its scalability and the ease of introducing diverse aryl substituents.

Workflow Diagram

Synthesis ArH Aromatic Hydrocarbon (Ar-H) Step1 Step 1: Friedel-Crafts Acylation (AlCl3 / Lewis Acid) ArH->Step1 Succ Succinic Anhydride Succ->Step1 Inter Intermediate: β-Aroylpropionic Acid Step1->Inter Electrophilic Subst. Step2 Step 2: Cyclization (Hydrazine Hydrate / EtOH / Reflux) Inter->Step2 Product Target: 6-Aryl-4,5-dihydropyridazin-3(2H)-one Step2->Product Condensation - H2O

Figure 2: The canonical two-step synthetic pathway yielding the pyridazinone core.

Detailed Experimental Protocol

Validation Note: This protocol assumes a standard 6-phenyl derivative. Adjust stoichiometry for substituted aryls.

Step 1: Synthesis of


-Benzoylpropionic Acid 
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube.

  • Solvation: Dissolve 0.1 mol of succinic anhydride in 50 mL of dry benzene (or substituted aromatic substrate).

  • Catalysis: Add 0.22 mol of anhydrous Aluminum Chloride (

    
    ) in small portions over 30 minutes. Causality: Slow addition prevents thermal runaway and charring due to the highly exothermic complexation.
    
  • Reaction: Reflux the mixture on a water bath for 2 hours. Evolution of HCl gas indicates reaction progress.

  • Quench: Cool to room temperature and pour the dark reaction mass into 300 mL of ice-cold water containing 10 mL concentrated HCl. Causality: Acidic hydrolysis breaks the aluminum complex to liberate the free keto-acid.

  • Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

Step 2: Cyclization to Pyridazinone

  • Condensation: Dissolve 0.05 mol of the

    
    -aroylpropionic acid (from Step 1) in 50 mL of ethanol.
    
  • Reagent Addition: Add 0.075 mol of Hydrazine Hydrate (80% or 99%) dropwise.

  • Reflux: Heat the mixture at reflux for 3-6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).[1]

  • Workup: Concentrate the solvent to half volume and cool in an ice bath. The product typically crystallizes out.

  • Purification: Recrystallize from ethanol/DMF mixtures.

Key Physicochemical Parameters

Understanding the physical behavior of these molecules is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1]

Table 1: Physicochemical Profile Summary
ParameterTypical Range/ValueImplication for Drug Design
Melting Point 180°C – 265°CHigh lattice energy; indicates strong intermolecular H-bonding (dimer formation).
pKa (NH) 10.5 – 11.5Weakly acidic.[1] At physiological pH (7.4), the molecule remains largely unionized (>99%), favoring membrane permeation.[1]
LogP 1.5 – 3.5Highly dependent on the 6-aryl substituent. Ideal range for oral bioavailability (Lipinski's Rule of 5).
H-Bond Donors 1 (NH)Critical for binding site interaction (e.g., PDE3 active site).[1]
H-Bond Acceptors 2 (C=O, N=C)Facilitates water solubility despite the lipophilic aryl tail.[1]
Solubility & Lipophilicity (LogP)

The 4,5-dihydropyridazinone ring is inherently polar.[1] However, the 6-aryl group drives lipophilicity.

  • Electron Withdrawing Groups (EWGs): Substituents like -Cl or -

    
     on the aryl ring generally increase LogP (more lipophilic) and slightly increase the acidity of the NH proton by stabilizing the conjugate base.
    
  • Electron Donating Groups (EDGs): Substituents like -

    
     or -
    
    
    
    slightly decrease LogP compared to halo-analogs but may improve solubility in polar organic solvents.
Acidity (pKa)

The NH proton at position 2 is weakly acidic due to the electron-withdrawing nature of the adjacent carbonyl and the imine-like character of the N=C bond.

  • Protocol for pKa Determination: Due to low water solubility, potentiometric titration must be performed in mixed solvents (e.g., Methanol/Water 60:40) and extrapolated to zero organic solvent fraction using the Yasuda-Shedlovsky procedure.

Spectroscopic Profiling

Identification of the 6-aryl-4,5-dihydropyridazin-3(2H)-one structure relies on distinct spectral fingerprints.

Infrared Spectroscopy (IR)[1][2][4][5]
  • 
     (Stretch):  Broad band at 3150–3350 cm⁻¹ .[1] The broadness confirms extensive hydrogen bonding in the solid state.
    
  • 
     (Amide I):  Strong peak at 1650–1680 cm⁻¹ .[1] This is lower than a standard ketone due to resonance with the nitrogen lone pair.
    
  • 
     (Imine):  Sharp peak at 1590–1610 cm⁻¹ .[1]
    
Nuclear Magnetic Resonance ( H-NMR)
  • NH Proton: A broad singlet typically appearing between

    
     8.5 – 11.0 ppm  (solvent dependent; shifts downfield in DMSO-d6 due to H-bonding).
    
  • Methylene Protons (C4 & C5): These appear as two distinct triplets (or multiplets) forming an

    
     or 
    
    
    
    system.[1]
    • 
       at C5 (adjacent to Aryl-C=N): 
      
      
      
      2.8 – 3.2 ppm.
    • 
       at C4 (adjacent to C=O): 
      
      
      
      2.4 – 2.7 ppm.[1]

Pharmacochemical Applications (SAR)[1][2][6]

The biological activity of these compounds is strictly governed by the steric and electronic nature of the aryl substituent.

SAR Core Pyridazinone Core (Scaffold) Pos6 Position 6 (Aryl Ring): Determines Potency & Selectivity (e.g., 4-CN, 4-NH2 for PDE inhibition) Core->Pos6 Pos5 Position 5: Steric Bulk Intolerance (Methylation here often reduces activity) Core->Pos5 Pos2 Position 2 (NH): H-Bond Donor Site Alkylation removes acidity, alters binding mode. Core->Pos2

Figure 3: Structure-Activity Relationship (SAR) map highlighting modifiable zones.

Case Study: PDE III Inhibition

In cardiotonic agents, the 6-aryl group often requires a para-substituent capable of hydrogen bonding or dipolar interaction (e.g., Pyridyl, Imidazolyl, or substituted Phenyl).[1] The planar nature of the dihydropyridazinone ring mimics the purine ring of cAMP, allowing it to competitively inhibit Phosphodiesterase III (PDE III).[1]

References

  • Synthesis and Biological Evaluation: Asif, M. et al. "Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents."[3] Taylor & Francis Online. [1]

  • Pharmacological Activity: Sener, A. et al. "6-Aryl-4,5-dihydro-3(2H)-pyridazinones.[4][5] A new class of compounds with platelet aggregation inhibiting and hypotensive activities." PubMed.

  • Antiproliferative Studies: Rathish, I.G. et al. "Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones."[5] European Journal of Medicinal Chemistry.

  • Synthetic Protocols: Rimaz, M. et al.[1][6] "A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water." Australian Journal of Chemistry.[6]

  • Tautomerism: "Tautomeric forms of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one." ResearchGate.[6][7]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Dihydropyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5-dihydro-3(2H)-pyridazinone scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing diverse ligands for distinct biological targets through judicious substitution. While historically anchored in cardiovascular medicine (notably as cardiotonics), recent structure-activity relationship (SAR) campaigns have expanded its utility into non-steroidal anti-inflammatory (COX-2 inhibition) and oncology (VEGFR/mTOR inhibition) domains.

This guide synthesizes the mechanistic underpinnings of these derivatives, providing researchers with actionable SAR insights, validated experimental protocols, and a rigorous analysis of their biological activity profiles.

Part 1: The Medicinal Chemistry Scaffold (SAR Analysis)

The core biological activity of dihydropyridazinones stems from their ability to mimic the spatial arrangement of peptide bonds or serve as bioisosteres for aromatic rings in complex ligands. The saturation at the C4-C5 bond (distinguishing them from fully aromatic pyridazinones) imparts a degree of conformational flexibility that is often critical for binding pocket adaptation.

Core Structure & Substitution Logic

The biological fate of the molecule is largely dictated by substituents at three key positions:

  • Position 6 (C6): The primary determinant of activity class. An aryl group here is essential for COX-2 and cardiovascular activity.

  • Position 2 (N2): Controls lipophilicity and pharmacokinetics. Bulky hydrophobic groups here often shift activity toward anticancer or anti-inflammatory profiles.

  • Position 5 (C5): Stereochemical center. Methylation here (as seen in Levosimendan) can introduce chirality that significantly affects potency.

SAR_Analysis Core 4,5-dihydro-3(2H)- pyridazinone Core N2 N2 Position (Pharmacokinetics) Core->N2 Lipophilicity modulation C6 C6 Position (Primary Pharmacophore) Core->C6 Target Specificity C5 C5 Position (Chirality/Sterics) Core->C5 Receptor fit Cardio Cardiovascular (PDE3 Inhibition) Req: C6-Phenyl C6->Cardio COX2 Anti-Inflammatory (COX-2 Selectivity) Req: C6-Aryl + N2-H/Alkyl C6->COX2 Cancer Anticancer (VEGFR-2/mTOR) Req: C6-Urea/Thiourea moieties C6->Cancer

Figure 1: Structure-Activity Relationship (SAR) map of the dihydropyridazinone scaffold.

Part 2: Cardiovascular Applications (The Gold Standard)

The most authoritative application of dihydropyridazinones is in the treatment of acute decompensated heart failure. The class acts primarily as inodilators (positive inotropes + vasodilators).

Mechanism of Action: Dual Pathway

Unlike pure catecholamines, dihydropyridazinones (exemplified by Levosimendan ) utilize a dual mechanism that improves contractility without significantly increasing myocardial oxygen demand.

  • PDE3 Inhibition: They inhibit Phosphodiesterase III, preventing the hydrolysis of cAMP. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates voltage-gated

    
     channels, increasing calcium influx.
    
  • Calcium Sensitization: They bind to Troponin C in a calcium-dependent manner, stabilizing the conformational change that exposes actin-myosin binding sites.

Key Insight: The "dihydro" nature of the ring is critical here. Fully aromatic pyridazinones often lose the calcium-sensitizing capability, retaining only PDE3 inhibition.

Cardio_Mechanism Drug Dihydropyridazinone (e.g., Levosimendan) PDE3 PDE3 Enzyme Drug->PDE3 Inhibits Troponin Troponin C (Ca2+ Sensitization) Drug->Troponin Stabilizes cAMP cAMP Levels PDE3->cAMP Prevents degradation PKA Protein Kinase A (Activation) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel (Phosphorylation) PKA->Ca_Channel Ca_Influx Intracellular Ca2+ (Increase) Ca_Channel->Ca_Influx Contraction Enhanced Myocardial Contraction Ca_Influx->Contraction Troponin->Contraction Direct Effect

Figure 2: Dual mechanism of action in cardiomyocytes: PDE3 inhibition and Troponin C sensitization.

Part 3: Emerging Therapeutic Areas

Anti-Inflammatory (COX-2 Inhibition)

Dihydropyridazinones have emerged as potent selective COX-2 inhibitors. The pharmacophore mimics the vicinal diaryl heterocycles seen in coxibs (e.g., Celecoxib).

  • Mechanistic Basis: The carbonyl oxygen at C3 and the nitrogen at N2 form hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site. Crucially, bulky substituents at C6 fit into the hydrophobic side pocket lined by His90 , conferring selectivity over COX-1.

  • Data Comparison:

Compound ClassTargetSelectivity Index (COX-2/COX-1)Key Structural Feature
Celecoxib (Ref)COX-2~300Diarylpyrazole
6-Aryl-dihydropyridazinone COX-2>50 (Typical)C6-Aryl group inserts into hydrophobic pocket
Indomethacin (Ref)COX-1/2< 1 (Non-selective)Indole acetic acid
Oncology (VEGFR-2 & mTOR)

Recent studies (e.g., NCI-60 screens) indicate that 6-substituted dihydropyridazinones, particularly those bearing urea or thiourea moieties, act as multi-kinase inhibitors.

  • Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

  • Mechanism: Competitive inhibition at the ATP-binding site. The pyridazinone ring acts as a hinge-binding scaffold.

Part 4: Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols are industry-standard for synthesizing and validating these derivatives.

Synthesis: The Friedel-Crafts / Hydrazinolysis Route

This is the most robust method for generating the 6-aryl-4,5-dihydro-3(2H)-pyridazinone core.

Step 1: Friedel-Crafts Acylation

  • Reagents: Aromatic substrate (e.g., toluene), Succinic Anhydride,

    
     (Lewis Acid).
    
  • Conditions: Anhydrous

    
     or Nitrobenzene, 
    
    
    
    to RT, 4-6 hours.
  • Product:

    
    -keto acid (4-aryl-4-oxobutanoic acid).
    

Step 2: Cyclization (Hydrazinolysis) [1]

  • Reagents:

    
    -keto acid, Hydrazine Hydrate (
    
    
    
    ).
  • Conditions: Ethanol reflux, 3-5 hours.

  • Purification: Recrystallization from Ethanol/Water.

Synthesis_Workflow Start Aromatic Substrate + Succinic Anhydride Step1 Friedel-Crafts (AlCl3, Anhydrous) Start->Step1 Inter Intermediate: Gamma-Keto Acid Step1->Inter Step2 Hydrazinolysis (NH2NH2, EtOH Reflux) Inter->Step2 Final Product: 6-Aryl-dihydropyridazinone Step2->Final

Figure 3: Two-step synthesis protocol for the dihydropyridazinone core.

Bioassay: Fluorescence Polarization (FP) for PDE3 Inhibition

Avoid radioactive cAMP methods. Use FP for high-throughput capability and stability.

  • Principle: PDE3 hydrolyzes fluorescently labeled cAMP (small molecule, low polarization) into AMP. Binding of AMP to a nanoparticle detector increases effective molecular volume (high polarization). Inhibition of PDE3 keeps the tracer as free cAMP (low polarization).

  • Protocol:

    • Incubation: Mix PDE3 enzyme (0.5 units/well) with test compound in assay buffer (10 mM Tris-HCl, pH 7.5, 10 mM

      
      ). Incubate 15 min at RT.
      
    • Substrate: Add FAM-cAMP (Fluorescein-labeled cAMP) to a final concentration of 100 nM.

    • Reaction: Incubate 45 min at RT.

    • Detection: Add IMAP binding reagent (Molecular Devices). Read FP (Ex 485nm / Em 520nm).

    • Validation: Use Milrinone or Cilostamide as positive controls (

      
      ).
      

References

  • Review of Biological Potential: Rathish, I. G., et al. (2012). "Pyridazinone derivatives: A review on their biological potential." International Journal of Pharmaceutical Sciences and Research.

  • Levosimendan Mechanism (PDE3/Ca2+): Endoh, M. (2002). "The strongest evidence yet for the calcium sensitizing effect of levosimendan in the human heart." British Journal of Pharmacology.

  • Anticancer Activity (VEGFR-2): Bansal, R., et al. (2014).[2] "Pyridazinone-based diarylurea derivatives as novel VEGFR-2 kinase inhibitors." MedChemComm.

  • COX-2 Inhibition & SAR: Chintakunta, V. K., et al. (2002). "3-O-substituted benzyl pyridazinone derivatives as COX-2 inhibitors." European Journal of Medicinal Chemistry.

  • Synthesis Protocols: Sotelo, E., et al. (2002). "Efficient one-pot synthesis of 4,5-dihydro-3(2H)-pyridazinones." Synthetic Communications.

Sources

Optimizing the Pyridazinone Scaffold: A Strategic Guide to In Silico ADMET Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fail Early, Fail Cheap" Paradigm

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutic agents, from cardiotonic drugs (Levosimendan) to selective COX-2 inhibitors and PDE4 antagonists.[1] However, the very features that make this scaffold potent—its hydrogen-bonding potential and rigid planarity—often introduce specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities, particularly regarding aqueous solubility and hERG channel inhibition.

This technical guide provides a rigorous, self-validating framework for predicting the ADMET profile of pyridazinone derivatives in silico. It moves beyond simple tool usage to explain the causality between the pyridazinone structure and predicted biological endpoints.

Part 1: Physicochemical Profiling & The Pyridazinone Core

Before assessing pharmacokinetics, one must validate the physicochemical foundation. The pyridazinone ring contains a characteristic amide-like (lactam) functionality embedded in a hydrazine moiety.[1] This creates a dipole moment that significantly influences membrane permeability.[1]

Structural Representation & Tautomerism

Critical Protocol: Pyridazinones can exist in lactam (NH-form) and lactim (OH-form) tautomers.[1] Most in silico algorithms (e.g., SwissADME, pkCSM) rely on canonical SMILES.[1]

  • Directive: Always standardize your input to the lactam (3(2H)-one) form, as this is the predominant species at physiological pH and the form that interacts with most biological targets (e.g., COX-2 active site).[1]

Key Descriptors for Pyridazinones

The following table summarizes the critical descriptors to monitor during lead optimization of this scaffold.

DescriptorTarget RangeRelevance to Pyridazinone Scaffold
LogP (Lipophilicity) 1.5 – 4.0Pyridazinones are inherently polar.[1] Adding non-polar aryl groups (common in COX-2 inhibitors) often spikes LogP > 5, leading to poor solubility.[1]
TPSA (Topological Polar Surface Area) 40 – 130 ŲThe core ring contributes ~35-40 Ų.[1] If TPSA > 140 Ų, oral absorption drops significantly.[1]
H-Bond Donors (HBD) ≤ 3The N2-H is a donor.[1] Adding more than 2 additional donors often prevents BBB penetration.[1]
Rotatable Bonds ≤ 7Rigidifying the side chains attached to N2 or C6 improves oral bioavailability.

Part 2: The In Silico Workflow (Protocol)

This protocol integrates SwissADME (for physicochemical/absorption) and pkCSM/ADMETlab 2.0 (for toxicity/metabolism).[1]

Step 1: Ligand Preparation[1]
  • Draw structures in ChemDraw or MarvinSketch.[1]

  • Clean Structure: Perform 3D optimization (MM2 force field) to remove steric clashes.

  • Export: Generate Canonical SMILES. Example:O=C1C=CC(C2=CC=C(Cl)C=C2)=NN1 (6-(4-chlorophenyl)pyridazin-3(2H)-one).[1]

Step 2: Absorption & Distribution Screening (SwissADME)[1][2]
  • Input: Paste SMILES into SwissADME.

  • Evaluate "BOILED-Egg" Model:

    • Objective: Determine if the compound is effectively absorbed by the GI tract (HIA) or crosses the Blood-Brain Barrier (BBB).[1]

    • Pyridazinone Insight: Unsubstituted pyridazinones often fall in the "White" (HIA only) region.[1] To target the CNS (e.g., for neuroinflammation), lipophilic substituents at C6 are usually required to shift the molecule into the "Yellow" (BBB) yolk.[1]

  • P-gp Substrate Check:

    • Check if the compound is a P-glycoprotein substrate. Pyridazinones with bulky, basic side chains are often effluxed by P-gp, reducing efficacy.[1]

Step 3: Metabolism & Toxicity Deep Dive (pkCSM)[1]
  • Input: Submit the same SMILES to pkCSM.

  • CYP450 Inhibition:

    • Focus on CYP2C9 and CYP3A4 .[1]

    • Reasoning: Many pyridazinone COX-2 inhibitors are metabolized by CYP2C9.[1] If your molecule inhibits CYP2C9, it risks drug-drug interactions (DDIs).[1]

  • hERG Inhibition (Critical):

    • The Alert: Nitrogen-containing heterocycles are frequent hERG blockers, leading to QT prolongation (cardiotoxicity).[1]

    • Threshold: If pkCSM predicts "hERG II Inhibitor: Yes" or pIC50 > 5.0, structural modification is mandatory (e.g., reducing basicity or lipophilicity).[1]

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow from structure preparation to decision-making, specifically tailored for this chemical class.

ADMET_Workflow cluster_screen Primary Screening (SwissADME) cluster_tox Toxicity & Metabolism (pkCSM) Start Start: Pyridazinone Candidate Prep Ligand Prep (Canonical SMILES, Lactam Form) Start->Prep Lipinski Lipinski Rule of 5 (MW < 500, LogP < 5) Prep->Lipinski Solubility Solubility (ESOL) Target: LogS > -4 Lipinski->Solubility hERG hERG Inhibition? (Cardiotoxicity Risk) Solubility->hERG CYP CYP2C9/3A4 Inhibitor? hERG->CYP Decision Decision Gate CYP->Decision Optimize Optimize: Add Polar Groups / Reduce LogP Decision->Optimize Fail Proceed Proceed to Molecular Docking Decision->Proceed Pass Optimize->Prep Re-design

Figure 1: Integrated In Silico ADMET Workflow for Pyridazinone Derivatives. Blue nodes indicate preparation, Yellow indicates physicochemical screening, and Red indicates critical toxicity checkpoints.

Part 4: Critical Toxicity Case Study – hERG & Hepatotoxicity[1]

The hERG Liability

Pyridazinone derivatives, particularly those with basic amine side chains (common in design strategies to improve solubility), carry a high risk of blocking the hERG potassium channel.

  • Mechanism: The channel pore has aromatic residues (Tyr652, Phe656) that engage in

    
    -stacking with the pyridazinone ring, while the basic nitrogen interacts with Ser624.
    
  • In Silico Mitigation: If a "High Risk" alert is generated:

    • Introduce an oxygen atom (ether linker) to reduce basicity.[1]

    • Add steric bulk near the basic nitrogen to prevent it from entering the hERG pore.[1]

Hepatotoxicity (AMES & ProTox)

While the pyridazinone ring itself is generally non-mutagenic, specific metabolic byproducts can be toxic.[1]

  • Protocol: Use ProTox-II or ADMETlab 2.0 to predict hepatotoxicity (H-HT).[1]

  • Red Flag: If the model predicts a probability > 0.7 for Hepatotoxicity, check for metabolic liability sites (e.g., unsubstituted phenyl rings prone to epoxidation).[1] Block these sites with Fluorine or Chlorine substituents.[1]

Part 5: Decision Logic for Lead Optimization

Once data is generated, use this logic tree to determine the next steps.

Decision_Tree Input Predicted Profile Check_Sol LogS < -5? Input->Check_Sol Check_hERG hERG Positive? Check_Sol->Check_hERG No Act_Sol Add Morpholine/Piperazine at C4/C5 Check_Sol->Act_Sol Yes Check_BBB BBB Penetrant? Check_hERG->Check_BBB No Act_Tox Reduce Lipophilicity (Lower LogP) Check_hERG->Act_Tox Yes Act_CNS Is Target CNS? Check_BBB->Act_CNS Yes Final_Go Lead Candidate Check_BBB->Final_Go No (Peripheral Target) Act_CNS->Act_Sol No (Need to reduce BBB) Act_CNS->Final_Go Yes Final_Stop Discard

Figure 2: Decision Logic for Pyridazinone Lead Optimization. This tree guides the researcher on structural modifications based on specific ADMET failures.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717.[1] Link[1]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[1] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[1] Link[1]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021).[1] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[2] Nucleic Acids Research, 49(W1), W5-W14.[1] Link

  • Abdel-Mottaleb, Y., et al. (2025).[1] Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation. ResearchGate.[1] Link

  • Hasan, M., et al. (2024).[1][3] Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 143, 107623.[1] Link

Sources

In Silico Optimization: A Technical Guide to Molecular Docking of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Pyridazinone derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including COX-2 (anti-inflammatory), VEGFR-2 (anticancer), and PDE3/4 (cardiovascular).[1] Their structural versatility stems from the pyridazin-3(2H)-one core, which serves as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating precise orientation within active sites.

This guide provides a rigorous, validated workflow for conducting molecular docking studies on this scaffold. Unlike generic protocols, this document addresses the specific physicochemical challenges of pyridazinones—specifically tautomeric ambiguity and ring flexibility —which are the primary sources of false positives in computational campaigns.

Phase I: Ligand Preparation (The Integrity Check)

The most common failure point in docking pyridazinones is incorrect tautomer assignment.

Tautomerism Management

The pyridazinone ring exists in a lactam-lactim tautomeric equilibrium. While the lactam (2H-form) is generally the dominant species in solution and the bioactive conformer for targets like COX-2, automated software often misassigns it as the lactim (3-hydroxy) form.

  • Protocol:

    • Generate 3D structures.

    • Force the 2H-pyridazin-3-one tautomer.

    • Critical Check: Verify the presence of the NH proton at position 2. If the software aromatizes the ring to pyridazin-3-ol, the H-bond donor capability is lost, invalidating the docking score.

Geometry Optimization

Standard force fields (MMFF94) are acceptable for initial screening, but for lead optimization, Density Functional Theory (DFT) is required to accurately model the electron density of the carbonyl oxygen.

  • Recommended Level of Theory: B3LYP/6-31G** for final ligand optimization.

  • Output: Save as .mol2 or .pdbqt (for AutoDock).

Phase II: Target Preparation & Grid Generation

Case Study Targets: COX-2 (Inflammation) and VEGFR-2 (Angiogenesis).

Target Selection

Select high-resolution X-ray crystal structures co-crystallized with ligands structurally similar to pyridazinones.

TargetPDB IDResolutionNative LigandRelevance
COX-2 3LN1 2.40 ÅCelecoxibPyridazinones mimic the pyrazole core of Celecoxib.
VEGFR-2 4ASD 1.71 ÅSorafenibPyridazinones occupy the ATP-binding pocket similarly to urea moieties.
Protein Pre-processing
  • Strip Waters: Remove solvent molecules, except bridging waters found deep in the pocket (e.g., those bridging the ligand to Arg120 in COX-2).

  • Protonation: Add polar hydrogens assuming pH 7.4.

  • Charge Assignment: Apply Kollman united atom charges. The total charge of the protein must be an integer (usually non-zero).

Grid Box Definition (The Search Space)

Do not use "Blind Docking" for optimization. Define a specific grid around the active site.

  • COX-2 Parameters (AutoDock Example):

    • Center: Coordinates of the co-crystallized Celecoxib.

    • Size: 60 x 60 x 60 points (spacing 0.375 Å).

    • Focus: Ensure the side pocket (Val523, Arg513) is included, as this determines COX-2 vs. COX-1 selectivity.

Phase III: The Docking Algorithm & Workflow

Visualizing the Logic Flow

The following diagram illustrates the validated workflow, highlighting the critical "Redocking" validation step often skipped by novices.

DockingWorkflow Ligand Ligand Library (Pyridazinones) Tautomer Tautomer Check (Force 2H-form) Ligand->Tautomer Docking Molecular Docking (Lamarckian GA) Tautomer->Docking Protein Target Protein (PDB: 3LN1 / 4ASD) Prep Pre-processing (Strip H2O, Add H, Charges) Protein->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Grid->Docking Validation Validation Step (Redock Native Ligand) Docking->Validation RMSD_Check RMSD Calculation (Limit: < 2.0 Å) Validation->RMSD_Check RMSD_Check->Grid Fail (Adjust Box) Analysis Interaction Profiling (H-bonds, Pi-Stacking) RMSD_Check->Analysis Pass

Figure 1: Validated molecular docking workflow emphasizing the critical RMSD checkpoint.

Algorithm Settings

For AutoDock Vina or AutoDock 4.2, use the Lamarckian Genetic Algorithm (LGA) .

  • Number of Runs: 50 (minimum) to ensure convergence.

  • Population Size: 150.

  • Max Evaluations: 2,500,000 (Medium) to 25,000,000 (High precision).

Phase IV: Validation & Interaction Analysis

The Golden Rule: RMSD < 2.0 Å

Before analyzing your compounds, you must redock the native ligand (e.g., Celecoxib) into the prepared protein.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose.

  • Pass: RMSD ≤ 2.0 Å. The protocol is valid.

  • Fail: RMSD > 2.0 Å. The protocol is invalid. Re-check grid coordinates or protonation states.

Mechanistic Interaction Profiling

Pyridazinone derivatives gain their potency through specific interactions.

Interaction TypePyridazinone MoietyTarget Residue (COX-2 Example)Significance
Hydrogen Bond C=O (Acceptor)Arg120 Anchors the ligand in the active site.
Hydrogen Bond N-H (Donor)Tyr355 Stabilizes the heterocyclic core.
Pi-Stacking Phenyl/Aryl substituentsTrp387 / Phe518 Increases binding affinity via hydrophobic contact.
Side Pocket Entry Para-substituent (e.g., SO2Me)His90 / Arg513 Crucial for COX-2 Selectivity.
Pharmacophore Logic Diagram

Understanding why the pyridazinone binds is as important as the score.

InteractionLogic Pyridazinone Pyridazinone Core (C=O / NH) HB_Site H-Bond Network (Arg120, Tyr355) Pyridazinone->HB_Site H-Bonding ArylGroup Aryl Substituent (Hydrophobic) Hydrophobic_P Hydrophobic Pocket (Trp387, Phe518) ArylGroup->Hydrophobic_P Pi-Pi Stacking SelectivityGroup Sulfonamide/Sulfone (Selectivity Hook) Side_Pocket COX-2 Side Pocket (His90, Arg513) SelectivityGroup->Side_Pocket Steric Fit (Selectivity)

Figure 2: Pharmacophore mapping of Pyridazinone derivatives within the COX-2 active site.

Phase V: ADME/Tox Integration

Docking scores alone do not define a drug. High affinity (e.g., -10.5 kcal/mol) is useless if the molecule violates drug-likeness rules.

  • Lipinski’s Rule of Five Check:

    • MW < 500 Da

    • LogP < 5

    • H-bond donors < 5

    • H-bond acceptors < 10

  • Toxicity Prediction: Pyridazinones are generally well-tolerated, but hydrazine precursors can be toxic. Use tools like ProTox-II or SwissADME to screen for hepatotoxicity before synthesis.

References

  • Abdel-Aziz, M., et al. (2025). "Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold." Pharmaceuticals.[2][3][4][5]

  • Hassan, R.A., et al. (2024). "Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives."[6] Bioorganic Chemistry.

  • Hevener, K.E., et al. (2009). "Validation of molecular docking programs for virtual screening against molecular targets." Journal of Chemical Information and Modeling. (Standard protocol for RMSD validation).

  • Bansal, R., & Singh, J. (2017). "Pyridazinone: An attractive lead for anti-inflammatory and analgesic drug discovery."[7][8] Future Medicinal Chemistry.

  • El-Malah, A., et al. (2022).[9] "Novel Pyridazine Derivatives as Selective COX-2 Inhibitors: Design, Synthesis and Biological Evaluation." European Journal of Medicinal Chemistry.

Sources

Methodological & Application

Synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one from 4-(4-bromophenyl)-4-oxobutanoic acid

[1][2]

Executive Summary

This application note details the robust synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS: 36725-37-8), a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), cardiotonic agents, and antihypertensives.[1]

The protocol utilizes a cyclocondensation reaction between 4-(4-bromophenyl)-4-oxobutanoic acid (also known as 3-(4-bromobenzoyl)propionic acid) and hydrazine hydrate .[1] Unlike generic procedures, this guide optimizes the solvent system to Ethanol/Acetic Acid to maximize yield and minimize azine side-product formation. The expected yield for this optimized process is 75–85% with high purity (>98%) achievable via recrystallization.[1]

Scientific Background & Pharmacological Context[2][3][4][5][6][7]

Pyridazinone derivatives are privileged scaffolds in medicinal chemistry.[1] The 6-aryl-4,5-dihydropyridazin-3(2H)-one core mimics the structure of cardiotonic agents like pimobendan and levosimendan.[1] The inclusion of the 4-bromophenyl moiety provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.[1]

Reaction Mechanism

The synthesis proceeds via a two-step sequence in a single pot:[1]

  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl to form a hydrazone intermediate.[1]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the carboxylic acid carbonyl (activated by thermal conditions or acid catalysis), followed by dehydration to close the pyridazinone ring.

ReactionMechanismStart4-(4-bromophenyl)-4-oxobutanoic acidInterHydrazoneIntermediateStart->Inter Nucleophilic Attack(Ethanol/Reflux)ReagentHydrazine Hydrate(NH2NH2·H2O)Reagent->InterProduct6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-oneInter->Product IntramolecularCyclization (-H2O)ByprodH2OInter->Byprod

Figure 1: Mechanistic pathway for the cyclocondensation of 4-aryl-4-oxobutanoic acid with hydrazine.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
4-(4-bromophenyl)-4-oxobutanoic acid 257.081.0Limiting Reagent
Hydrazine Hydrate (80% or 100%) 50.062.0 - 2.5Nucleophile
Ethanol (Absolute) -SolventReaction Medium
Glacial Acetic Acid 60.05Cat.[1] (0.5 mL)Catalyst/Solvent
Step-by-Step Methodology

1. Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the system is open to the atmosphere but protected from excessive moisture (drying tube optional but recommended).[1]

2. Solubilization: Add 10 mmol (2.57 g) of 4-(4-bromophenyl)-4-oxobutanoic acid to the flask. Add 30 mL of Ethanol . Stir at room temperature. Note: The starting material may not fully dissolve until heated.[1]

3. Reagent Addition: Slowly add 25 mmol (approx. 1.25 mL) of Hydrazine Hydrate dropwise. Caution: Hydrazine is toxic and a potential carcinogen.[1] Handle in a fume hood. Follow this with 0.5 mL of Glacial Acetic Acid . The acid catalyzes the dehydration step.

4. Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours . Monitoring: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1).[1] The starting acid (


1

5. Workup & Isolation: Allow the reaction mixture to cool to room temperature. The product often crystallizes spontaneously upon cooling. If no precipitate forms, concentrate the solvent to 1/3 volume under reduced pressure and pour the residue into 50 mL of ice-cold water . Stir vigorously for 15 minutes.

6. Purification: Filter the solid precipitate using a Buchner funnel.[1] Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove excess hydrazine. Recrystallize the crude solid from Ethanol or an Ethanol/DMF mixture if high purity is required.[1]

WorkflowStep1Dissolve Keto-Acidin EthanolStep2Add Hydrazine Hydrate+ Cat. AcOHStep1->Step2Step3Reflux (80°C)4-6 HoursStep2->Step3Step4Cool to RT(Precipitation)Step3->Step4Step5Filtration & Washing(Cold H2O/EtOH)Step4->Step5Step6Recrystallization(Ethanol)Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation of the target pyridazinone.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against the following reference values.

ParameterExpected Value / ObservationInterpretation
Physical State White to off-white crystalline solidHigh purity typically yields white needles.[1]
Melting Point 190–195°C (Lit.[1] varies)Sharp range indicates purity. Lower range suggests solvent inclusion.[1]
IR Spectrum

3200 (NH), 1680 (C=O amide), 1610 (C=N)

Confirmation of lactam ring formation.[1] Absence of broad OH (acid) peak.[1]

H NMR

2.45 (t, 2H,

), 2.95 (t, 2H,

), 7.6-7.8 (m, 4H, Ar-H), 10.9 (s, 1H, NH)
Triplets at ~2.4-3.0 ppm confirm the intact

bridge.
MS (ESI)

Characteristic 1:1 isotopic pattern of Bromine (

).[1]

Note on NMR: The methylene protons of the dihydropyridazinone ring typically appear as two triplets.[1] The signal around 2.9-3.0 ppm corresponds to the protons




1

Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitation.

    • Cause: Excess ethanol preventing crystallization.[1]

    • Solution: Evaporate 70% of the solvent before pouring onto ice.

  • Issue: Sticky Solid / Oil Formation. [1]

    • Cause: Presence of unreacted keto-acid or azine impurities.[1]

    • Solution: Triturate the oil with diethyl ether or hexane to induce crystallization. Recrystallize from Ethanol/Water (9:1).[1]

  • Issue: Coloration (Yellow/Orange).

    • Cause: Oxidation of hydrazine or trace impurities.[1]

    • Solution: Ensure hydrazine hydrate is fresh.[1] Perform the reaction under an inert atmosphere (

      
      ) if color persists.
      

References

  • LookChem. Product Data: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Analogous Structure).[1] Retrieved from [1]

  • BLD Pharm. Product Data: this compound (CAS 36725-37-8).[1][4] Retrieved from [1]

  • National Institutes of Health (NIH). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives.[1] PubMed.[1] Retrieved from

  • MDPI. Synthesis of 1,2,4-triazole derivatives (referencing hydrazine condensation protocols). Retrieved from [1]

High-Fidelity Synthesis of 3(2H)-Pyridazinones: A Modular Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The 3(2H)-pyridazinone scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for phenyl rings and a core pharmacophore in PDE3/PDE4 inhibitors (e.g., Levosimendan), COX-2 inhibitors, and novel PI3K


 modulators. Its planar geometry and hydrogen-bonding capability (donor/acceptor motif) make it critical for fragment-based drug design (FBDD).

Objective: This application note provides a robust, scalable, and self-validating protocol for synthesizing 6-aryl-3(2H)-pyridazinones. Unlike generic textbook descriptions, this guide focuses on the Friedel-Crafts/Hydrazinolysis sequence , the industry standard for generating diverse libraries with high regiocontrol.

Retrosynthetic Logic & Strategy

To design a robust synthesis, we must understand the disconnection. The 3(2H)-pyridazinone ring is most efficiently assembled by condensing a 1,4-dicarbonyl equivalent with a hydrazine nucleophile.

Strategic Disconnection (DOT Diagram)

The following diagram illustrates the retrosynthetic breakdown from the target pyridazinone back to commercially available arenes and succinic anhydride.

Retrosynthesis Target Target: 6-Aryl-3(2H)-pyridazinone Intermed Intermediate: γ-Keto Acid (β-Aroylpropionic Acid) Target->Intermed Retro-Cyclization (C-N Bond Formation) Hydrazine Reagent: Hydrazine Hydrate Target->Hydrazine + N2H4 SM1 Starting Material 1: Substituted Benzene Intermed->SM1 Retro-Friedel-Crafts SM2 Starting Material 2: Succinic Anhydride Intermed->SM2 Acylation

Figure 1: Retrosynthetic analysis revealing the modular assembly of the pyridazinone core.

Core Protocol: The Two-Step "Benchmark" Method

This method is preferred for its operational simplicity, cost-effectiveness, and high tolerance for diverse aryl substituents.

Phase 1: Synthesis of -Keto Acid Precursor

Reaction: Friedel-Crafts Acylation of Arene with Succinic Anhydride. Rationale: This step installs the 4-carbon backbone and the aryl group in a single operation.

Reagents:

  • Substituted Benzene (1.0 equiv)

  • Succinic Anhydride (1.1 equiv)

  • Aluminum Chloride (

    
    ) (2.2 - 2.5 equiv)
    
  • Solvent: DCM (for activated arenes) or Nitrobenzene (for deactivated arenes).

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solubilization: Charge the flask with Succinic Anhydride (11 mmol) and anhydrous DCM (20 mL).

  • Activation: Cool to 0°C. Add

    
     (22 mmol) portion-wise. Note: The mixture will become heterogeneous.
    
  • Addition: Add the Arene (10 mmol) dropwise (if liquid) or as a solution in DCM over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Pour the reaction mixture slowly into ice-cold HCl (2M, 100 mL). Caution: Exothermic.

  • Isolation: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or Toluene.

Phase 2: Cyclization to 3(2H)-Pyridazinone

Reaction: Condensation with Hydrazine Hydrate.[1][2] Mechanistic Insight: The reaction proceeds via hydrazone formation followed by intramolecular nucleophilic attack on the carboxylic acid. The final step is often a dehydration to aromatize the ring.

Reagents:

  • 
    -Keto Acid (from Phase 1) (1.0 equiv)
    
  • Hydrazine Hydrate (80% or 99%) (3.0 - 5.0 equiv)

  • Solvent: Ethanol (absolute)[3]

  • Catalyst: Glacial Acetic Acid (Optional, 0.5 equiv - speeds up dehydration)

Protocol:

  • Dissolution: In a 100 mL RBF, dissolve the

    
    -Keto Acid (5 mmol) in Ethanol (25 mL).
    
  • Reagent Addition: Add Hydrazine Hydrate (15 mmol) dropwise at RT.

    • Observation: A transient precipitate (hydrazine salt) may form and redissolve.

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours.

    • Checkpoint: Monitor by TLC. The starting acid is polar; the product is less polar and often fluorescent under UV (254 nm).

  • Workup (Precipitation Method):

    • Cool the reaction to RT.

    • Pour into crushed ice/water (100 mL).

    • Stir vigorously for 20 minutes. The pyridazinone usually precipitates as a solid.

  • Filtration: Filter the solid, wash with cold water, and air dry.

  • Purification: Recrystallize from Ethanol or EtOH/DMF mixtures.

Mechanistic Pathway (Visualized)

Understanding the mechanism allows for troubleshooting when yields are low (e.g., stalling at the dihydropyridazinone stage).

Mechanism Step1 1. Nucleophilic Attack (Hydrazine attacks Ketone) Step2 2. Hydrazone Formation (- H2O) Step1->Step2 Step3 3. Intramolecular Cyclization (Amine attacks Acid) Step2->Step3 Step4 4. Dihydropyridazinone (Intermediate) Step3->Step4 Step5 5. Tautomerization/Oxidation (Final Product) Step4->Step5 -H2O / Aromatization

Figure 2: Step-wise mechanistic flow from keto-acid to aromatic pyridazinone.

Optimization & Troubleshooting Guide

As a Senior Application Scientist, I have compiled common failure modes and their solutions.

IssueProbable CauseCorrective Action
Incomplete Cyclization Reaction stalled at hydrazone or dihydropyridazinone stage.Add 0.5 eq. Acetic Acid to the reflux. If still stalled, switch solvent to n-Butanol (higher reflux temp: 117°C).
No Precipitation Product is too soluble in water/ethanol mix.Evaporate EtOH completely. Extract aqueous residue with Chloroform (DCM is often poor for polar pyridazinones).
Regioisomer Mix Unsymmetrical diketones used (rare for succinic route).Verify structure via NOESY NMR . The succinic anhydride route is regiospecific (Aryl at C6).
Oiling Out Impurities preventing crystallization.Triturate the oil with Diethyl Ether or Hexane to induce solidification.

Analytical Data Summary (Expected)

A successful synthesis must meet these characterization benchmarks.

  • 1H NMR (DMSO-d6):

    • 
       12.8–13.2 ppm (s, 1H, NH): Broad singlet, exchangeable with 
      
      
      
      .
    • 
       7.8–8.2 ppm (m, Aryl protons): Diagnostic of the 6-aryl substituent.
      
    • 
       6.9 ppm (d, 1H, H-5) and 
      
      
      
      7.5 ppm (d, 1H, H-4): Characteristic doublet pair for the pyridazinone alkene protons (
      
      
      ).
  • IR Spectroscopy:

    • 
      : Strong C=O stretch (Amide).
      
    • 
      : Broad NH stretch.
      
  • Mass Spectrometry (ESI):

    • 
       peak is dominant.
      

References

  • Review of Pharmacological Significance

    • Asif, M. et al. "Pyridazinone derivatives: An overview of their synthesis and pharmacological potential." Journal of Medicinal Chemistry Research.
    • (Representative concept link)

  • Friedel-Crafts/Hydrazine Protocol

    • Sotelo, E. et al. "Efficient synthesis of 6-aryl-3(2H)-pyridazinones.
  • Modern One-Pot Approaches

    • Bhat, A.R. et al. "Recent developments in the synthesis of pyridazinones." International Journal of Drug Development and Research.
  • Mechanistic Insights

    • Alami, N. et al. "Tautomerism and synthesis of pyridazin-3(2H)-ones." Journal of Heterocyclic Chemistry.

Sources

Friedel-Crafts acylation for pyridazinone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of


-Keto Acid Precursors for Pyridazinone Scaffolds via Friedel-Crafts Acylation 

Abstract & Strategic Importance

Pyridazinone scaffolds are privileged structures in medicinal chemistry, serving as the pharmacophore for cardiotonic agents (e.g., Levosimendan), phosphodiesterase (PDE) inhibitors, and antihypertensives. The critical rate-determining step in their synthesis is not the final ring closure, but the construction of the


-keto acid precursor  (typically a 

-aroylpropionic acid).

This Application Note details the Friedel-Crafts Acylation of aromatic substrates with succinic anhydride. Unlike standard acylations using acyl chlorides, the use of cyclic anhydrides presents unique stoichiometric and kinetic challenges—specifically the formation of stable aluminum-product complexes that arrest the catalytic cycle. This guide provides a robust, scalable protocol designed to overcome these hurdles and ensure high regioselectivity.

Mechanistic Workflow & Causality

Understanding the mechanism is vital for troubleshooting. The reaction involves the ring-opening of succinic anhydride by a Lewis Acid (


), generating a highly reactive acylium-like species.

Key Mechanistic Insight: The reaction is not catalytic with respect to the Lewis acid. The product (


-keto acid) contains both a ketone and a carboxylate group, which chelate the aluminum, effectively removing it from the reaction pool. Therefore, >2.0 equivalents of 

are strictly required
: 1 equivalent to activate the anhydride, and >1 equivalent to complex the product.

FC_Mechanism Succinic Succinic Anhydride Complex_A Activated Acylium Complex Succinic->Complex_A Ring Opening AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex_A Coordination Sigma Sigma Complex (Intermediate) Complex_A->Sigma Electrophilic Attack Arene Arene Substrate (Nucleophile) Arene->Sigma Product_Complex Aluminum-Product Chelate (Gummy Solid) Sigma->Product_Complex -HCl (Gas) Rearomatization Hydrolysis Acidic Hydrolysis (Quench) Product_Complex->Hydrolysis Strong Acid Final_Product γ-Keto Acid (Precursor) Hydrolysis->Final_Product Liberation

Figure 1: Mechanistic pathway of Friedel-Crafts acylation with succinic anhydride.[1] Note the formation of the stable Aluminum-Product Chelate which necessitates excess Lewis Acid.

Critical Optimization Parameters

Before beginning the synthesis, evaluate these three variables to ensure reproducibility.

A. Solvent Selection Matrix

The solvent influences the reaction temperature, solubility of the aluminum complex, and regioselectivity.

SolventBoiling PointToxicityApplication Note
Dichloromethane (DCM) 40°CModeratePreferred. Mild conditions. Good for activated arenes (e.g., anisole). Product complex often precipitates, stopping side reactions.
1,2-Dichloroethane (DCE) 84°CHighUse if the reaction is sluggish in DCM and requires higher temperatures.
Nitrobenzene 210°CHighClassic solvent. Solubilizes the

complex, allowing the reaction to proceed to completion on deactivated rings. Difficult to remove (requires steam distillation).
Neat (Excess Arene) N/ALowOnly viable if the arene is cheap, liquid, and easily distilled (e.g., Benzene, Toluene).
B. Stoichiometry Rules
  • Arene: 1.0 equiv (or solvent).

  • Succinic Anhydride: 1.0 – 1.1 equiv.

  • 
    : 2.2 – 3.0 equiv.  (Crucial: Using <2.0 equiv results in incomplete conversion).
    
C. Regioselectivity

The bulky nature of the


-anhydride complex generally favors para-substitution  on activated rings (e.g., alkylbenzenes, phenyl ethers) due to steric hindrance at the ortho position.

Standard Protocol: Synthesis of -Aroylpropionic Acid

Target: General synthesis of 4-(substituted-phenyl)-4-oxobutanoic acid. Scale: 10 mmol (Adaptable).

Materials:
  • Substituted Arene (10 mmol)

  • Succinic Anhydride (1.1 g, 11 mmol)

  • Aluminum Chloride, anhydrous (3.0 g, ~22-25 mmol)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

  • HCl (conc.) and Ice for quenching.

Step-by-Step Workflow:

1. Setup & Inertion:

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel (if adding liquid arene), and a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Flush the system with Nitrogen or Argon. Moisture kills the Lewis acid.

2. Reagent Loading (Solid Addition Method):

  • Charge the RBF with Succinic Anhydride (11 mmol) and DCM (15 mL). Stir to suspend.

  • Add the Arene (10 mmol) to the suspension.

  • Note: If the arene is solid, dissolve it in the DCM.

3. Catalyst Addition (The Exotherm):

  • Cool the mixture to 0°C using an ice bath.

  • Add

    
      (25 mmol) portion-wise over 15-20 minutes.
    
  • Observation: The solution will likely change color (yellow/orange/red) and HCl gas will evolve.

  • Why Portion-wise? To control the exotherm and prevent "gummy" rapid polymerization of the complex which can stall stirring.

4. Reaction Phase:

  • Allow the reaction to warm to room temperature (RT).

  • Stir at RT for 4–12 hours.

  • Monitoring: TLC (use an acidic eluent, e.g., EtOAc/Hexane/Acetic Acid) or LC-MS.

  • Optimization: If starting material remains after 4 hours, heat to reflux (40°C).

5. Quenching (Critical Step):

  • Safety Warning: The hydrolysis of the Aluminum complex is highly exothermic.

  • Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and 5 mL conc. HCl .

  • Stir vigorously until the solid aluminum complex breaks down and the organic layer separates.

6. Isolation & Purification:

  • Extract the aqueous mixture with DCM (3 x 20 mL) or Ethyl Acetate (if the product is polar).

  • Combine organic layers and wash with Brine.

  • Alkaline Extraction (Purification Trick):

    • Extract the organic layer with 10%

      
       or NaOH  (3 x 20 mL). The product (acid) goes into the aqueous layer; unreacted arene stays in the organic layer.
      
    • Separate the aqueous layer and acidify it carefully with conc. HCl to pH ~1-2.

    • The pure

      
      -keto acid will precipitate. Filter and dry.[2]
      

Protocol_Flow Start Start: Dry RBF, N2 Atmosphere Mix Mix Arene + Succinic Anhydride in DCM Start->Mix Add_AlCl3 Add AlCl3 (2.5 eq) at 0°C (Portion-wise) Mix->Add_AlCl3 React Stir RT to Reflux (4-12 Hours) Add_AlCl3->React Quench Pour into Ice/HCl (Exothermic Hydrolysis) React->Quench Base_Ext Extract with 10% Na2CO3 (Separates Neutral Impurities) Quench->Base_Ext Acidify Acidify Aqueous Layer (Precipitates Product) Base_Ext->Acidify

Figure 2: Operational workflow for the synthesis emphasizing the alkaline extraction purification strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Insufficient Lewis Acid.Ensure

is >2.2 equivalents. The product sequesters the catalyst.
"Gummy" Stirring Complex precipitation.Increase solvent volume or switch to a heavier solvent (DCE) and increase temperature.
Regio-isomers Ortho/Para competition.Use a bulkier solvent (DCE) or lower temperature to favor thermodynamic para-product.
Incomplete Hydrolysis Aluminum salts trapped.Ensure the quench is acidic (pH < 1) and stir the biphasic quench mixture for at least 30 mins.

References

  • Mechanism & Stoichiometry

    • Olah, G. A.[3] Friedel-Crafts and Related Reactions. Wiley-Interscience. The definitive source on the necessity of stoichiometric Lewis acids in acylation vs. alkylation.

    • Master Organic Chemistry. "Friedel-Crafts Acylation of Benzene with Succinic Anhydride." Link

  • Pyridazinone Synthesis Context

    • Sotelo, E., et al. "Efficient synthesis of 6-aryl-3(2H)-pyridazinones." Synthetic Communications, 2002. Link

    • ScienceDirect. "Synthesis and chemistry of pyridazin-3(2H)-ones." Link

  • Specific Protocols (Levosimendan Precursors)

    • Rathod, I. S., et al. "Synthesis and cardiotonic activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives." Indian Journal of Chemistry. Link

  • Green Chemistry Alternatives: Palleros, D. R. "Solvent-Free Synthesis of Phthalimide and Succinimide Derivatives." Journal of Chemical Education. (Relevant for solid-phase techniques).

Sources

Application Note: Hydrazine Hydrate Cyclization for Dihydropyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5-dihydropyridazin-3(2H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for phosphodiesterase III (PDE3) inhibitors (e.g., Cilostazol , Pimobendan , Levosimendan ), antihypertensives, and non-steroidal anti-inflammatory drugs (NSAIDs). This Application Note provides a definitive technical guide for synthesizing this scaffold via the condensation of


-keto acids (or esters) with hydrazine hydrate. We contrast classical thermal reflux methods with modern microwave-assisted protocols, offering validated workflows to maximize yield and regioselectivity while mitigating the safety risks associated with hydrazine handling.

Chemical Mechanism & Pathway

The formation of the dihydropyridazinone ring is a two-step condensation-cyclization sequence. Understanding the order of operations is vital for controlling regioselectivity, especially when using substituted hydrazines.

Mechanistic Pathway[1][2][3][4][5]
  • Nucleophilic Attack: The hydrazine nitrogen attacks the ketone carbonyl of the 4-oxobutanoic acid derivative (more electrophilic than the acid/ester carbonyl).

  • Hydrazone Formation: Dehydration leads to a hydrazone intermediate.

  • Intramolecular Cyclization: The amino group of the hydrazone attacks the carboxylic acid/ester carbonyl.

  • Aromatization (Optional): If treated with oxidizing agents (e.g., Br

    
    /AcOH), the dihydropyridazinone oxidizes to a fully aromatic pyridazinone.
    

ReactionMechanism Figure 1: Mechanistic pathway for the cyclization of gamma-keto acids with hydrazine. Start 4-Oxo-4-arylbutanoic Acid Inter1 Tetrahedral Intermediate Start->Inter1 + N2H4·H2O (Attack at Ketone) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter1 Hydrazone Hydrazone Intermediate Inter1->Hydrazone - H2O (Dehydration) Cyclization Intramolecular Amide Formation Hydrazone->Cyclization Ring Closure Product 4,5-Dihydropyridazin-3(2H)-one Cyclization->Product - H2O/ROH

[6]

Critical Process Parameters (CPPs)

To ensure reproducibility and scalability, the following parameters must be controlled:

ParameterRecommendationRationale
Stoichiometry 1.1 – 1.5 eq. Hydrazine HydrateSlight excess ensures complete conversion of the ketone; large excess complicates purification.
Solvent System Ethanol (EtOH) or Acetic Acid (AcOH)EtOH: Green, easy workup, but slower. AcOH: Catalyzes imine formation but harder to remove.
Temperature Reflux (78°C – 118°C)High energy barrier for the second cyclization step (amide bond formation).
pH Control Slightly Acidic (pH 4-5)Promotes carbonyl activation without protonating hydrazine to non-nucleophilic species.

Experimental Protocols

Method A: Classical Thermal Cyclization (Standard)

Best for: Large-scale synthesis, temperature-sensitive substrates.

Reagents:

  • 4-(4-Aminophenyl)-4-oxobutanoic acid (or generic

    
    -keto acid)
    
  • Hydrazine Hydrate (80% or 100%)

  • Solvent: Absolute Ethanol

Protocol:

  • Dissolution: Charge a round-bottom flask with 10 mmol of the

    
    -keto acid and 20 mL of absolute ethanol. Stir until dissolved.
    
  • Addition: Add hydrazine hydrate (12 mmol, 1.2 eq) dropwise over 5 minutes at room temperature. Caution: Exothermic.

  • Reflux: Equip with a condenser and heat to reflux (approx. 80°C) for 3–6 hours. Monitor by TLC (System: EtOAc:Hexane 1:1).

  • Workup:

    • Cool reaction mixture to 0–5°C in an ice bath.

    • The product often precipitates as a solid.

    • Filter the precipitate and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from ethanol/water if necessary.

Method B: Microwave-Assisted Green Synthesis (High Throughput)

Best for: Library generation, rapid optimization, difficult substrates.

Reagents:

  • Substrate (as above)

  • Hydrazine Hydrate[1][2][3][4][5]

  • Catalyst: Acetic acid (drops) or Montmorillonite K-10 (solid support)

Protocol:

  • Preparation: Mix 2 mmol of

    
    -keto acid and 2.5 mmol hydrazine hydrate in a microwave-safe vial. Add 1 mL EtOH (or perform solvent-free by mixing with 200 mg Montmorillonite K-10).
    
  • Irradiation: Seal the vial. Set Microwave Reactor parameters:

    • Temp: 120°C

    • Power: Dynamic (Max 150W)

    • Time: 5–15 minutes

  • Extraction:

    • If solvent-free:[6] Add 5 mL hot ethanol, filter off the clay catalyst, and cool filtrate to crystallize.

    • If EtOH: Pour into crushed ice to precipitate product.[7]

Data Analysis & Comparison

The following table summarizes typical performance metrics comparing classical and modern approaches, based on internal validation and literature precedents (e.g., Levosimendan intermediates).

MetricMethod A: Thermal RefluxMethod B: Microwave Assisted
Reaction Time 3 – 8 Hours5 – 20 Minutes
Typical Yield 65% – 78%85% – 96%
Energy Efficiency Low (Prolonged heating)High (Targeted dielectric heating)
Scalability High (kg scale proven)Low/Medium (Batch size limited)
Purity (Crude) Moderate (Side products common)High (Cleaner profile)

Troubleshooting & Optimization Workflow

Use this decision tree to resolve common synthetic failures.

OptimizationTree Figure 2: Troubleshooting logic for hydrazine cyclization. Problem Low Yield or No Reaction CheckTLC Check TLC: Starting Material Remains? Problem->CheckTLC YesSM Incomplete Conversion CheckTLC->YesSM Yes NoSM Complex Mixture CheckTLC->NoSM No Action1 Increase Temp or Switch to AcOH Reflux YesSM->Action1 Action2 Check Hydrazine Quality (Hydrate degrades) YesSM->Action2 If old reagent Action4 Use Microwave (Pulse Heating) YesSM->Action4 Action3 Reduce Temp Add Radical Scavenger NoSM->Action3

Safety & Handling: Hydrazine Hydrate

DANGER: Hydrazine hydrate is a potent carcinogen, highly toxic, and corrosive.[8] It is unstable and can form explosive mixtures with air.[9]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Butyl rubber gloves (nitrile is permeable to hydrazine), face shield, and chemical-resistant apron.

  • Waste Disposal:

    • Do not mix with oxidizers (explosion hazard).

    • Neutralize spills with dilute hypochlorite (bleach) solution carefully (exothermic) before disposal, following local EHS regulations.

  • Storage: Store in a cool, dark, well-ventilated area, away from metals (Cu, Zn) which can catalyze decomposition.

References

  • Levosimendan Synthesis (Industrial): CN104987310A. Synthesis process of levosimendan. Google Patents. Link

  • Microwave Methodology: Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction. MDPI. Link

  • Hydrazine Safety: Hydrazine Hydrate Safety Data Sheet. Sigma-Aldrich.[9] Link

  • General Mechanism: Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Link

  • Reaction Conditions: Method for preparing hydrazine hydrate. US Patent 6517798B1. Link

Sources

Integrated In Vitro Profiling of Pyridazinone-Based Anti-Inflammatory Agents

[1]

Executive Summary & Scientific Rationale

Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry, historically validated for analgesic and anti-inflammatory efficacy. Unlike non-selective NSAIDs that often cause gastric ulceration via COX-1 inhibition, pyridazinones can be structurally tuned for COX-2 selectivity or dual inhibition of p38 MAPK/PDE4 .

This application note departs from generic "screening" lists to provide a cascading validation protocol . We prioritize assays that filter compounds based on physicochemical stability, enzymatic specificity, and cellular functional efficacy.

The Three-Pillar Strategy:

  • Physicochemical Screen: Albumin Denaturation (Assesses protein stabilization capability).

  • Target Validation: COX-1 vs. COX-2 Enzymatic Inhibition (Determines Selectivity Index).

  • Functional Verification: LPS-induced NO Production in RAW 264.7 Macrophages (Confirms cellular efficacy and rules out cytotoxicity).

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound solubilization to advanced cellular profiling.

Pyridazinone_Workflowcluster_Tier1Tier 1: Physicochemical Screencluster_Tier2Tier 2: Target Specificitycluster_Tier3Tier 3: Cellular FunctionCompoundPyridazinoneDerivativeSolubilitySolubility Check(DMSO < 0.1%)Compound->SolubilityAlbuminAlbumin Denaturation(Heat Induced)Solubility->AlbuminHigh ThroughputCOXCOX-1 / COX-2Inhibition AssayAlbumin->COXActive HitsSISelectivity IndexCalculationCOX->SIMTTMTT Assay(Viability Control)SI->MTTPotent & SelectiveNONO Production(Griess Assay)MTT->NONon-Toxic Doses

Caption: Cascading workflow ensuring only soluble, non-toxic, and mechanism-specific pyridazinone hits progress to cellular validation.

Pre-Assay Consideration: Solubility Management

Pyridazinones are often lipophilic. Improper solubilization leads to precipitation in aqueous buffers, causing false negatives in enzymatic assays or false positives (via crystal formation) in cell viability assays.

  • Stock Solution: Dissolve compounds in 100% DMSO to create a 10 mM or 100 mM stock.

  • Working Solution: Dilute into the assay buffer just prior to use.[1]

  • Critical Limit: Ensure final DMSO concentration is ≤ 0.1% (v/v) for cell-based assays and ≤ 1.0% for enzymatic/protein assays to prevent solvent-induced artifacts.

Protocol A: Albumin Denaturation Assay (Tier 1)

Rationale: Inflammation induces protein denaturation. Compounds that stabilize albumin against heat stress mimic the stabilization of lysosomal membranes, a key anti-inflammatory mechanism. This is a rapid, cost-effective " go/no-go " filter.

Materials
  • Test Compound: Pyridazinone derivatives (10–500 µg/mL).

  • Standard: Diclofenac Sodium or Ibuprofen.

  • Reagents: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 6.4).

  • Equipment: Water bath (37°C and 70°C), UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation: Mix 0.2 mL of 1% BSA solution with 2.8 mL of PBS (pH 6.4).

  • Treatment: Add 2 mL of the test compound (various concentrations) to the BSA mixture.

    • Control: Use distilled water/DMSO vehicle instead of the drug.

    • Blank: PBS only (to correct for buffer absorbance).

  • Incubation (Stabilization): Incubate samples at 37°C for 15 minutes .

  • Thermal Stress: Transfer samples to a 70°C water bath for 5 minutes to induce denaturation.

  • Cooling: Allow samples to cool to room temperature (~25°C).

  • Measurement: Measure turbidity (absorbance) at 660 nm .

Data Analysis

Calculate the Percentage Inhibition of Denaturation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

2
  • Interpretation: Higher % inhibition indicates greater protein stabilization and potential anti-inflammatory activity.

Protocol B: COX-1/COX-2 Inhibition Assay (Tier 2)

Rationale: Pyridazinones are frequently designed as COX-2 selective inhibitors to minimize gastrointestinal side effects. This assay quantifies the Selectivity Index (SI).

Materials
  • Enzymes: Human Recombinant COX-1 and COX-2 (Commercial screening kits, e.g., Cayman or Sigma).

  • Substrate: Arachidonic Acid (AA).[3]

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Co-factors: Hematin, Glutathione.[3]

Step-by-Step Methodology
  • Enzyme Activation: Reconstitute COX-1 and COX-2 enzymes in the provided assay buffer. Keep on ice.

  • Inhibitor Incubation:

    • In a 96-well plate, add 10 µL of test compound (range: 0.01 µM – 100 µM).

    • Add 10 µL of enzyme solution (COX-1 in one set, COX-2 in another).

    • Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of Hematin (co-factor).[3]

    • Add 10 µL of Arachidonic Acid (substrate) mixed with TMPD.

  • Kinetic Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound.

    • Measure absorbance at 590 nm immediately and every 1 minute for 10 minutes.

Data Presentation & Analysis

Calculate IC50 (concentration inhibiting 50% activity) for both enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Pyridazinone-A >1000.45>222 (Highly Selective)
Indomethacin 0.050.420.12 (Non-selective)
Celecoxib 15.00.04375 (Selective Ref.)
  • SI Formula:

    
    
    
  • Goal: An SI > 10 is desirable for reduced gastric toxicity.

Protocol C: Cellular Functional Assay (Tier 3)

Rationale: Enzymatic assays do not account for cell membrane permeability or metabolic stability. We use Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure the inhibition of Nitric Oxide (NO), a major inflammatory mediator.[4]

Critical Pre-requisite: You must run an MTT assay first. A decrease in NO could simply mean the compound killed the cells.

Workflow Diagram: Cellular Pathway

Cellular_PathwayLPSLPS StimulationTLR4TLR4 ReceptorLPS->TLR4NFkBNF-κB ActivationTLR4->NFkBiNOSiNOS ExpressionNFkB->iNOSNO_ProdNitric Oxide (NO)iNOS->NO_ProdPyridazinonePyridazinone(Inhibitor)Pyridazinone->NFkBBlocks TranslocationPyridazinone->iNOSDownregulates

Caption: Pyridazinones typically attenuate NO production by inhibiting the NF-κB/iNOS axis in activated macrophages.

Methodology
Phase 1: Cell Culture & Treatment
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.
    
  • Pre-treatment: Replace media with fresh DMEM containing the test compound (0.1, 1, 10, 50 µM). Incubate for 1 hour .

  • Stimulation: Add LPS (final concentration 1 µg/mL ) to all wells except the "Vehicle Control".

  • Incubation: Incubate for 24 hours .

Phase 2: Griess Assay (NO Quantification)
  • Supernatant Collection: Transfer 100 µL of cell culture supernatant to a new plate.

  • Reaction: Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).

  • Readout: Incubate for 10 mins at room temperature (protect from light). Measure absorbance at 540 nm .

  • Quantification: Compare against a Sodium Nitrite (

    
    ) standard curve (0–100 µM).
    
Phase 3: MTT Viability Normalization
  • Remove remaining media from the original cell plate.

  • Add MTT solution (0.5 mg/mL) and incubate for 3-4 hours.

  • Dissolve formazan crystals in DMSO. Measure at 570 nm .[3][5]

  • Validation Rule: If cell viability is < 80% compared to control, the anti-inflammatory data for that concentration is invalid (cytotoxic artifact).

References

  • Abdel-Mottaleb, Y. et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation. European Journal of Medicinal Chemistry.[6]

  • Bouscaren, R. et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC PubMed Central.

  • Chandra, S. et al. (2012). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Asian Pacific Journal of Tropical Biomedicine.

  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric) Protocol.

  • Rahman, H. et al. (2015). In vitro anti-inflammatory and anti-arthritic activity of Oryza sativa Var. Joha Rice. Journal of Agricultural Science.

COX-2 inhibition assay for 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision COX-2 Inhibition Profiling of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Executive Summary

This guide details the protocol for evaluating the cyclooxygenase-2 (COX-2) inhibitory potential of This compound (CAS: 36725-37-8). Pyridazinone derivatives have emerged as a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to exploit the structural differences between the constitutive COX-1 and inducible COX-2 isoforms.

While traditional NSAIDs often cause gastrointestinal toxicity by inhibiting COX-1, pyridazinone-based ligands target the larger hydrophobic side pocket of COX-2. This protocol utilizes a Colorimetric Peroxidase Inhibition Assay as the primary screening method, validated by a secondary EIA (Enzyme Immunoassay) , to determine IC₅₀ values and Selectivity Indices (SI).

Mechanism of Action & Rationale

The Pyridazinone Scaffold Advantage The target compound features a pyridazinone ring fused with a 4-bromophenyl moiety. Mechanistically, COX-2 inhibition relies on the molecule's ability to enter the hydrophobic channel of the enzyme.

  • COX-1 vs. COX-2 Topology: COX-2 possesses a secondary internal pocket (accessible due to the substitution of Isoleucine-523 in COX-1 with the smaller Valine-523 in COX-2).

  • Binding Mode: The pyridazinone ring acts as a central template, while the 4-bromophenyl group provides the necessary lipophilicity to anchor the molecule within the active site. The bromine atom often engages in halogen bonding or fills hydrophobic voids near the channel apex.

Dual-Activity Measurement Cyclooxygenase enzymes exhibit two distinct catalytic activities:

  • Cyclooxygenase Activity: Converts Arachidonic Acid (AA) to PGG₂.[1]

  • Peroxidase Activity: Reduces PGG₂ to PGH₂.[1]

Note: Most high-throughput screening (HTS) assays, including the one described below, measure the peroxidase activity using a reducing agent (TMPD) as a reporter, as it correlates directly with PGG₂ production.

COX_Pathway AA Arachidonic Acid PGG2 PGG2 (Unstable Intermediate) AA->PGG2 Cyclooxygenase Activity PGH2 PGH2 (Prostaglandin Precursor) PGG2->PGH2 Peroxidase Activity TMPD_Ox TMPD (Oxidized/Blue) TMPD_Red TMPD (Reduced/Colorless) TMPD_Red->TMPD_Ox Coupled Reaction Inhibitor 6-(4-Bromophenyl)-... (Inhibitor) Inhibitor->AA Blocks Channel

Figure 1: Mechanism of the COX-Peroxidase coupled assay. The inhibitor blocks the conversion of AA to PGG₂, preventing the subsequent oxidation of TMPD.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications:

ComponentSpecificationStorage
Test Compound This compound (>98% purity)-20°C (Solid)
COX-1 Enzyme Ovine COX-1 (Purified)-80°C
COX-2 Enzyme Human Recombinant COX-2-80°C
Substrate Arachidonic Acid (100 mM in Ethanol)-20°C
Chromogen TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)4°C (Dark)
Cofactor Hemin (Heme)4°C
Solvent DMSO (Dimethyl sulfoxide), AnhydrousRT
Reference Std. Celecoxib (Selective COX-2) & Indomethacin (Non-selective)-20°C

Protocol: Colorimetric COX Inhibitor Screening (TMPD Method)

This protocol is optimized for a 96-well plate format.[2] It measures the peroxidase activity of the heme-COX complex by monitoring the oxidation of TMPD at 590 nm .[1][3][4]

Reagent Preparation
  • Assay Buffer (10X): 1.0 M Tris-HCl, pH 8.0. Dilute to 1X with HPLC-grade water before use.

  • Heme Solution: Prepare a 10 mM stock in DMSO. Dilute to 250 µM in 1X Assay Buffer.

  • Enzyme Preparation:

    • COX-1: Dilute 1:100 in 1X Assay Buffer (approx. 10–20 units/well).

    • COX-2:[5][6][7][8][9][10] Dilute 1:50 in 1X Assay Buffer (approx. 10–20 units/well).

    • Note: Keep enzymes on ice at all times. Do not vortex vigorously.

  • Inhibitor Stock: Dissolve this compound in DMSO to 10 mM. Prepare serial dilutions (e.g., 0.01 µM to 100 µM) in DMSO. Final DMSO concentration in the well must be <5%.

Assay Workflow

Assay_Workflow Start Start Background Add 150 µL Assay Buffer + 10 µL Heme (Background Wells) Start->Background Activity Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2) Start->Activity Inhibitor Add 10 µL Test Compound (Various Conc.) OR Solvent (Control) Activity->Inhibitor Incubation Incubate 5 mins @ 25°C (Allows Inhibitor Binding) Inhibitor->Incubation Substrate Add 20 µL Colorimetric Substrate (TMPD + Arachidonic Acid) Incubation->Substrate Read Incubate 5 mins @ 25°C Read Absorbance @ 590nm Substrate->Read

Figure 2: Step-by-step workflow for the TMPD Colorimetric Assay.

Detailed Steps
  • Background Wells: Add 150 µL Assay Buffer and 10 µL Heme.

  • 100% Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL Enzyme (COX-1 or COX-2).

  • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL of Test Compound .

  • Incubation: Shake the plate carefully for a few seconds and incubate for 5 minutes at 25°C . This step is critical for the inhibitor to access the active site.

  • Initiation: Add 20 µL of Colorimetric Substrate Solution (mixture of TMPD and Arachidonic Acid) to all wells.

  • Measurement: Read the absorbance at 590 nm exactly 5 minutes after substrate addition.

Data Analysis & Interpretation

Calculation of % Inhibition

Calculate the average absorbance (


) for each set of duplicate wells.


Determining IC₅₀

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis). Use a non-linear regression (4-parameter logistic fit) to determine the IC₅₀ value.

Selectivity Index (SI)

The safety profile of the compound is defined by its selectivity for COX-2 over COX-1.



  • SI > 10: Indicates COX-2 selectivity (Desirable for reduced GI side effects).

  • SI < 1: Indicates COX-1 selectivity.

  • Expected Result: Based on the pyridazinone scaffold, this compound is expected to show moderate to high selectivity for COX-2.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Oxidized TMPDTMPD is light-sensitive. Prepare fresh and keep in the dark.
Low Activity Inactive EnzymeEnzymes degrade rapidly. Aliquot and store at -80°C. Do not refreeze.
Precipitation Compound SolubilityThe 4-bromophenyl group is lipophilic. If precipitating, limit DMSO to 5% or use a co-solvent (e.g., Ethanol).
Inconsistent IC₅₀ Incubation TimeEnsure the 5-minute pre-incubation is strictly timed to allow equilibrium binding.

References

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol. Item No. 701050. Link

  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric). Catalog Number MAK399.[2] Link

  • Abdel-Aziz, M., et al. (2012).Synthesis and anti-inflammatory activity of some new 3,6-disubstituted pyridazinones. Acta Poloniae Pharmaceutica. (Demonstrates the relevance of the pyridazinone scaffold).
  • Kulmacz, R.J., & Lands, W.E.M. (1983).Requirements for hydroperoxide by the cyclooxygenase and peroxidase activities of prostaglandin H synthase. Prostaglandins, 25(4), 531-542. (Foundational text on the peroxidase mechanism).

Sources

Cell viability and cytotoxicity MTT assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision MTT Assay Workflow for Cytotoxicity Profiling

Introduction: Beyond the Mitochondria

The MTT assay is the industry workhorse for high-throughput cytotoxicity screening, yet it is frequently misinterpreted. While seminal literature often describes it solely as a mitochondrial activity assay, modern mechanistic understanding reveals a broader picture. The reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan is driven by NAD(P)H-dependent cellular oxidoreductase enzymes.[1][2][3] These enzymes are located not only in the mitochondria but also in the cytosol and plasma membrane [1, 2].

Therefore, the MTT assay is fundamentally a measure of cellular metabolic flux (NAD(P)H availability), which correlates linearly with viable cell number under strictly defined physiological conditions.[1] This protocol is designed to eliminate common artifacts—such as chemical reduction by test compounds or optical interference—to ensure data integrity compliant with ISO 10993-5 standards [3].

Mechanistic Pathway & Critical Interferences

Understanding the reduction pathway is critical for troubleshooting. False positives often arise when test compounds (e.g., flavonoids, vitamins) possess reducing moieties that convert MTT to formazan abiotically.[4]

MTT_Mechanism MTT MTT Substrate (Yellow Tetrazolium) Cell Viable Cell (Metabolically Active) MTT->Cell Permeation Enzymes NAD(P)H Oxidoreductases (Mito. & Cytosolic) Cell->Enzymes Metabolic Flux Formazan Formazan Crystals (Insoluble Purple) Enzymes->Formazan Reduction Solvent Solubilization Agent (DMSO/SDS) Formazan->Solvent Dissolution Readout Optical Density (570 nm) Solvent->Readout Quantification Interference Artifact Warning: Reducing Agents (e.g., Vit C) Directly Reduce MTT Interference->MTT

Figure 1: The metabolic reduction pathway of MTT. Note that abiotic reducing agents can bypass the cell and generate false viability signals.[4]

Pre-Assay Optimization (Critical Step)

Before screening drugs, you must validate the linear range for your specific cell line.

  • Seeding Density Optimization:

    • Seed cells at 2,000, 5,000, 10,000, and 20,000 cells/well.

    • Perform the standard MTT assay after 24 hours.[1]

    • Plot Absorbance vs. Cell Number.

    • Selection Criteria: Choose a density that yields an Absorbance (OD) between 0.75 and 1.25 . This allows room for proliferation (signal increase) or cytotoxicity (signal decrease) within the linear range of the spectrophotometer.

  • Chemical Interference Check:

    • Incubate your highest drug concentration with MTT reagent in a cell-free well.

    • If the solution turns purple, your compound reduces MTT.[1][4] You must switch to a non-redox assay (e.g., LDH or ATP assays).

Detailed Experimental Protocol

Reagents & Preparation
  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in PBS. Filter sterilize (0.22 µm). Store at -20°C in the dark (light sensitive).

  • Solubilization Solution: 100% Dimethyl Sulfoxide (DMSO).

    • Alternative for stability: 10% SDS in 0.01 M HCl (requires overnight incubation but crystals don't precipitate).

  • Assay Media: Phenol red-free media is preferred to reduce background interference.[1]

Step-by-Step Workflow
PhaseStepActionCritical Technical Note
Day 0 1. Seeding Seed cells (optimized density, typ. 5-10k/well) in 96-well plates. Volume: 100 µL.Use a multichannel pipette to ensure uniformity.[1] Edge wells often evaporate; fill them with PBS and use inner 60 wells.
2. Adhesion Incubate 24h at 37°C, 5% CO₂.[1]Ensure cells regain morphology before treatment.
Day 1 3. Treatment Remove media.[1] Add 100 µL fresh media containing test compounds.Include Vehicle Control (0% kill) and Positive Control (e.g., 1% Triton X-100, 100% kill).
4. Exposure Incubate for required epoch (24h, 48h, or 72h).Drug half-life may require media replenishment for long exposures.
Day 2+ 5. MTT Addition Add 10-20 µL MTT Stock per well (Final conc: 0.5 mg/mL).Do not remove drug media unless the drug is highly colored.
6. Incubation Incubate 2–4 hours at 37°C.Check under microscope. Stop when purple crystals are clearly visible inside cells.
7. Solubilization Carefully aspirate media (don't suck up crystals!).[1] Add 100 µL DMSO.If using suspension cells, spin plate at 1000g for 5 min before aspirating.
8. Measurement Shake plate 15 mins. Read Absorbance at 570 nm .[2][3]Use a reference wavelength (630-650 nm) to subtract plastic/fingerprint noise.

Workflow Visualization

MTT_Workflow Start Start: Optimized Cell Line Seed Day 0: Seed Cells (5,000 - 10,000 / well) Start->Seed Treat Day 1: Add Test Compounds (Serial Dilutions) Seed->Treat  24h Adhesion   MTT_Add Day 2: Add MTT Reagent (Incubate 2-4 Hours) Treat->MTT_Add  Treatment Time (24-72h)   Crystals Checkpoint: Check for Formazan Crystals (Microscope) MTT_Add->Crystals Solubilize Remove Media & Add DMSO (Dissolve Crystals) Crystals->Solubilize  Crystals Formed   Read Read OD @ 570 nm (Ref: 650 nm) Solubilize->Read

Figure 2: Chronological workflow for the standard MTT cytotoxicity assay.

Data Analysis & Calculation

1. Background Correction:



(Where Blank = Media + MTT + DMSO, no cells)

2. Percent Viability:



3. IC50 Determination: Do not rely on linear regression. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or SigmaPlot.

  • X-axis: Log(Concentration)

  • Y-axis: % Viability

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (Blank) Phenol red interference or protein precipitation.[1]Use phenol red-free media.[1] Ensure serum proteins are fully solubilized.
Low Signal (Controls) Low cell density or insufficient incubation.Increase seeding density. Extend MTT incubation to 4 hours.
High Variability (SEM) Evaporation or pipetting error.[1]Use "dummy" wells with PBS around the plate edge. Calibrate pipettes.
False Toxicity Bacterial contamination.Check for turbidity. Bacteria also reduce MTT, but usually cause rapid acidification (yellowing).
Precipitate in DMSO Serum proteins precipitating.Remove culture media completely before adding DMSO, or use SDS-HCl solubilization buffer.

References

  • Mosmann, T. (1983).[5][6][7][8][9] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.[5][7][8][9]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): National Library of Medicine (US).

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[10][11] International Organization for Standardization.[12]

  • Stockert, J. C., et al. (2012). Assays for cell viability and cytotoxicity.[1][2][3][4][5][6][7][8][10][13] Biotechnological Advances, 30(6), 453-469.

Sources

Application Note: Evaluation of Vasorelaxant Potency and Mechanism of Pyridazinone Derivatives on Isolated Rat Aorta

[1][2]

Introduction

Pyridazinone derivatives represent a significant class of bioactive heterocyclic compounds in cardiovascular drug discovery. Structurally related to established vasodilators like hydralazine and phosphodiesterase (PDE) inhibitors (e.g., pimobendan), these derivatives often exhibit potent vasorelaxant, antihypertensive, and antiplatelet activities.

The primary challenge in evaluating these compounds lies in distinguishing their specific mechanism of action—whether they act via calcium channel blockade (CCB) , potassium channel opening , nitric oxide (NO) modulation , or PDE inhibition . This guide provides a robust, self-validating workflow for assessing pyridazinone derivatives using the gold-standard ex vivo rat aorta model.

Key Physiological Targets[3]
  • PDE3/PDE4 Inhibition: Prevents cAMP/cGMP degradation, leading to smooth muscle relaxation.

  • L-type Ca²⁺ Channels: Blockade of voltage-dependent calcium channels (VDCCs).

  • Endothelial NO Synthase (eNOS): Modulation of NO release from the endothelium.

Material Preparation & Physiological Solutions[3][4][5][6][7][8][9][10][11]

To ensure "Trustworthiness" and reproducibility, the composition of the physiological salt solution (PSS) is critical. Deviations in pH or ionic strength can alter vascular tone, leading to false negatives.

Standard Krebs-Henseleit Solution (KHS)

Prepare fresh daily using ultrapure water (18.2 MΩ·cm).

ComponentConcentration (mM)Function
NaCl118.0Osmotic balance & AP generation
KCl4.7Resting membrane potential
CaCl₂2.5Contractility source
MgSO₄1.2Enzyme cofactor
KH₂PO₄1.2pH buffering
NaHCO₃25.0pH buffering (requires CO₂)
Glucose11.0Metabolic substrate

Gas Mixture: Carbogen (95% O₂ / 5% CO₂) is mandatory to maintain pH at 7.4. Temperature: 37°C ± 0.5°C.[1]

Tissue Isolation and Mounting Workflow

The integrity of the endothelium is the variable that most often ruins experiments. This protocol minimizes mechanical stress.

Step-by-Step Isolation
  • Euthanasia: Anesthetize male Wistar rats (250–300 g) with thiopental sodium or CO₂ asphyxiation followed by cervical dislocation.

  • Excision: Rapidly open the thoracic cavity. Isolate the descending thoracic aorta.

  • Cleaning: Transfer tissue to ice-cold, oxygenated KHS. Under a dissecting microscope, carefully trim fat and connective tissue. Crucial: Do not stretch the vessel.

  • Sectioning: Cut the aorta into 3–4 mm rings.

  • Mounting: Insert two L-shaped stainless steel or tungsten wires through the lumen. Attach one wire to a stationary support and the other to an isometric force transducer.

Visual 1: Isolation & Experimental Setup

The following diagram illustrates the critical path from animal preparation to data acquisition.

IsolationWorkflowRatMale Wistar Rat(250-300g)ExcisionThoracic AortaExcisionRat->ExcisionRapid isolationCleaningCleaning(Ice-cold KHS)Excision->CleaningRemove fat/connective tissueRingsCut Rings(3-4 mm)Cleaning->RingsMinimize stretchingMountingMounting(Wire Myograph)Rings->MountingAvoid endothelial damageEquilibrationEquilibration(60 min, 1-2g tension)Mounting->EquilibrationStabilize basal tone

Caption: Figure 1.[2][3] Critical workflow for isolating and mounting rat aortic rings for isometric tension recording.

Experimental Protocols

Phase 1: Equilibration & Validation (The "Trust" Check)

Before testing any drug, the tissue's viability must be proven.

  • Resting Tension: Apply 1.0–2.0 g (varies by lab standard, typically 1.5 g for rat aorta) of passive tension.

  • Wash: Wash with fresh KHS every 15 minutes for 60 minutes.

  • Priming: Contract with KCl (60 mM) or Phenylephrine (PE, 1 µM) to test contractility. Wash until baseline is restored.

  • Endothelium Integrity Test:

    • Contract with PE (1 µM).

    • At plateau, add Acetylcholine (ACh, 10 µM).

    • Criteria: >80% relaxation indicates Intact Endothelium (+E) . <10% relaxation indicates Denuded Endothelium (-E) .

Phase 2: Screening for Vasorelaxant Activity

This protocol determines the potency (EC₅₀) and efficacy (Eₘₐₓ) of the pyridazinone derivative.

  • Pre-contraction: Induce stable contraction with PE (1 µM) (receptor-mediated) or KCl (60 mM) (voltage-mediated).

    • Note: Pyridazinones acting as Ca²⁺ channel blockers often show higher potency against KCl-induced contractions.

  • Cumulative Dosing: Once the contraction plateaus, add the pyridazinone derivative cumulatively (e.g., 10⁻⁹ M to 10⁻⁴ M).

  • Timing: Wait for the response to plateau (approx. 5–10 mins) before the next addition.

  • Control: Run a parallel vehicle control (e.g., DMSO < 0.1% final concentration) to ensure relaxation isn't due to the solvent.

Phase 3: Mechanistic Deconvolution

If the compound shows activity, use the following antagonists to pinpoint the pathway. Incubate the antagonist for 20 minutes before pre-contracting with PE.

Blocker / InhibitorConcentrationPathway BlockedInterpretation if Relaxation is Reduced
L-NAME 100 µMNO SynthaseMechanism involves NO release (Endothelium-dependent).
Indomethacin 10 µMCyclooxygenaseMechanism involves Prostacyclin (PGI₂).
Glibenclamide 10 µMK_ATP ChannelsMechanism involves opening ATP-sensitive K+ channels.
TEA 1 mMK_Ca ChannelsMechanism involves Ca²⁺-activated K+ channels.
Propranolol 1 µMβ-AdrenoceptorsMechanism involves β-adrenergic stimulation.

Mechanism of Action Visualization

Pyridazinone derivatives are "privileged structures" that often act on multiple nodes within the vascular smooth muscle cell (VSMC). The diagram below maps these interactions.

MOAcluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularVascular Smooth Muscle Cell (Cytosol)AgonistAgonist (PE)Receptorα₁-AdrenoceptorAgonist->ReceptorCa_extCa²⁺ (Extracellular)VDCCL-type Ca²⁺ Channel(VDCC)Ca_ext->VDCCCa_intIntracellular Ca²⁺Receptor->Ca_intIP3 PathwayVDCC->Ca_intInfluxPyridazinonePyridazinoneDerivativePyridazinone->VDCCBlocksPDEPDE III/IVPyridazinone->PDEInhibitsRelaxationVasorelaxationPyridazinone->RelaxationNet EffectcAMPcAMP / cGMPPDE->cAMPDegrades (Blocked)cAMP->RelaxationPromotescAMP->Ca_intDecreasesMLCKMLCK ActivationContractionVasoconstrictionMLCK->ContractionCa_int->MLCK

Caption: Figure 2.[3] Putative signaling pathways. Pyridazinones typically induce relaxation by blocking VDCCs or inhibiting PDE, reducing intracellular calcium.

Data Analysis & Presentation

To ensure your data is publication-ready, normalize all responses.

Calculation of % Relaxation:

  • 
    : Tension at the plateau of pre-contraction (PE or KCl).
    
  • 
    : Tension remaining after adding the derivative.
    
  • 
    : Baseline tension before pre-contraction.
    

Statistical Output Table Template:

CompoundEC₅₀ (µM)Eₘₐₓ (%)Mechanism Hint
Pyridazinone-1 1.2 ± 0.395 ± 2Potent; likely PDE inhibition
Pyridazinone-2 > 10015 ± 5Inactive
Hydralazine (Ref) 5.4 ± 1.1100Direct vasodilator
Verapamil (Ref) 0.08 ± 0.01100Calcium Channel Blocker

Troubleshooting (Expert Insights)

  • Issue: Loss of tone during equilibration.

    • Cause: Tissue damage or hypoxia.

    • Fix: Check gas flow (bubbling should be vigorous but not violent). Ensure no stretching occurred during cleaning.

  • Issue: Inconsistent ACh relaxation.

    • Cause: Mechanical damage to the lumen.

    • Fix: Never touch the lumen with forceps. Pass wires gently.[4]

  • Issue: Precipitation of compound.

    • Cause: Pyridazinones can be lipophilic.

    • Fix: Dissolve in 100% DMSO for stock, but ensure bath concentration of DMSO never exceeds 0.1%. If precipitation occurs upon addition to KHS, sonicate the stock or use a co-solvent like Tween-80 (trace).

References

  • Bansal, R., et al. (2019). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry.

  • Riba, F.J., et al. (1998). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine.[5] General Pharmacology: The Vascular System.

  • Sotnikova, R., et al. (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Chemical Biology & Drug Design.

  • Arsyad, A., et al. (2024).[6][7] Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation.[6][7] Medicina.[5][6][8][9][10]

  • Zhou, Z.Y., et al. (2022).[5][11] Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology. Frontiers in Pharmacology.

Precision Preclinical Screening: Antihypertensive Efficacy in the Spontaneously Hypertensive Rat (SHR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Model Rationale

The Spontaneously Hypertensive Rat (SHR) is the most widely used animal model for essential hypertension, serving as the primary gatekeeper for antihypertensive drug discovery. Unlike salt-sensitive models (e.g., Dahl rats) or renal-clip models (2K1C), the SHR develops hypertension gradually and spontaneously, mirroring the human pathophysiology of essential hypertension involving increased total peripheral resistance and sympathetic nervous system hyperactivity.

Why this guide is different: This protocol moves beyond basic "how-to" steps to address the causality of data variability . In antihypertensive screening, the "White Coat Effect" is not just a human phenomenon; stress-induced artifacts in rodents can mask drug efficacy or create false positives. This guide prioritizes hemodynamic stability and reproducibility .

Key Physiological Benchmarks (Male SHR)
ParameterAge: 4-6 Weeks (Pre-Hypertensive)Age: 10-12 Weeks (Established)Age: >20 Weeks (Chronic/End-Organ)
Systolic BP (SBP) 130 - 150 mmHg170 - 200 mmHg> 200 mmHg
Heart Rate ~350 - 400 bpm~330 - 380 bpmVariable (Cardiac hypertrophy onset)
Vascular Tone NormalIncreased ResistanceArteriosclerosis / Remodeling

Experimental Workflow Strategy

Effective screening requires a tiered approach to balance throughput with data fidelity.

Diagram 1: Strategic Screening Workflow

This decision tree illustrates the transition from high-throughput identification to high-fidelity validation.

ScreeningWorkflow Start Compound Library Tier1 Tier 1: High-Throughput Screen (Tail-Cuff Plethysmography) Start->Tier1 Acute Dosing (N=6) Decision1 SBP Reduction > 15%? Tier1->Decision1 Tier2 Tier 2: Dose-Response & PK/PD (Tail-Cuff + Plasma Sampling) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Tier3 Tier 3: Gold Standard Validation (Implantable Radiotelemetry) Tier2->Tier3 Lead Candidates Mechanism Mechanistic Studies (Echo, Histology, Biomarkers) Tier3->Mechanism 24h Profile Confirmed

Caption: Tiered screening funnel minimizing animal usage while maximizing data confidence for lead candidates.

Method A: Non-Invasive Tail-Cuff Plethysmography (NIBP)

Application: Tier 1 Screening, Chronic Studies. Pros: High throughput, non-invasive, cost-effective.[1] Cons: Stress artifacts, requires heating, discontinuous data.[1]

The "Self-Validating" Protocol

Success in NIBP is 90% preparation and 10% measurement. The goal is to measure blood pressure, not the animal's reaction to being restrained.[2][3]

Step 1: The Training Phase (Critical)

Do not skip this. Data collected from untrained rats is scientifically invalid.

  • Days 1-3: Handle rats daily for 15 minutes. Place them in the restrainers (without the cuff) for 10-15 minutes.

  • Day 4: Perform a "sham" run with cuff inflation but do not record data.

  • Validation: A rat is "trained" when its heart rate is stable (<400 bpm) and it enters the restrainer without vocalization or defecation.

Step 2: Thermal Regulation
  • Why: The rat tail is a thermoregulatory organ. At room temperature, caudal arteries constrict, making pulse detection impossible.

  • Protocol:

    • Pre-warm the platform to 32°C - 35°C .

    • WARNING: Never exceed 38°C. This causes hyperthermic stress, artificially elevating BP and potentially killing the animal.[4]

    • Allow 10-15 minutes of thermal equilibration before starting measurements.

Step 3: Measurement Sequence
  • Acclimatization: Place rat in holder. Wait 5-10 mins.

  • Preliminary Cycles: Run 5 "dummy" cycles to desensitize the animal to the cuff pressure.

  • Data Cycles: Run 10-15 measurement cycles.

  • Acceptance Criteria: Discard the highest and lowest values. The remaining values should have a Standard Deviation (SD) < 10 mmHg. If SD > 15 mmHg, the animal is stressed; retrain or exclude.

Method B: Radiotelemetry (The Gold Standard)[5]

Application: Tier 3 Validation, Circadian Rhythm Analysis, Safety Pharmacology. Pros: Continuous 24/7 data, conscious/unrestrained, stress-free (post-recovery). Cons: Expensive, surgical expertise required, lower throughput.

Surgical Implantation Protocol (Abdominal Aorta)

Pre-requisite: Sterile surgical suite, isoflurane anesthesia.

  • Incision: Midline abdominal incision (~3 cm).

  • Isolation: Retract intestines with sterile, saline-moistened gauze. Expose the abdominal aorta between the renal arteries and the iliac bifurcation.

  • Catheterization:

    • Occlude aorta upstream and downstream using vessel loops.

    • Puncture aorta with a 21G bent needle.

    • Insert the telemetry catheter tip (e.g., DSI or Stellar) upstream (against flow).

    • Secure with tissue adhesive (Vetbond) and a cellulose patch.

  • Body Placement: Suture the transmitter body to the abdominal muscle wall to prevent torque on the catheter.

  • Recovery: Allow 7-10 days for BP to return to baseline. Post-surgical BP will be artificially elevated due to pain/inflammation.

Data Acquisition Strategy
  • Baseline: Record 24-48 hours of baseline data prior to dosing.

  • Dosing: Administer compound at the same time of day (e.g., ZT0 - lights on) to control for circadian dipping.

  • Sampling Rate: 10 seconds every minute (for battery saving) or continuous (for beat-to-beat analysis).

Dosing Regimens & Interpretation

Acute vs. Chronic Screening
FeatureAcute StudyChronic Study
Duration 1 - 24 Hours14 - 28 Days
Endpoint Peak reduction, Duration of ActionSustained efficacy, Tolerance (tachyphylaxis)
Control Vehicle (crossover design preferred)Vehicle (parallel group required)
Key Insight Identifies vasodilators/blockersIdentifies structural remodelers
Defining a "Hit"

In SHR (Baseline SBP ~180 mmHg):

  • Weak Responder: < 10 mmHg reduction (Likely noise).

  • Moderate Responder: 15 - 25 mmHg reduction.

  • Strong Responder: > 30 mmHg reduction (Clinical relevance).

Safety Flag: If Heart Rate increases > 20% while BP drops, the compound causes reflex tachycardia , a common liability for direct vasodilators (e.g., hydralazine-like profiles).

Mechanism of Action Visualization

Understanding where your compound acts is crucial for interpreting SHR data. The SHR model is particularly sensitive to RAAS and Sympathetic modulation.

Diagram 2: Physiological Targets in SHR

Mapping common drug classes to the hypertensive pathways in SHR.

MOA Sympathetic Sympathetic Outflow (High in SHR) Kidney Renal Na+ Retention Sympathetic->Kidney Renin Release Vessel Vasoconstriction (TPR Increase) Sympathetic->Vessel NE Release Kidney->Vessel Ang II / Volume BP ELEVATED BLOOD PRESSURE Vessel->BP BetaBlocker Beta-Blockers BetaBlocker->Sympathetic Inhibits ACEi ACE Inhibitors / ARBs ACEi->Kidney Blocks RAAS CCB Ca2+ Channel Blockers CCB->Vessel Relaxes Smooth Muscle Diuretic Thiazides Diuretic->Kidney Na+ Excretion

Caption: Primary pharmacological intervention points within the SHR hypertensive cascade.

Troubleshooting & Expert Insights

The "Monday Morning" Effect: BP in rats is often higher on Monday mornings due to the lack of human handling over the weekend.

  • Solution: Handle animals on weekends or exclude Monday data from critical baselines.

The Anesthesia Trap: Invasive measurements (cannulation) under anesthesia (e.g., Pentobarbital) drastically alter autonomic tone.

  • Insight: Anesthesia suppresses the sympathetic drive. Since SHR hypertension is sympathetically driven, anesthesia can artificially "normalize" BP, masking the effect of sympatholytic drugs. Always prioritize conscious measurements.

Circadian Dipping: SHR rats show a distinct circadian rhythm (active/high BP at night).

  • Protocol Rule: If dosing once daily, dose at the beginning of the light phase (rest phase) to see if the drug prevents the evening surge, OR dose at the beginning of the dark phase (active phase) to measure peak efficacy against peak BP.

References

  • Okamoto, K., & Aoki, K. (1963). Development of a strain of spontaneously hypertensive rats. Japanese Circulation Journal, 27, 282-290.

  • Kurtz, T. W., et al. (2005). Recommendations for blood pressure measurement in humans and experimental animals: Part 2: Blood pressure measurement in experimental animals: A statement for professionals from the Subcommittee of Professional and Public Education of the American Heart Association Council on High Blood Pressure Research. Hypertension, 45(2), 299-310.

  • Whitesall, S. E., et al. (2004). Telemetric blood pressure monitoring in the rat. Methods in Molecular Medicine, 108, 51-62.[5]

  • Bunag, R. D. (1973). Validation in awake rats of a tail-cuff method for measuring systolic pressure. Journal of Applied Physiology, 34(2), 279-282.

  • Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of Pharmacology and Pharmacotherapeutics, 3(2), 172–177.

Sources

Application Note: Comprehensive In Vitro Assessment of Pyridazinone-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridazinone derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and cyclooxygenases. However, their specific physicochemical properties—namely rigidity and lipophilicity—present unique challenges in in vitro assays. This guide outlines a validated, self-correcting workflow for assessing the anticancer efficacy of pyridazinone analogs, moving from solubility optimization to mechanistic elucidation via flow cytometry and kinase inhibition.

Section 1: Compound Handling & Solubility Optimization

The Challenge: Pyridazinone rings often exhibit poor aqueous solubility, leading to precipitation in cell culture media. This results in "false negatives" (compound not reaching the cell) or "false positives" (crystals causing physical stress to cells).

Protocol A: Stock Preparation
  • Solvent Selection: Dissolve lyophilized pyridazinone derivatives in 100% Dimethyl Sulfoxide (DMSO). Avoid ethanol, as pyridazinones are often less stable in protic solvents over long-term storage.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Visual Check: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: The "Cloud Point" Validation

Before adding to cells, you must validate solubility in the specific media used (e.g., DMEM/RPMI).

  • Prepare the highest test concentration (e.g., 100 µM) in complete media (containing 10% FBS).

  • Incubate at 37°C for 1 hour.

  • Inspect under an inverted microscope (10x). If micro-crystals are visible, the IC50 data will be invalid.

    • Corrective Action: Reduce max concentration or use a solubility enhancer like 2-hydroxypropyl-β-cyclodextrin (HPβCD) at 0.5% w/v, provided vehicle controls are matched.

Section 2: Primary Phenotypic Screening (Cytotoxicity)

Method: MTT Assay (Metabolic Activity Proxy) Rationale: While SRB measures protein mass, MTT is preferred for pyridazinones to detect early mitochondrial disruption, a common mechanism for this class (e.g., via Bcl-2 modulation).

Experimental Workflow
  • Seeding: Plate cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates.

    • Critical Control: Leave marginal wells filled with PBS to prevent "edge effect" evaporation.

  • Attachment: Incubate for 24 hours to allow log-phase growth entry.

  • Treatment: Add serial dilutions of pyridazinone (0.1 µM to 100 µM).

    • Vehicle Control: DMSO concentration must remain constant (e.g., 0.1%) across all wells.

  • Incubation: 48 to 72 hours.

  • Development:

    • Add MTT reagent (final conc.[1] 0.5 mg/mL). Incubate 3–4 hours.

    • Remove media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

  • Read: Absorbance at 570 nm (reference 630 nm).

Data Interpretation: IC50 Determination

Calculate % Cell Viability using the formula:



Table 1: Troubleshooting the MTT Assay for Pyridazinones

ObservationPotential CauseCorrective Action
High Background (Blank) Compound precipitation or serum protein interference.Wash cells with PBS before adding MTT.
Variability >15% Pipetting error or evaporation.Use multi-channel pipettes; check incubator humidity.
No Sigmoidal Curve Range too narrow or solubility limit reached.Widen dose range; check "Cloud Point" (Section 1).

Section 3: Mechanistic Elucidation (Apoptosis & Cell Cycle)

The Challenge: Cytotoxicity does not differentiate between cytostasis (growth arrest) and apoptosis (cell death). Pyridazinones frequently induce G2/M arrest or intrinsic apoptosis.

Visualization: The Screening Workflow

The following diagram illustrates the logical progression from compound synthesis to target validation.

Pyridazinone_Workflow Synthesis Pyridazinone Synthesis Solubility Solubility Check (Cloud Point) Synthesis->Solubility MTT Primary Screen (MTT Assay) Solubility->MTT Clear Solution Discard Discard / Redesign Solubility->Discard Precipitates Decision IC50 < 10µM? MTT->Decision FlowCyto Mechanism: Annexin V / PI Decision->FlowCyto Yes Decision->Discard No Western Target Validation (p53, Bax, VEGFR) FlowCyto->Western

Caption: Logical workflow for pyridazinone evaluation. Solubility validation is the critical "Stop/Go" gate before biological testing.

Protocol C: Annexin V-FITC / PI Double Staining

This assay distinguishes early apoptotic cells (Annexin V+/PI-) from necrotic/late apoptotic cells (Annexin V+/PI+).[2]

Reagents:

  • Annexin V Binding Buffer (Must contain Ca2+; Annexin V is Ca-dependent).

  • Propidium Iodide (PI).[2][3]

Step-by-Step:

  • Treatment: Treat

    
     cells with the IC50 concentration of the pyridazinone derivative for 24 hours.
    
  • Harvesting: Collect media (floating dead cells) AND trypsinize adherent cells. Combine them.

    • Note: Do not over-trypsinize, as this can cleave phosphatidylserine receptors, causing false negatives.

  • Washing: Wash 2x with cold PBS.

  • Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.[2]

  • Incubation: 15 minutes at Room Temp in the dark .

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (e.g., BD FACSCalibur) within 1 hour.

Table 2: Flow Cytometry Quadrant Analysis

QuadrantStaining PatternBiological StatePyridazinone Mechanism
Q3 (LL) AnnV (-) / PI (-)Viable CellsHealthy population.
Q4 (LR) AnnV (+) / PI (-)Early ApoptosisPrimary Indicator: PS translocation.
Q2 (UR) AnnV (+) / PI (+)Late ApoptosisSecondary necrosis/membrane compromise.
Q1 (UL) AnnV (-) / PI (+)NecrosisUsually toxicity or physical damage.

Section 4: Target Validation (Kinase Inhibition)

Pyridazinones often act as ATP-competitive inhibitors of kinases like VEGFR-2 or EGFR.

Visualization: Apoptosis Signaling Pathway

Pyridazinones typically upregulate Bax and downregulate Bcl-2, triggering the mitochondrial pathway.

Apoptosis_Pathway Drug Pyridazinone Derivative p53 p53 (Upregulation) Drug->p53 Induces Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Mito Mitochondria (Cyto-c Release) Bax->Mito Pore Formation Bcl2->Mito Blocks Caspase Caspase-3/9 Cascade Mito->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: Proposed Mechanism of Action. Pyridazinones modulate the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction.

Protocol D: Western Blotting for Molecular Markers

To confirm the mechanism suggested in the diagram above:

  • Lysis: Lyse treated cells using RIPA buffer with protease/phosphatase inhibitors.

  • Quantification: Normalize protein using BCA assay.

  • Blotting: Probe for Bax (21 kDa), Bcl-2 (26 kDa), and Cleaved Caspase-3 (17/19 kDa).

  • Validation: A potent pyridazinone should increase the Bax/Bcl-2 ratio significantly compared to the control.

References

  • Pyridazinone as a Privileged Scaffold

    • Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity.[4]

    • Source: RSC Advances / PubMed Central
    • URL:[Link]

  • MTT Assay Standardization

    • Title: MTT Cell Proliferation Assay Instruction Guide.[5][6]

    • Source:
  • Apoptosis Detection Protocol

    • Title: Annexin V Staining Protocol for Flow Cytometry.[2][3][7]

    • Source: Thermo Fisher Scientific
  • Kinase Inhibition & Docking

    • Title: EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, and docking study.[8]

    • Source: PubMed / Life Sciences
    • URL:[Link]

Sources

Cardiotonic activity evaluation of 6-phenyl-4,5-dihydropyridazin-3(2h)-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated Evaluation of Cardiotonic 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Analogs

Executive Summary & Scientific Rationale

The 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold represents a privileged pharmacophore in the design of non-glycoside, non-catecholamine cardiotonic agents. Historically validated by compounds such as imazodan, pimobendan, and levosimendan, this chemical class primarily exerts positive inotropic effects through two synergistic mechanisms:

  • Phosphodiesterase III (PDE3) Inhibition: Preventing cAMP degradation to enhance intracellular calcium handling.

  • Calcium Sensitization: Increasing the affinity of Troponin C for

    
    , improving contractility without significantly increasing oxygen consumption.
    

This application note provides a rigorous, multi-tiered protocol for evaluating novel analogs of this class. Unlike generic screening guides, this workflow prioritizes the differentiation between inotropic efficacy (force) and chronotropic liability (rate), a critical safety parameter for this chemical class.

Mechanism of Action & Signaling Pathway

Understanding the dual-mechanism potential of pyridazinones is prerequisite to experimental design. The following diagram illustrates the signal transduction pathway targeted by these analogs.

MOA_Pathway Compound Pyridazinone Analog PDE3 PDE3 Enzyme Compound->PDE3 Inhibits TnC Troponin C Compound->TnC Sensitizes (Direct Interaction) cAMP cAMP (Elevated) PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A cAMP->PKA Activates LType L-Type Ca2+ Channels PKA->LType Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates Phospholamban LType->TnC Ca2+ Influx SR->TnC Ca2+ Release Contractility Increased Contractility (Positive Inotropy) TnC->Contractility Actomyosin Crossbridging

Figure 1: Dual mechanism of action. Pyridazinones inhibit PDE3 (solid red line) and may directly sensitize Troponin C (dashed red line), converging to enhance contractility.

Experimental Workflow Overview

To ensure resource efficiency, evaluation proceeds from high-throughput enzymatic screens to complex ex vivo tissue models.

Workflow Step1 1. Chemical Synthesis (Benzoylpropionic acid + Hydrazine) Step2 2. In Vitro Screen (Platelet PDE3 Assay) Step1->Step2 Purified Compound Step3 3. Ex Vivo Functional (Guinea Pig Left Atria) Step2->Step3 IC50 < 10 µM Step4 4. Safety Pharmacology (Langendorff Heart) Step3->Step4 EC50 Established

Figure 2: Sequential screening workflow designed to filter inactive compounds early.

Detailed Protocols

Protocol A: PDE3 Inhibition Screening (Enzymatic)

Objective: Determine the


 of the analog against the PDE3 isoenzyme.
Rationale: Human platelets are a rich, cost-effective source of PDE3, predominantly the PDE3A isoform relevant to cardiac tissue.

Materials:

  • Human platelet-rich plasma (PRP).

  • Substrate:

    
    -cAMP (or fluorescent cAMP analog for TR-FRET).
    
  • Reference Standard: Milrinone or Cilostazol.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    

Procedure:

  • Enzyme Isolation: Centrifuge human blood (citrated) at 200 x g for 15 min to obtain PRP. Sonicate PRP in lysis buffer to release PDE3. Ultracentrifuge (100,000 x g) to obtain the cytosolic fraction.

  • Assay Setup: In a 96-well plate, incubate the cytosolic fraction with the test compound (0.01 – 100 µM) for 10 minutes at 30°C.

  • Reaction: Initiate by adding 1 µM cAMP (containing 0.5 µCi

    
    -cAMP).
    
  • Termination: Stop reaction after 15 minutes by boiling or adding ZnSO4/Ba(OH)2 (for precipitation of 5'-AMP).

  • Quantification: Measure residual radioactivity (or fluorescence) to calculate % inhibition.

Data Output: Calculate


 using non-linear regression (Sigmoidal dose-response).
  • Acceptance Criteria: Reference Milrinone

    
     should fall between 0.5 – 1.0 µM.
    
Protocol B: Functional Inotropy (Isolated Guinea Pig Atria)

Objective: Measure positive inotropic effect (PIE) while monitoring for chronotropic toxicity. Rationale: Guinea pig myocardium is the "Gold Standard" because its ventricular repolarization and myosin isoform profile closely resemble human physiology, unlike murine models.

Materials:

  • Male Guinea Pigs (300-500g).

  • Krebs-Henseleit (K-H) solution (aerated with 95%

    
     / 5% 
    
    
    
    ).
  • Organ bath system with isometric force transducers.

  • Stimulator (Grass S88 or equivalent).

Step-by-Step Methodology:

  • Isolation: Euthanize animal (cervical dislocation/anesthesia). Rapidly excise the heart and place in cold oxygenated K-H solution.

  • Dissection:

    • Left Atria (LA): Dissect free from the ventricle. These do not beat spontaneously.

    • Right Atria (RA): Leave intact (contains SA node) to monitor spontaneous rate (Chronotropy).

  • Mounting: Suspend tissues in a 20mL organ bath at 30°C (lower temp maintains stability). Apply 1g resting tension.

  • Stimulation (LA Only): Pace the left atria electrically (1 Hz, 3ms duration, voltage 20% above threshold).

  • Equilibration: Allow 45-60 minutes for stabilization, washing every 15 minutes.

  • Dosing: Add test compound cumulatively (

    
     to 
    
    
    
    M).
  • Measurement:

    • Inotropy: Measure increase in contractile force (g) in LA.

    • Chronotropy: Measure increase in beat frequency (bpm) in RA.

Data Analysis Table:

ParameterDefinitionDesired Outcome

Maximum contractile force developed (% of basal)> 50% increase

Negative log of molar concentration producing 50%

> 6.0 (High Potency)
Selectivity Index Ratio of Inotropic

/ Chronotropic

> 10 (High Safety)
Protocol C: Whole Heart Hemodynamics (Langendorff)

Objective: Assess ventricular function and coronary perfusion pressure (CPP).

Procedure:

  • Cannulate the aorta of the isolated heart and perfuse retrogradely with K-H buffer (constant pressure 70 mmHg or constant flow).

  • Insert a latex balloon connected to a pressure transducer into the Left Ventricle (LV).

  • Set Left Ventricular End-Diastolic Pressure (LVEDP) to 5-10 mmHg.

  • Key Metrics:

    • LV dP/dt max: The primary index of contractility.

    • Coronary Flow: Pyridazinones often cause vasodilation (PDE3 inhibition in smooth muscle); monitor for increased flow.

References

  • Sener, A. et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-646.[1]

  • Endoh, M. (2008). Mechanism of action of novel cardiotonic agents. Journal of Cardiovascular Pharmacology, 51(4).
  • Schror, K. (2002).[2] The pharmacology of cilostazol. Diabetes, Obesity and Metabolism, 4(S2), S14-S19. (Protocol for Platelet PDE3 assay).[3][4][5][6]

  • Guo, L. et al. (2009).[7] Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates.[7] Journal of Pharmacological and Toxicological Methods, 60(2), 130-151.

  • Mishra, R. et al. (2010).[8] 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one.[8] Molbank, M700.[8]

Sources

Strategic Derivatization of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one: A Modular Approach to Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for established cardiotonic agents (e.g., Levosimendan, Pimobendan), COX-2 inhibitors, and PDE3/4 inhibitors.

For drug discovery campaigns, the specific derivative 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 1) represents a high-value intermediate. Its value lies in its orthogonal reactivity :

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling to expand the "Eastern" hydrophobic region.

  • The Lactam Nitrogen (N-2): A nucleophilic site for alkylation to modulate solubility and the "Northern" steric profile.

  • The C4-C5 Ethylene Bridge: A tunable redox switch allowing conversion between the flexible dihydro core and the rigid, planar aromatic pyridazinone.

This guide details the protocols for exploiting these three zones to generate a focused Structure-Activity Relationship (SAR) library.

Synthetic Workflow & Logic

The following decision tree illustrates the divergent synthesis strategy. The core molecule (Compound 1) serves as the hub for three distinct chemical modifications.

SAR_Workflow Start Precursor: 4-(4-Bromophenyl)-4-oxobutanoic acid Core CORE SCAFFOLD (1): 6-(4-Bromophenyl)-4,5- dihydropyridazin-3(2H)-one Start->Core Hydrazine hydrate EtOH, Reflux (98%) Suzuki Path A: Suzuki Coupling (Biaryl Expansion) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane Alkylation Path B: N-Alkylation (PK Modulation) Core->Alkylation R-X, K2CO3 DMF or Acetone Oxidation Path C: Dehydrogenation (Scaffold Rigidification) Core->Oxidation Br2/AcOH or SeO2, EtOH

Figure 1: Divergent synthetic workflow for the derivatization of Compound 1. The strategy allows for independent modification of steric bulk, solubility, and planarity.

Preparation of the Core Scaffold (Compound 1)

Prerequisite Step: Ensure high-purity starting material.

Before derivatization, the core must be synthesized. The standard route is the cyclization of 4-(4-bromophenyl)-4-oxobutanoic acid.

  • Reagents: 4-(4-bromophenyl)-4-oxobutanoic acid, Hydrazine hydrate (80%), Ethanol (absolute).

  • Mechanism: Nucleophilic attack of hydrazine on the ketone and carboxylic acid carbons, followed by dehydration.

  • Validation:

    • TLC: 5% MeOH in DCM. Product is less polar than the acid precursor.

    • NMR: Look for the disappearance of the carboxylic acid proton and the appearance of the NH singlet (~10.9 ppm in DMSO-d6).

Protocol A: Suzuki-Miyaura Cross-Coupling (The "Eastern" Expansion)

Objective: To replace the bromine atom with various aryl/heteroaryl groups, probing the hydrophobic pocket of the target protein.

Scientific Context

The 4-bromophenyl group is electronically deactivated for oxidative addition due to the electron-withdrawing nature of the pyridazinone ring (via the conjugated system). Therefore, phosphine-rich catalysts like Pd(PPh3)4 or bidentate ligands (Pd(dppf)Cl2) are preferred over simple Pd/C methods.

Detailed Protocol
  • Setup: In a generic 25 mL round-bottom flask (or microwave vial), charge:

    • Compound 1: 1.0 equiv (e.g., 253 mg, 1.0 mmol)

    • Aryl Boronic Acid: 1.2 equiv

    • Catalyst: Pd(PPh3)4 (5 mol%)

    • Base: Na2CO3 (2.0 equiv, dissolved in minimum water)

    • Solvent: 1,4-Dioxane (10 mL, degassed)

  • Reaction: Reflux at 100°C under Nitrogen atmosphere for 8–12 hours. (Alternatively: Microwave at 120°C for 30 mins).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc, wash with water and brine.

  • Purification: Recrystallization from Ethanol is often sufficient. If not, Flash Chromatography (Hexane:EtOAc gradient).

Self-Validating Checkpoints
  • Visual: The reaction mixture typically darkens (brown/black) as Pd(0) forms.

  • TLC Monitoring: The starting material (Compound 1) is UV active. The product will usually be more non-polar (higher Rf) if a simple aryl group is added, or more polar if a heteroaryl (pyridine) is added.

  • 1H NMR: The diagnostic AA'BB' doublet system of the 4-bromophenyl group (approx 7.6 ppm) will shift and split into a complex aromatic region corresponding to the new biaryl system.

Protocol B: N-Alkylation (The "Northern" Modulation)

Objective: To substitute the lactam Nitrogen (N-2). This removes the H-bond donor capability and alters lipophilicity (LogP), crucial for membrane permeability and blood-brain barrier (BBB) penetration.

Scientific Context

The N-2 proton is acidic (pKa ~10-11) due to the adjacent carbonyl. Weak bases like K2CO3 are sufficient in polar aprotic solvents. Stronger bases (NaH) can be used but may cause side reactions at the C-4 position if not carefully controlled.

Detailed Protocol
  • Setup: Dissolve Compound 1 (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add anhydrous K2CO3 (2.0 equiv). Stir at RT for 30 mins. The suspension may turn slightly yellow.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Note: For reactive halides (benzyl bromide, methyl iodide), stir at RT. For less reactive ones, heat to 60°C.

  • Reaction: Monitor by TLC (typically 2–6 hours).

  • Quench: Pour the mixture into ice-cold water. The N-alkylated product usually precipitates out.

  • Isolation: Filter the solid. Wash with copious water to remove DMF. Dry under vacuum.

Self-Validating Checkpoints
  • IR Spectroscopy: The most rapid check. The sharp N-H stretch (3200–3100 cm⁻¹) of the starting material must disappear.

  • Solubility: The product is generally much more soluble in organic solvents (DCM, CHCl3) than the starting material.

Protocol C: Dehydrogenation (Scaffold Rigidification)

Objective: To oxidize the 4,5-dihydro core to the fully aromatic pyridazinone. This forces the phenyl ring and the pyridazinone ring into a coplanar arrangement (unless sterically hindered), significantly changing the binding topology.

Scientific Context

This transformation converts a flexible sp3-sp3 bridge into a rigid sp2-sp2 system. The standard reagent is Bromine in Acetic Acid, which proceeds via alpha-bromination followed by elimination.

Detailed Protocol
  • Setup: Dissolve Compound 1 (1.0 equiv) in Glacial Acetic Acid (10 mL/mmol). Heat to 60°C to ensure full solubility.

  • Addition: Add a solution of Bromine (1.1 equiv) in Acetic Acid dropwise over 20 minutes.

  • Reaction: Reflux (110°C) for 3–4 hours. Evolution of HBr gas (white fumes) will be observed.

  • Workup: Pour reaction mixture onto crushed ice. The aromatic product is usually less soluble and will precipitate as a solid.

  • Neutralization: If no precipitate forms, neutralize carefully with saturated NaHCO3 (Caution: Foaming) to pH 7, then extract with EtOAc.

Self-Validating Checkpoints
  • 1H NMR (Critical):

    • Starting Material: Shows two triplets (or multiplets) at ~2.5–3.0 ppm corresponding to the -CH2-CH2- bridge.

    • Product: These aliphatic signals must disappear . They are replaced by two doublet aromatic protons on the pyridazinone ring (approx 7.0 and 8.0 ppm).

  • Melting Point: The aromatic derivative typically has a significantly higher melting point than the dihydro precursor.

Data Summary & Expected Properties

Derivative TypeTarget ZoneKey ReagentsExpected YieldPrimary SAR Utility
Biaryl (Suzuki) Eastern (Hydrophobic)Ar-B(OH)2, Pd(0)60–85%Potency, Selectivity (Pocket filling)
N-Alkyl Northern (Solvent)R-X, K2CO375–90%Solubility, Permeability, Metabolic Stability
Aromatic Core Central (Scaffold)Br2/AcOH70–85%Conformational Restriction (Rigidity)

References

  • Core Synthesis & Biological Relevance

    • Siddiqui, A. A., et al. (2010). "Synthesis and biological evaluation of some novel 6-aryl-4,5-dihydropyridazin-3(2H)-ones as anti-inflammatory and analgesic agents." Acta Poloniae Pharmaceutica.
    • Source:

  • Suzuki Coupling on Pyridazinones

    • Coelho, A., et al. (2004). "Solid-phase synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones via Suzuki cross-coupling." Tetrahedron.
    • Context: Validates the stability of the dihydropyridazinone ring under Pd-c
    • Source:

  • Oxidation Protocols (Dehydrogenation)

    • Sotelo, E., et al. (2002). "Efficient dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones to pyridazin-3(2H)-ones using bromine in acetic acid.
    • Source:

  • General SAR of Pyridazinones

    • Rathish, I. G., et al. (2012). "Synthesis and evaluation of some new pyridazinone derivatives as potent anti-inflammatory and analgesic agents." International Journal of Pharmaceutical Sciences and Research.
    • Source:

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Friedel-Crafts Acylation To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Chemical Synthesis Division

Introduction

Friedel-Crafts acylation is a cornerstone method for aryl ketone synthesis in drug development. However, unlike its alkylation counterpart, it is rarely a true "catalytic" cycle in its classical form and suffers from distinct pitfalls: catalyst poisoning by the product, moisture sensitivity, and regioselectivity challenges.

This guide addresses these specific failure modes. It moves beyond textbook theory to practical, field-proven strategies for rescuing stalled reactions and maximizing yield.

Part 1: Troubleshooting & FAQs (Root Cause Analysis)

Q1: My reaction stalls at ~50% conversion despite using 1.0 equivalent of AlCl₃. Why?

Diagnosis: Product Inhibition (Catalyst Trapping). Unlike Friedel-Crafts alkylation, acylation is not catalytic with respect to Lewis acids like Aluminum Chloride (


).[1] The aryl ketone product is more basic than the starting material and forms a stable 1:1 complex with the Lewis acid, effectively removing it from the reaction pool.

The Fix:

  • Stoichiometry Adjustment: You must use at least 1.1 to 1.2 equivalents of Lewis acid relative to the acylating agent. If your substrate contains other Lewis basic sites (amines, ethers, alcohols), you must add an additional 1.0 equivalent for each basic group to saturate them first [1, 2].

  • Protocol Validation: Ensure the Lewis acid is the last solid added or is added as a slurry to the acyl chloride/substrate mixture to prevent premature hydrolysis.

Q2: The reaction mixture turns into a black tar/polymer, and I see decomposition. How do I control this?

Diagnosis: Hyper-reactivity or "Hard" Complexation. This often occurs with electron-rich substrates (e.g., thiophenes, anisoles) in non-complexing solvents like Dichloromethane (DCM). The free acylium ion is too aggressive.

The Fix:

  • Switch Solvents: Move from DCM to Nitrobenzene or Nitromethane . These solvents form a weak complex with

    
    , moderating its Lewis acidity and stabilizing the acylium intermediate.[1] This "buffers" the reaction, preventing polymerization [3].
    
  • Temperature Control: Acylation is exothermic.[2][3] High initial temperatures promote polymerization. Always initiate at 0°C to -10°C , then slowly warm to room temperature (RT) only if monitoring shows stalled conversion.

Q3: I am getting a mixture of isomers (ortho/para) when I need high para-selectivity.

Diagnosis: Steric/Electronic Mismatch or High Temperature. While para-substitution is electronically favored for activating groups, high temperatures can erode selectivity.

The Fix:

  • The "Perrier" vs. "Bouveault" Addition Mode:

    • Perrier Method (High Selectivity): Premix

      
       to form the acylium complex before adding the substrate. This bulky complex favors the less sterically hindered para position.
      
    • Bouveault Method:[4] Mix Substrate +

      
       first, then add acid chloride. This is often less selective.
      
  • Increase Steric Bulk: Use a bulkier solvent or lower temperature to enhance the energy difference between the ortho and para transition states.

Q4: The work-up is a nightmare. I have a persistent emulsion and aluminum salts won't clear.

Diagnosis: Improper Quenching of the Aluminum-Ketone Complex. The stable product-catalyst complex requires aggressive hydrolysis to break.

The Fix:

  • The "Acid Quench" Protocol: Do not quench with pure water. Pour the reaction mixture slowly into a vigorously stirred mixture of Ice + Concentrated HCl . The acid prevents the formation of gelatinous aluminum hydroxides (

    
    ) by keeping aluminum in the soluble 
    
    
    
    or
    
    
    state [4].
  • Rochelle's Salt: For stubborn emulsions, wash the organic layer with a saturated Potassium Sodium Tartrate (Rochelle's salt) solution. This chelates aluminum more effectively than EDTA.

Part 2: Decision Frameworks & Visualization

Workflow 1: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 Low Yield / Stalled Start->Issue1 Issue2 Tarry / Decomposition Start->Issue2 Issue3 Wrong Regioselectivity Start->Issue3 CheckStoich Check AlCl3 Stoichiometry Is it > 1.1 eq? Issue1->CheckStoich CheckSolvent Current Solvent? Issue2->CheckSolvent CheckAdd Addition Order? Issue3->CheckAdd CheckMoisture Check Reagents Is AlCl3 white/yellow (Good) or gray/clumped (Bad)? CheckStoich->CheckMoisture Yes ActionAddCat Action: Increase AlCl3 to >1.2 eq CheckStoich->ActionAddCat No ActionDry Action: Use Fresh Catalyst & Dry Solvents CheckMoisture->ActionDry Gray/Clumped ActionSwitch Action: Switch to Nitrobenzene (Moderating) CheckSolvent->ActionSwitch DCM/CS2 ActionTemp Action: Lower Temp (-10°C start) CheckSolvent->ActionTemp Already Nitrobenzene ActionPerrier Action: Use Perrier Method (Premix RCOCl + Cat) CheckAdd->ActionPerrier Using Bouveault

Caption: Logic flow for diagnosing common Friedel-Crafts acylation failures based on yield, purity, and selectivity.

Part 3: Optimized Experimental Protocol (SOP)

Objective: Synthesis of 4-methoxyacetophenone from anisole (Model Reaction).

Reagents:

  • Anisole (Substrate): 10.0 mmol

  • Acetyl Chloride (Acylating Agent): 11.0 mmol (1.1 eq)

  • 
     (Anhydrous, beads/powder): 12.0 mmol (1.2 eq)
    
  • DCM (Anhydrous): 20 mL

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Catalyst Activation (Perrier Mode): Add

    
     (12 mmol) and DCM (10 mL) to the flask. Cool to 0°C. Add Acetyl Chloride (11 mmol) dropwise.
    
    • Checkpoint: The suspension should clear or change color, indicating the formation of the Acylium-Aluminate complex (

      
      ). Stir for 15 mins.
      
  • Substrate Addition: Dissolve Anisole (10 mmol) in the remaining DCM (10 mL). Add this solution dropwise to the reaction flask at 0°C over 20 minutes.

    • Note: Control the rate to prevent a temperature spike >5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC or HPLC.

  • Quench (Critical): Pour the reaction mixture slowly into a beaker containing 50g Ice + 10 mL Conc. HCl . Stir vigorously until both phases are clear (no solid aluminum salts).

  • Extraction: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with Sat.

    
     (to remove acid traces), then Brine. Dry over 
    
    
    
    .

Part 4: Data & Comparison Tables

Table 1: Catalyst & Solvent Selection Matrix
Catalyst TypeTypical LoadingKey CharacteristicBest For...

1.1 - 1.5 eqStrong Lewis Acid, stoichiometric.Standard substrates, deactivated rings.

0.05 - 0.2 eqMilder, can be catalytic.Activated substrates (e.g., ferrocene, anisole).[5]
Zeolites (H-Beta) 10-20 wt%Heterogeneous, reusable, shape-selective."Green" chemistry, high para-selectivity requirements [5].
Indium Triflate 0.01 - 0.1 eqMoisture tolerant, expensive.Sensitive substrates, water-tolerant conditions.
Table 2: Solvent Effects on Reactivity
SolventPolarityReactivity LevelUse Case
Carbon Disulfide (

)
Non-polarHighHistoric standard, highly flammable. Use DCM instead.
Dichloromethane (DCM) ModerateHighGeneral purpose. Good solubility.
Nitrobenzene HighLow (Moderated)Prevents polymerization of sensitive rings.
1,2-Dichloroethane ModerateHighHigher boiling point than DCM (reflux possible).

Part 5: Advanced Mechanism Visualization

Mechanism RCOCl Acyl Chloride (R-COCl) Complex Acylium Complex [R-C≡O]+ [AlCl4]- RCOCl->Complex + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex (Wheland Int.) Complex->Sigma + Arene Arene Arene (Ar-H) Arene->Sigma ProductComplex Product-Catalyst Complex (Ar-COR --- AlCl3) Sigma->ProductComplex - HCl ProductComplex->AlCl3 Traps Catalyst (Irreversible w/o H2O) Final Aryl Ketone (Ar-COR) ProductComplex->Final + H2O (Hydrolysis) Water H2O/HCl (Quench) Water->Final

Caption: Mechanistic pathway highlighting the critical "Product-Catalyst Complex" step which necessitates stoichiometric catalyst loading.

References

  • BenchChem. (2025).[6][7] Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from

  • Master Organic Chemistry. (2018). The Mechanism Of The Friedel-Crafts Acylation Reaction.[1][2][8][9][10] Retrieved from

  • Sigma-Aldrich. Friedel–Crafts Acylation: Reaction & Limitations. Retrieved from

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. Retrieved from

  • Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions.[8][9][11][12] CRC Press. (Contextualized via search snippets on Zeolite catalysis).

Sources

Improving yield of hydrazine cyclization for pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazine Cyclization for Pyridazinones

Ticket ID: #PYR-CYCL-001 Subject: Optimization and Troubleshooting of Pyridazinone Synthesis Assigned Scientist: Senior Application Specialist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your cyclization of


-keto acids (or 1,4-dicarbonyls) with hydrazine is suffering from low yields, regioselectivity issues, or "sticky" purification steps.

The formation of the pyridazinone core is a condensation-cyclization sequence. While theoretically straightforward, the presence of competing nucleophilic sites and the potential for open-chain intermediates often derail the process. This guide treats your reaction as a system with tunable variables to maximize the Yield and Purity of your target scaffold.

⚠️ SAFETY WARNING: Hydrazine and its salts are potent hepatotoxins, carcinogens, and unstable high-energy compounds. Always work in a fume hood and use appropriate PPE.

Module 1: Critical Reaction Parameters (Optimization)

Before troubleshooting a failure, ensure your baseline conditions are optimized. The three most common variables affecting yield are Solvent System , Stoichiometry , and Temperature .

Solvent Selection: The Proton Transfer Balance

The cyclization requires proton transfers. The choice of solvent dictates the reaction rate and the equilibrium position of the hydrazone intermediate.

Solvent SystemApplication ContextProsCons
Ethanol (EtOH) Standard Start. General synthesis of 4,5-dihydropyridazinones.Green solvent, easy workup (precipitation), good solubility for hydrazine hydrate.May require long reflux times (6–12 h).
Acetic Acid (AcOH) Difficult Substrates. Sterically hindered ketones or when immediate aromatization is desired.Acts as both solvent and acid catalyst; promotes dehydration.Harder to remove; can form acyl-hydrazide side products if temperature is uncontrolled.
Water (Green) Scale-up/Green Chem. Environmentally benign; product often precipitates out directly.Poor solubility for lipophilic keto-acids; may require surfactants.
Stoichiometry: The "Azine" Trap

Issue: Using exactly 1.0 equivalent of hydrazine often leads to lower yields. Mechanism: If hydrazine is limiting, the mono-hydrazone intermediate can react with a second molecule of keto-acid instead of cyclizing intramolecularly. This forms an azine (dimer), often observed as an insoluble, high-melting solid or sticky tar. Recommendation: Always use a slight excess of hydrazine (1.2 – 1.5 equiv) to favor the intramolecular cyclization over intermolecular oligomerization.

Temperature & Energy Input

Standard: Reflux is necessary to overcome the activation energy for the ring-closure (dehydration) step. Advanced: Microwave irradiation (MW) is highly effective for this transformation.

  • Data: Reactions requiring 8 hours at reflux in EtOH often complete in 10–20 minutes at 120°C in a sealed MW vessel, improving yields by 10–15% by minimizing thermal decomposition.

Module 2: Troubleshooting & FAQs

Q1: "I have an unsymmetrical -keto acid. How do I control which nitrogen attacks where?"

Diagnosis: Regioselectivity issue. Explanation: The reaction proceeds via initial attack of the hydrazine on the most electrophilic carbonyl.

  • Scenario A (Aryl-Keto Acids): The ketone is less reactive than the carboxylic acid/ester due to conjugation and sterics. However, hydrazine is a strong alpha-effect nucleophile and will often attack the ketone first to form the hydrazone, which then cyclizes onto the acid.

  • Scenario B (Steric Control): If you have a bulky group (e.g., t-Butyl) near the ketone, attack may shift to the acid/ester first. Fix: To reverse regioselectivity, you cannot simply change solvents. You must often change the electrophile (e.g., converting the acid to an activated acid chloride to outcompete the ketone) or use a substituted hydrazine with defined sterics.

Q2: "My reaction mixture turned into a sticky tar/polymer."

Diagnosis: Oligomerization or oxidation. Fix:

  • Check Oxygen: Hydrazines can oxidize to diazenes in air, leading to radical polymerization. Run the reaction under Nitrogen/Argon.

  • Dilution: High concentration favors intermolecular reactions (tars). Dilute your reaction (0.1 M – 0.2 M).

  • Dean-Stark: If water removal is the bottleneck (reversible cyclization), switch to Toluene with a Dean-Stark trap to force dehydration.

Q3: "The product won't precipitate upon cooling."

Diagnosis: pH or Polarity mismatch. Fix:

  • pH Adjustment: Pyridazinones can be amphoteric. If you used AcOH, the medium is acidic. Neutralize with saturated

    
     or 
    
    
    
    to pH 7–8 to precipitate the free base.
  • Ice Quench: Pour the hot alcoholic solution into 5x volume of crushed ice. The sudden polarity change usually forces the organic heterocycle out of solution.

Module 3: Visualizing the Pathway

Diagram 1: Reaction Mechanism & Failure Modes

This diagram illustrates the critical branching point between successful cyclization and azine formation.

G Start Keto-Acid/Ester + Hydrazine Inter Hydrazone Intermediate Start->Inter Condensation Cyclic Dihydro- pyridazinone Inter->Cyclic Intramolecular Cyclization (Fast) Azine Azine Dimer (Side Product) Inter->Azine Intermolecular Attack (Slow/Conc. dependent) Final Pyridazinone (Aromatic) Cyclic->Final Oxidation/Aromatization (Optional/Reagent dependent)

Caption: The kinetic competition between intramolecular cyclization (green path) and intermolecular dimerization (red path).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when your yield is


.

T Issue Low Yield / Failure CheckTLC Analyze TLC/LCMS Issue->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Multi_Spot Multiple/Streaking Spots CheckTLC->Multi_Spot No_Ppt Clean Conversion No Solid CheckTLC->No_Ppt Act1 Increase Temp (Reflux) or Add Acid Cat. (AcOH) SM_Left->Act1 Act2 Check Stoichiometry (Increase Hydrazine) Multi_Spot->Act2 Act3 Adjust pH (Neutralize) or Ice Water Pour No_Ppt->Act3

Caption: Diagnostic flow for identifying the root cause of synthesis failure.

Module 4: Standardized Experimental Protocol

Protocol ID: SOP-PYR-004 Scope: Synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from


-keto acids.

Reagents:

  • 
    -Keto Acid (1.0 mmol)
    
  • Hydrazine Hydrate (1.5 mmol, 80% solution)

  • Ethanol (Abs., 5 mL)

  • Glacial Acetic Acid (Optional, 2-3 drops)

Procedure:

  • Setup: In a 25 mL round-bottom flask, dissolve the

    
    -keto acid in Ethanol.
    
  • Addition: Add Hydrazine Hydrate dropwise at room temperature. Note: A transient color change (yellow/orange) indicates hydrazone formation.

  • Reaction:

    • Method A (Thermal): Reflux at 80°C for 3–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Method B (Microwave): Seal in a microwave vial. Heat to 120°C for 15 minutes.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Pour the mixture into 20 mL of crushed ice/water.

    • Stir vigorously for 10 minutes.

    • Checkpoint: If no solid forms, adjust pH to ~7.0 using 10% HCl or Sat.

      
      .
      
  • Isolation: Filter the solid, wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol or EtOH/Water mixtures if necessary.

References

  • Review of Pyridazinone Synthesis

    • Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
    • Source: Indo Global Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Regioselectivity & Mechanism

    • Title: Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazoles.
    • Source: Gazi University / AVESİS.
    • URL:[Link]

  • Solubility & Characterization

    • Title: Synthesis, Characterization and Solubility Determin
    • Source: MDPI.
    • URL:[Link]

Technical Support Center: Synthesis of Dihydropyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

The synthesis of 4,5-dihydro-3(2H)-pyridazinones is a critical workflow in the development of cardiotonic, antihypertensive, and anti-inflammatory agents (e.g., Levosimendan, Pimobendan).[1] The most robust route involves the condensation of


-keto acids (or their esters) with hydrazine or substituted hydrazines.

While thermodynamically favored, this cyclocondensation is plagued by three primary classes of side products:

  • Regioisomers: Formed when using unsymmetrical

    
    -keto acids with substituted hydrazines.[1]
    
  • Oxidation Artifacts: Unwanted dehydrogenation leading to the fully aromatic pyridazin-3(2H)-one.[1]

  • Acyclic Intermediates: Stable hydrazones or azines that fail to undergo ring closure.[1]

This guide provides a self-validating troubleshooting framework to identify, minimize, and remove these impurities.

Diagnostic Pathways & Mechanisms

The following decision tree illustrates the mechanistic divergence points where side products are generated.

Dihydropyridazinone_Pathways Start γ-Keto Acid/Ester + Substituted Hydrazine Intermediate Acyclic Hydrazone Intermediate Start->Intermediate Condensation Side_Azine Side Product C: Bis-hydrazone (Azine) Start->Side_Azine Stoichiometry Error (Excess Keto Acid) Target Target: 4,5-Dihydro-3(2H)-pyridazinone Intermediate->Target Cyclization (Kinetic Control) Side_Regio Side Product A: Wrong Regioisomer Intermediate->Side_Regio Cyclization (Thermodynamic Drift) Side_Ox Side Product B: Oxidized Pyridazinone Target->Side_Ox Air/Trace Metal Oxidation

Figure 1: Mechanistic divergence in dihydropyridazinone synthesis. Green indicates the desired pathway; red indicates failure modes.

Troubleshooting Guide (Q&A Format)

Category 1: Regioselectivity & Isomer Control

Q1: I am reacting a substituted hydrazine (


) with an unsymmetrical 

-keto acid, but I am observing two distinct spots on TLC with identical mass. What is happening?

Diagnosis: You are likely forming regioisomers .[1] When a monosubstituted hydrazine reacts with an unsymmetrical


-keto acid (e.g., 3-benzoylpropionic acid), two nucleophilic nitrogens compete for the ketone carbonyl.[1]
  • Isomer A (Target): The unsubstituted

    
     attacks the ketone, leading to the 
    
    
    
    -substituted dihydropyridazinone.[1]
  • Isomer B (Impurity): The substituted

    
     attacks the ketone (often sterically hindered but electronically possible), leading to the 
    
    
    
    -substituted or isomeric
    
    
    -structure depending on tautomerism.[1]

Corrective Protocol:

  • Switch Solvent Systems: Regioselectivity is highly solvent-dependent.[1] In protic solvents like ethanol or acetic acid , the more nucleophilic (unsubstituted) nitrogen typically attacks the ketone first, favoring the 2-substituted product.[1]

  • Control pH:

    • Acidic conditions (Acetic acid/reflux) favor the formation of the hydrazone at the ketone first, followed by amide formation.[1]

    • Basic conditions can promote amide formation first, reversing regioselectivity.[1]

  • Steric Steering: If

    
     is bulky (e.g., 
    
    
    
    -butyl), the reaction naturally favors the attack of the unsubstituted
    
    
    on the ketone.[1]

Validation Step: Perform 1H-NMR.[1][2][3][4] The position of the


 protons in the pyridazinone ring will shift significantly between isomers due to the shielding/deshielding effect of the 

-substituent.
Category 2: Unwanted Oxidation (Dehydrogenation)[1]

Q2: My LC-MS shows a peak with [M-2H], and the product is fluorescent. Why is my dihydropyridazinone converting to a pyridazinone?

Diagnosis: You are observing oxidative aromatization .[1] The 4,5-dihydro bond is susceptible to oxidation, converting the ring into a fully aromatic pyridazin-3(2H)-one. This is thermodynamically driven by the formation of a stable aromatic system.[1]

Root Causes:

  • Trace Metals: Presence of Cu(II) or Fe(III) impurities in reagents or solvents can catalyze this dehydrogenation.[1]

  • High Temperature/Air: Refluxing in open air for extended periods (e.g., >24h) promotes auto-oxidation.[1]

  • Active Methylene: If position 4 has electron-withdrawing groups, the C4-H becomes acidic, facilitating oxidation.[1]

Corrective Protocol:

  • Inert Atmosphere: Conduct the cyclization under a strict Nitrogen or Argon blanket.[1]

  • Degas Solvents: Sparge ethanol/acetic acid with inert gas for 15 minutes prior to use to remove dissolved oxygen.[1]

  • Lower Temperature: If possible, switch from refluxing acetic acid (118°C) to refluxing ethanol (78°C) with a catalytic acid (p-TSA).

Category 3: Incomplete Cyclization (Acyclic Impurities)[1]

Q3: I isolated a solid that has the correct mass for the intermediate hydrazone but lacks the characteristic C=O lactam peak in IR (~1680 cm⁻¹). What went wrong?

Diagnosis: Failed ring closure (cyclodehydration) .[1] You have isolated the acyclic hydrazone intermediate.[1] This often happens when the carboxylic acid/ester is not electrophilic enough to be attacked by the second nitrogen.[1]

Corrective Protocol:

  • Increase Acidity: Add a Lewis acid (e.g.,

    
    ) or a Brønsted acid (e.g., p-Toluenesulfonic acid, 5 mol%) to activate the carbonyl.[1]
    
  • Dean-Stark Trap: The cyclization releases water.[1] If the reaction is reversible, water must be removed azeotropically (using Toluene/Benzene) to drive the equilibrium to the right.[1]

  • Microwave Irradiation: Microwave heating (120°C, 10-20 min) is highly effective for forcing this specific cyclization step.[1]

Quantitative Data: Solvent Effects on Yield & Purity

The following table summarizes the impact of solvent choice on the reaction of 3-benzoylpropionic acid with hydrazine hydrate.

Solvent SystemTemperature (°C)Yield (%)Primary Side ProductRecommended For
Ethanol (Abs) 78 (Reflux)65-75%Acyclic HydrazoneInitial screening; mild conditions.[1]
Acetic Acid (Glacial) 118 (Reflux)85-95%Oxidized PyridazinoneStandard Protocol ; robust cyclization.[1]
Toluene + p-TSA 110 (Reflux)80-90%OligomersScale-up; water removal required.[1]
Water (Green) 10040-50%Hydrolysis productsGreen chemistry; requires soluble salts.[1]

Standard Operating Procedure (SOP)

Protocol: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone

Objective: Synthesis of the title compound minimizing oxidative side products.

Reagents:

  • 3-Benzoylpropionic acid (10 mmol, 1.78 g)[1]

  • Hydrazine hydrate (80%, 12 mmol, 0.75 mL)[1]

  • Ethanol (20 mL)

  • Acetic Acid (glacial, catalytic, 0.5 mL)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-benzoylpropionic acid in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate dropwise over 5 minutes at room temperature. Note: Exothermic reaction.[1]

  • Catalysis: Add 0.5 mL of Glacial Acetic Acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 4 hours.

    • Checkpoint: Monitor TLC (Mobile phase: 5% MeOH in DCM). The starting acid (

      
      ) should disappear; product (
      
      
      
      ) appears.[1]
  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The product should precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Troubleshooting: If no precipitate forms, concentrate the solvent to 50% volume and add cold water (10 mL).[1]

  • Drying: Dry under vacuum at 45°C for 6 hours.

Yield Expectation: 80-90%. Characterization:

  • MP: 148-150°C.[1]

  • 1H NMR (CDCl3):

    
     2.6 (t, 2H), 2.9 (t, 2H), 7.4-7.8 (m, 5H), 8.8 (s, 1H, NH).[1]
    

References

  • Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Source: PubMed (Vertex AI Search Result 1.1) URL:[1][Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect (Vertex AI Search Result 1.2) URL:[1][Link][1]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Source: PMC - NIH (Vertex AI Search Result 1.6) URL:[1][Link][1]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one. Source: MDPI (Vertex AI Search Result 1.9) URL:[Link][1]

  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Source: NIH (Vertex AI Search Result 1.4) URL:[1][Link]

Sources

Technical Support Center: Purification of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

[1]

Executive Summary & Core Strategy

The purification of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one is a critical step following the cyclization of 3-(4-bromobenzoyl)propanoic acid with hydrazine hydrate.[1] While the synthesis is generally robust, the isolation of high-purity material is often plagued by "oiling out" (liquid-liquid phase separation) and contamination by the fully aromatic oxidation byproduct.[1]

The Golden Path Protocol: For most crude batches (>85% purity), Ethanol (95%) is the optimal solvent.[1] It balances solubility at reflux with high recovery yields at

1Glacial Acetic Acid / Water

Standard Operating Procedure (SOP): Recrystallization from Ethanol

Use this protocol for standard crude material obtained from hydrazine cyclization.[1]

Reagents Required
  • Solvent: Ethanol (95% or Absolute).[1]

  • Anti-solvent (Optional): Deionized Water.[1]

  • Adsorbent: Activated Charcoal (acid-washed) – Only if the crude is significantly colored.[1]

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Ethanol (10-15 mL per gram of crude) .

    • Heat the mixture to reflux (

      
      ).
      
    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in small increments (1-2 mL) until a clear solution is obtained.

  • Hot Filtration (Critical for Polymer Removal):

    • If insoluble particles remain (often inorganic salts or polymerized by-products), perform a hot filtration through a pre-warmed glass funnel or Celite pad.[1]

    • Tip: If the solution is dark yellow/brown, add activated charcoal (5% w/w) at reflux for 10 minutes prior to filtration.

  • Crystallization:

    • Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring or wood block. Do not place directly on ice , as this induces "oiling out" or trapping of impurities.

    • Once at room temperature, cool further in an ice-water bath (

      
      ) for 1 hour.
      
  • Isolation:

    • Filter the white to off-white needles using vacuum filtration (Buchner funnel).[1]

    • Wash the filter cake with cold ethanol (

      
      ).
      
    • Dry in a vacuum oven at

      
       for 4-6 hours.
      

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by process chemists.

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: The solution is likely supersaturated, or the cooling rate was too fast. This is common with phenyl-substituted heterocycles.[1] Corrective Action:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.[1]

  • Co-solvent Adjustment: If using Ethanol/Water, you likely have too much water. Add more Ethanol to increase the solubility limit, then cool very slowly.

Issue 2: "The product remains yellow after recrystallization."

Diagnosis: Presence of the oxidized impurity, 6-(4-bromophenyl)pyridazin-3(2H)-one .[1] The dihydro bond is susceptible to air oxidation, leading to the fully aromatic (and often colored) analog. Corrective Action:

  • Charcoal Treatment: Repeat the recrystallization with activated charcoal.[1]

  • Solvent Switch: Switch to Glacial Acetic Acid . Dissolve at reflux, then add water dropwise until turbidity appears. This system is more effective at sequestering the oxidized impurity in the mother liquor.

Issue 3: "Melting point is lower than expected (< 180°C)."

Diagnosis: Contamination with the starting material, 3-(4-bromobenzoyl)propanoic acid .[1] Corrective Action:

  • Base Wash: The starting material is a carboxylic acid.[1][2] Suspend the solid in 10% Sodium Bicarbonate (

    
    ) solution, stir for 30 minutes, filter, and wash with water before attempting recrystallization again. This converts the acid impurity to its water-soluble salt.[1]
    

Technical Data & Specifications

Physicochemical Properties
PropertyValue / RangeNotes
Appearance White to off-white needlesYellowing indicates oxidation.[1]
Melting Point 198 – 202°C Analog Reference: The 4-chloro analog melts at ~178°C [1].[1] The bromo-substituent increases MP due to higher molecular weight and polarizability.[1]
Solubility Soluble in hot Ethanol, DMSO, DMF.Sparingly soluble in water, ether.
Key Impurity Hydrazine (Trace)Genotoxic.[1] Ensure thorough washing.[1]
Solvent Selection Matrix
Solvent SystemSuitabilityUse Case
Ethanol (95%) Excellent Primary choice for routine purification.[1]
Acetic Acid / Water Good Best for removing highly colored impurities or starting acids.[1]
DMF / Water Poor Avoid.[1] High boiling point makes drying difficult; promotes oiling out.[1]

Process Visualization

The following diagram illustrates the decision logic for purification, ensuring the correct solvent system is chosen based on the crude material's state.

Recrystallization_WorkflowStartCrude 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-oneCheck_ColorVisual Inspection:Is the solid Yellow/Brown?Start->Check_ColorEthanol_PathDissolve in boiling Ethanol (95%)Check_Color->Ethanol_PathNo (Off-white)Base_WashPre-wash: Suspend in10% NaHCO3 (Remove Acid)Check_Color->Base_WashYes (Dark/Sticky)Hot_FilterHot Filtration(Remove insolubles)Ethanol_Path->Hot_FilterCool_SlowSlow Cooling to RT(Prevent Oiling Out)Hot_Filter->Cool_SlowIce_BathIce Bath (0-4°C)Cool_Slow->Ice_BathOiling_OutIssue: Oiling Out?Cool_Slow->Oiling_OutFilter_DryFilter & Vacuum DryIce_Bath->Filter_DryCharcoalAdd Activated CharcoalReflux 10 minsCharcoal->Ethanol_PathBase_Wash->CharcoalOiling_Out->Ice_BathNoReheat_SeedReheat to refluxAdd Seed CrystalOiling_Out->Reheat_SeedYesReheat_Seed->Cool_Slow

Figure 1: Decision tree for the purification of dihydropyridazinones, addressing color impurities and phase separation issues.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, the solubility of pyridazinones is generally higher in Methanol, which may result in lower recovery yields unless the solution is concentrated significantly or cooled to

Q: How do I remove residual Hydrazine? A: Hydrazine is a toxic reagent used in the synthesis.[1] It is highly water-soluble.[1] Ensure your filter cake is washed thoroughly with water followed by cold ethanol.[1] If strict limits are required (e.g., for biological testing), confirm absence using a specific colorimetric test (e.g., p-dimethylaminobenzaldehyde reagent) or LC-MS.[1]

Q: Why is the "dihydro" structure important? A: The 4,5-dihydro bond is chemically distinct from the aromatic pyridazinone.[1] The dihydro variants often possess different pharmacological profiles (e.g., as PDE3 inhibitors or cardiotonics) compared to their oxidized counterparts [2]. Maintaining this saturation requires avoiding harsh oxidants during workup.[1]

References

  • LookChem. (n.d.). 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one Properties. Retrieved October 26, 2023, from [Link][1]

  • Sotelo, E., et al. (2002). Pyridazines.[1][2][3][4][5][6][7][8][9] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry, 10(9), 2873-2882.[1]

  • National Institutes of Health (NIH). (2009). Structure of methyl 4-[6-(4-bromophenyl)-3-oxo-2,3,4,5-dihydropyridazin-4-ylmethyl]benzoate. Acta Crystallographica Section E. Retrieved from [Link]

Common impurities in pyridazinone synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazinone Synthesis & Purification Topic: Troubleshooting Impurities in Pyridazinone Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Introduction: The Pyridazinone Challenge

Pyridazinone rings are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in PDE inhibitors, COX-2 inhibitors, and cardiotonic agents. However, their synthesis—typically via the condensation of


-keto acids with hydrazines—is fraught with specific impurity profiles that can derail scale-up and biological testing.

This guide addresses the three most critical impurity classes: Genotoxic Hydrazine Residues , Stubborn Regioisomers , and Incomplete Cyclization Intermediates .

Module 1: The Impurity Landscape (Diagnostics)

Before attempting purification, you must identify the "species" of your problem. The following table summarizes the most common impurities found in the standard condensation route.

Table 1: Common Impurities and Detection Methods

Impurity TypeOriginDetection ChallengePrimary Removal Strategy
Unreacted Hydrazine Excess reagent from cyclization.High: No UV chromophore. Requires derivatization (e.g., benzaldehyde) for HPLC detection.[1]Aqueous washes, Ion Exchange Resins, Scavenging.
Regioisomers Reaction of substituted hydrazines with unsymmetrical keto acids.Medium: Often co-elute on standard C18 columns. Distinct NMR shift (N-Methyl/Aryl signals).Flash Chromatography (Silica), Fractional Recrystallization.
Open-Chain Hydrazones Incomplete cyclization (dehydration failure).Low: Distinct mass (M+18 relative to product) and IR (C=N vs C=O).Extended reflux in acidic media (AcOH/HCl).
Friedel-Crafts Residues Carryover from precursor synthesis (Al salts, unreacted aromatics).Low: High ash content, distinct aromatic peaks.Acid/Base extraction, Chelation washes (EDTA).

Module 2: Visualizing the Reaction & Impurity Pathways

Understanding where the impurity forms is the first step to prevention. The diagram below maps the condensation of a


-keto acid with a substituted hydrazine, highlighting the divergence points for regioisomers and incomplete cyclization.

PyridazinoneSynthesis Start γ-Keto Acid + R-Hydrazine Intermediate Open-Chain Hydrazone Start->Intermediate Condensation (Fast) Hydrazine Residual Hydrazine (GTI) Start->Hydrazine Excess Reagent Product Target Pyridazinone (4,5-dihydro) Intermediate->Product Cyclization (-H2O, Heat/Acid) Regioisomer Regioisomer (Unwanted) Intermediate->Regioisomer Alt. Nucleophilic Attack Oxidized Oxidized Pyridazinone Product->Oxidized Over-heating (Dehydrogenation)

Figure 1: Reaction pathway showing the bifurcation of regioisomers and the persistence of hydrazine residues.

Module 3: Troubleshooting & Protocols

Issue #1: "My LCMS shows a mass of M+18 alongside my product."

Diagnosis: Incomplete Cyclization (Hydrazone Intermediate). The condensation step (forming the C=N bond) is often faster than the cyclization step (forming the amide bond). If you stop too early or the pH is not acidic enough, the open-chain hydrazone remains.

Corrective Protocol: Acid-Catalyzed Dehydration

  • Do not discard the batch.

  • Redissolve the crude solid in Glacial Acetic Acid (approx. 5-10 volumes).

  • Reflux at 100–110°C for 2–4 hours.

    • Why? Acetic acid acts as both solvent and catalyst, protonating the carbonyl oxygen to facilitate the nucleophilic attack of the hydrazine nitrogen.

  • Monitor via TLC/LCMS until the M+18 peak disappears.

  • Pour onto crushed ice/water to precipitate the fully cyclized pyridazinone.

Issue #2: "I have two close-eluting peaks with the same mass."

Diagnosis: Regioisomers. This occurs when using substituted hydrazines (e.g., Methylhydrazine) with unsymmetrical keto acids. The hydrazine nitrogens have different nucleophilicities, but steric hindrance can override electronic preference, leading to mixtures of 2-substituted and (less common) N-substituted isomers.

Separation Protocol: Fractional Recrystallization Chromatography is effective but expensive on scale. Try this solubility-driven approach first:

  • Solvent Choice: Ethanol (EtOH) or Isopropanol (IPA).

  • Dissolve the mixture in boiling EtOH (minimum volume).

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed over 4 hours. Do not use an ice bath immediately.

    • Mechanism:[2][3][4][5][6] The symmetric/major isomer usually packs better into a crystal lattice and will precipitate first. The minor regioisomer often remains in the mother liquor.

  • Filter the crystals.[4] Analyze purity.

  • Mother Liquor: If the minor isomer is the desired product, concentrate the filtrate and repeat the process.

Issue #3: "How do I remove trace Hydrazine to meet GTI limits?"

Diagnosis: Genotoxic Impurity Compliance. Hydrazine is a known carcinogen. Regulatory limits are often <10 ppm. Standard extraction often fails because hydrazine is amphoteric and water-soluble, but can "stick" to polar pyridazinone crystals.

Decontamination Protocol: The "Scavenger" Wash

  • Water Wash: If your product is water-insoluble, wash the filter cake copiously with water. Hydrazine hydrate is highly water-soluble.

  • Chemical Scavenging (High Purity req):

    • Dissolve crude product in a water-immiscible solvent (e.g., DCM or EtOAc).

    • Wash with a 5% aqueous solution of Glyoxal or Benzaldehyde (0.5 eq relative to estimated hydrazine).

    • Chemistry: The aldehyde reacts instantly with residual hydrazine to form an azine (e.g., benzalazine), which is highly lipophilic but chromatographically distinct and non-genotoxic compared to the parent hydrazine.

    • Follow with a standard acid wash (0.1 N HCl) to remove unreacted amines, then brine.

  • Final Polish: Recrystallize from Ethanol/Water.

Module 4: Advanced FAQs

Q: Can I use Friedel-Crafts acylation to make the keto-acid precursor without metal residue issues? A: Yes, but the quench is critical. Aluminum chloride (


) forms strong complexes with the product.[7]
  • Tip: Quench the Friedel-Crafts reaction into ice-cold dilute HCl (not just water). The acid is required to break the Aluminum-Carbonyl complex. If you skip the acid, aluminum salts will co-precipitate with your keto-acid, poisoning the subsequent hydrazine condensation.

Q: My pyridazinone is turning yellow/brown upon drying. Why? A: This suggests oxidation. Dihydropyridazinones (the immediate product of condensation) can slowly oxidize to fully aromatic pyridazines (dehydrogenation) in air, especially if trace metals are present.

  • Fix: Dry under vacuum at

    
    . If stability is a persistent issue, consider intentionally oxidizing it to the aromatic pyridazine (using 
    
    
    
    or DDQ) if the aromatic core is acceptable for your SAR.

References

  • Hydrazine Analysis & Control

    • A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials.[1][8] (2016).[8][9][10] ResearchGate.

  • Pyridazinone Synthesis & Isomerism

    • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. (2021).[4][11] J. Med. Chem.

  • General Purification Protocols

    • Recrystallization: Isolation and Purification of Organic Compounds.[12] Miami University.

  • Friedel-Crafts Context

    • Friedel-Crafts Acylation - Organic Chemistry Portal.[7]

Sources

Technical Support Guide: N-Alkylation of Dihydropyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHE-SUP-4502 Topic: Optimization & Troubleshooting of N-Alkylation in 4,5-dihydro-3(2H)-pyridazinone Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Mechanistic Insight[1]

User Query: "Why am I observing inconsistent yields and O-alkylated byproducts during the synthesis of my N-substituted dihydropyridazinone library?"

Expert Analysis: The 4,5-dihydro-3(2H)-pyridazinone scaffold is a "privileged structure" in medicinal chemistry (e.g., PDE3 inhibitors, antihypertensives). The core challenge in alkylating this scaffold lies in its ambident nucleophilic nature .

The N2-H proton is acidic (


), allowing for deprotonation. However, the resulting anion exhibits resonance delocalization between the Nitrogen (N2) and the Oxygen (at C3). This leads to a competition between N-alkylation  (thermodynamically favored, soft nucleophile) and O-alkylation  (kinetically favored, hard nucleophile), often governed by the Hard-Soft Acid-Base (HSAB)  principle.
Mechanistic Pathway & Competition

The following diagram illustrates the tautomeric equilibrium and the bifurcation point that determines your product purity.

ReactionMechanism Substrate 4,5-dihydro-3(2H)-pyridazinone (Lactam Form) Anion Delocalized Anion (Resonance Hybrid) Substrate->Anion Base (Deprotonation) N_Product N-Alkylated Product (Target: Stable Amide) Anion->N_Product Soft Electrophile / Polar Aprotic Solvent (Thermodynamic Control) O_Product O-Alkylated Product (Impurity: Imidate) Anion->O_Product Hard Electrophile / Ag+ Salts (Kinetic Control)

Figure 1: The ambident nature of the pyridazinone anion. N-alkylation restores the amide resonance, usually making it the thermodynamic product.

Optimized Protocols (Standard vs. Advanced)

Do not rely on a single method. Choose the protocol based on your substrate's solubility and the alkylating agent's reactivity.

Protocol A: The "Gold Standard" (Polar Aprotic)

Best for: Unhindered primary alkyl halides and stable substrates.

  • Solvent: Anhydrous DMF or DMSO. (Promotes dissociation of the ion pair, leaving the N-anion "naked" and reactive).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (1.5 equiv). Cesium is superior for difficult substrates due to the "Cesium Effect" (higher solubility and larger cation radius).
  • Temperature:

    
    .
    
  • Procedure:

    • Dissolve dihydropyridazinone (1.0 mmol) in DMF (5 mL).

    • Add

      
       and stir for 30 min at RT (Essential for complete deprotonation).
      
    • Add Alkyl Halide (1.2 mmol) dropwise.

    • Heat to

      
       and monitor via TLC/LCMS.
      
  • Critical Note: If O-alkylation is observed (

    
    ), switch to Protocol B.
    
Protocol B: Phase Transfer Catalysis (PTC) – The "Green" Alternative

Best for: Avoiding DMF removal, moisture-sensitive substrates, and scaling up.

  • Solvent: Toluene, Acetonitrile, or 2-MeTHF.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).

  • Base: Solid

    
     or 50% aqueous NaOH.
    
  • Mechanism: The quaternary ammonium salt shuttles the phenoxide-like anion into the organic phase, where it reacts rapidly with the alkyl halide.

  • Procedure:

    • Mix substrate (1.0 mmol) in Toluene (10 mL).

    • Add solid

      
       (3.0 equiv) and TBAB (0.1 equiv).
      
    • Add Alkyl Halide (1.2 equiv).

    • Reflux with vigorous stirring (mechanical stirring recommended for scale >5g).

Data & Troubleshooting Matrix

Comparative Data: Solvent & Base Effects

Data aggregated from internal optimization studies and literature precedents [1, 2].

ConditionBaseSolventYield (N-alkyl)Yield (O-alkyl)Workup Difficulty
Standard

Acetone45-60%<5%Low
High Performance

DMF85-95%<2%High (DMF removal)
Phase Transfer

/TBAB
Toluene80-90%<5%Low
Strong Base

THF60-75%10-20%Medium (Dry conditions req.)
Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Issue Encountered? LowYield Low Conversion (<30%) Start->LowYield O_Alk High O-Alkylation Start->O_Alk Elimination Alkene Byproduct (Elimination of R-X) Start->Elimination BaseCheck Is Base strong enough? Try Cs2CO3 or NaH LowYield->BaseCheck SolventCheck Are you using THF/DCM? Switch to DMF/DMSO O_Alk->SolventCheck BaseStrength Base too strong? Switch NaH -> K2CO3 Elimination->BaseStrength TempCheck Increase Temp to 100°C or use Microwave BaseCheck->TempCheck AtomCheck Is R-X 'Hard'? (e.g., MOM-Cl, SEM-Cl) Use Soft Electrophile SolventCheck->AtomCheck TempReduce Reduce Temp (Elimination is entropic) BaseStrength->TempReduce

Figure 2: Diagnostic logic for common alkylation failures.

Frequently Asked Questions (FAQs)

Q1: I am using NaH in THF but getting low yields. Why? A: While NaH is a strong base, the sodium salt of the dihydropyridazinone often precipitates in THF, forming a tight ion pair that is unreactive.

  • Fix: Add a co-solvent like DMF (10-20%) or 15-crown-5 ether to chelate the sodium cation and "naked" the anion. Alternatively, switch to Protocol B (PTC) which handles solubility issues better [3].

Q2: Can I use microwave irradiation for this reaction? A: Yes. Microwave-assisted synthesis is highly effective for this scaffold.

  • Protocol: Mix Substrate,

    
    , and Alkyl Halide in DMF in a sealed microwave vial. Irradiate at 
    
    
    
    for 10-15 minutes. This often suppresses side reactions by reducing the thermal history of the sample [4].

Q3: How do I remove DMF during workup without rotovapping for hours? A: Do not rotovap DMF to dryness.

  • Technique: Pour the reaction mixture into ice-cold water (10x volume). The N-alkylated product usually precipitates out. Filter, wash with water, and dry. If it oils out, extract with Ethyl Acetate, wash the organic layer with 5% LiCl solution (removes DMF into the aqueous phase), then brine.

Q4: My alkyl halide is a secondary bromide. I see mostly starting material. A: Secondary halides are sterically hindered and prone to E2 elimination.

  • Fix: Switch to the corresponding Iodide (or add NaI in situ to form it via Finkelstein reaction). Use a polar aprotic solvent (DMF) and keep the temperature moderate (

    
    ) to favor 
    
    
    
    over E2.

References

  • Gouault, N., et al. (2001). "Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin." Journal of Pharmacy and Pharmacology.

  • Jaśkowska, J., & Kowalski, P. (2008).[1] "N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-free Conditions." Journal of Heterocyclic Chemistry.

  • Soto, J.L., et al. (2023). "Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions." Molecules.

  • Chhillar, A.K., et al. (2006).[2] "Microwave-assisted synthesis of antimicrobial dihydropyridines...". Bioorganic & Medicinal Chemistry.

  • ResearchGate Analysis. (2025). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water."

Sources

Technical Support Center: Pyridazinone Synthesis Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

The synthesis of 3(2H)-pyridazinones—typically via the condensation of


-keto acids (or 1,4-dicarbonyl equivalents) with hydrazines—is deceptively simple.[1] While the literature often depicts a clean cyclization, the reality in the flask is a competition between thermodynamic cyclization and kinetic polymerization.

The formation of "black tar," loss of regioselectivity, or stalling at the dihydropyridazinone stage are not random accidents; they are predictable consequences of hydrazine oxidation and competing azine formation . This guide deconstructs these failure modes into a self-validating troubleshooting protocol.

Module 1: The Hydrazine Handling Crisis (Pre-Reaction)

User Question: "My reaction mixture turns dark brown/black within minutes of adding hydrazine, and yields are low. Is my starting material decomposing?"

Expert Answer: The darkening is likely not your starting material, but the oxidative degradation of hydrazine itself. Hydrazines are potent reducing agents; in the presence of trace transition metals or dissolved oxygen, they decompose into radical species that initiate polymerization (tar formation).

Troubleshooting Protocol: The "Clean Start" System
VariableCritical Control Point (CCP)The "Why" (Mechanistic Insight)
Atmosphere Strict Argon/Nitrogen Sparging Hydrazine +


Diimide (

)

Radical decomposition. Sparging solvents for 15 mins is mandatory.
Purity Colorless Hydrazine Source Yellow hydrazine hydrate indicates prior oxidation. Distill over NaOH/Zn under vacuum if significant color is present.
Addition Inverse Addition at 0°C Adding hydrazine to the keto-acid (excess electrophile) favors mono-condensation (cyclization). Adding keto-acid to hydrazine (excess nucleophile) favors bis-condensation (azine/polymer chains).

Module 2: The Cyclization Conundrum (Reaction Phase)

User Question: "I see consumption of starting material by TLC, but I'm isolating an insoluble solid that isn't my product. What is it?"

Expert Answer: You have likely formed the azine polymer . This occurs when the initial hydrazone intermediate attacks a second molecule of keto-acid instead of cyclizing intramolecularly. This is a pH and concentration-dependent failure.

Mechanism & Failure Pathway

The following diagram illustrates the critical branch point between success (Pyridazinone) and failure (Azine Polymer).

PyridazinonePathway Start γ-Keto Acid + Hydrazine Inter Hydrazone Intermediate Start->Inter Condensation Cyclic Dihydropyridazinone (Target Precursor) Inter->Cyclic Intramolecular Cyclization (Fast) Inter->Cyclic High Dilution Acid Catalysis Azine Azine Oligomer (INSOLUBLE WASTE) Inter->Azine Intermolecular Attack (Side Rxn) Inter->Azine High Conc. Basic pH Final 3(2H)-Pyridazinone Cyclic->Final Oxidative Aromatization

Caption: Figure 1. The kinetic competition between intramolecular cyclization (green path) and intermolecular polymerization (red path).

Protocol: Enforcing Cyclization
  • Solvent Choice: Switch to Ethanol or Acetic Acid .

    • Why: Protic solvents stabilize the zwitterionic intermediate, lowering the activation energy for ring closure.

  • Concentration: Maintain reaction molarity below 0.1 M .

    • Why: High dilution disfavors the bimolecular collision required for azine formation (Second-order kinetics) while having no effect on the unimolecular cyclization (First-order kinetics).

  • The "Acid Spike": If the reaction stalls, add 5-10 mol% Acetic Acid .

    • Why: Protonation of the carbonyl oxygen activates it for the nucleophilic attack by the distal hydrazine nitrogen.

Module 3: Oxidative Aromatization (Post-Synthesis)

User Question: "My NMR shows a mix of the dihydropyridazinone and the aromatic pyridazinone. How do I drive this to completion without charring the product?"

Expert Answer: Many syntheses stop at the 4,5-dihydro-3(2H)-pyridazinone stage. Forcing aromatization with heat alone causes decomposition. You need a chemical oxidant, but you must choose one that matches your substrate's sensitivity.

Aromatization Decision Matrix
Substrate SensitivityRecommended ReagentProtocol Notes
Robust (Alkyl/Aryl)

/ AcOH
Standard: Heat to 60-80°C. Monitor carefully; excess

can brominate the aromatic ring.
Acid Sensitive

in MeCN
Mild: Reflux in Acetonitrile. Copper acts as a single-electron oxidant. Green chemistry alternative.
High Value/Fragile

(Activated)
Surface Active: Stir in DCM/Chloroform at RT. Heterogeneous reaction prevents over-oxidation.

FAQ: Rapid Troubleshooting

Q: Why is my product co-eluting with a yellow impurity? A: The yellow impurity is often the azine dimer . It is highly non-polar.

  • Fix: Wash the crude solid with cold diethyl ether before column chromatography. The pyridazinone is usually insoluble in ether, while the azine will wash away.

Q: I need to scale up. Is the exotherm dangerous? A: Yes. The condensation is exothermic.

  • Fix: On scales >10g, use a dropping funnel to add the hydrazine solution over 1 hour. Maintain internal temperature <10°C during addition to prevent thermal runaway and "tarring."

References

  • General Synthesis & Mechanism

    • Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
  • Oxidative Aromatization Protocols

    • Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Organic Chemistry Portal.[2]

  • Copper-Catalyzed Cyclization (Alternative Route)

    • Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines.[2] Journal of Organic Chemistry (via Organic Chemistry Portal).

  • Hydrazine Oxidation Prevention

    • Enhanced Hydrazine Electrooxidation Activities on Novel Benzofused Tricyclic Heterocyclic Deriv

Sources

Technical Support Center: Synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Scale-Up & Troubleshooting Guide for Pyridazinone Scaffolds

Executive Summary & Pharmacophore Context

Welcome to the technical support hub for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones . This scaffold is the structural core for various PDE3 inhibitors (cardiotonics like Levosimendan precursors), anti-platelet agents, and COX-2 inhibitors.

While the academic route is well-documented, scaling this chemistry to the kilo-lab or pilot plant introduces specific rheological and thermodynamic challenges. This guide focuses on the "Standard Industrial Route": Friedel-Crafts Succinoylation followed by Hydrazine Cyclocondensation .

The Synthetic Pathway

The following diagram illustrates the critical process flow and potential divergence points (impurities) during scale-up.

SynthesisFlow ArH Aromatic Substrate (Ar-H) Inter Intermediate: β-Aroylpropionic Acid ArH->Inter Friedel-Crafts (AlCl3, Lewis Acid) SuccAnh Succinic Anhydride SuccAnh->Inter Friedel-Crafts (AlCl3, Lewis Acid) Product Target: 6-Aryl-4,5-dihydropyridazin-3(2H)-one Inter->Product Cyclization (EtOH/Reflux) Imp1 Impurity A: Isomeric Acids (Ortho/Meta) Inter->Imp1 Regioselectivity Loss Imp2 Impurity B: Azines (Dimers) Inter->Imp2 Hydrazine Deficiency Imp3 Impurity C: N-Aminomaleimides Inter->Imp3 Wrong pH (Basic) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product

Figure 1: Critical process flow for 6-aryl-4,5-dihydropyridazin-3(2H)-one synthesis, highlighting impurity risks at each stage.

Module 1: The Friedel-Crafts Bottleneck

Objective: Synthesis of


-aroylpropionic acid intermediates.
Reagents:  Aromatic substrate, Succinic Anhydride, 

.[1]
Scale-Up Protocol & Causality

In small-scale vials,


 is easily handled. On a multi-kilogram scale, the reaction of succinic anhydride with aromatics forms a viscous complex that can stall impellers.
  • Solvent Selection: Do not use Nitrobenzene unless necessary (high boiling point makes removal difficult). Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

    • Why? Chlorinated solvents solubilize the acylium ion complex better than neat conditions, preventing "cementing" of the reactor.

  • Addition Order (Critical):

    • Standard: Add

      
       to the succinic anhydride/solvent slurry before adding the aromatic substrate.
      
    • Reasoning: This generates the active acylating species first. Adding

      
       last can cause a massive exotherm if the substrate accumulates unreacted.
      
  • Quenching: Pour the reaction mixture into ice-water/HCl, not water into the reactor.

    • Why? Inverse addition controls the hydrolysis exotherm and prevents the formation of insoluble aluminum hydroxide gels.

Troubleshooting Table: Succinoylation
SymptomProbable CauseCorrective Action
Reactor Stalled (Solidification) High concentration of the ketone-

complex.
Increase solvent volume to 10-15 volumes relative to substrate. Use high-torque overhead stirring.
Low Yield Moisture deactivation of

.
Ensure

is fresh (yellow/grey powder, not white clumps). Use a drying tube or

blanket.
Isomer Contamination Regioselectivity drift (e.g., ortho vs para).Lower the reaction temperature (-5°C to 0°C). Steric bulk directs para, but high T promotes thermodynamic equilibration.

Module 2: The Hydrazine Cyclization

Objective: Ring closure to form the dihydropyridazinone. Reagents:


-Aroylpropionic acid, Hydrazine Hydrate (

).
Scale-Up Protocol & Causality

This step is generally robust but hazardous due to hydrazine toxicity and thermal instability.

  • Stoichiometry: Use a slight excess of hydrazine (1.1 to 1.2 equivalents).

    • Why? Exact 1:1 stoichiometry often leads to Azine formation (where one hydrazine molecule reacts with two ketone molecules), creating a difficult-to-remove dimer impurity.

  • pH Control: Maintain slightly acidic to neutral conditions (acetic acid catalyst often used).

    • Why? Strongly basic conditions can favor the formation of N-aminomaleimides (5-membered rings) rather than the desired 6-membered pyridazinone.

  • Temperature Ramp: Do not add hydrazine to a refluxing solution. Add at

    
    , then ramp to reflux.
    
    • Safety: Hydrazine decomposition can accelerate rapidly. Controlled addition prevents vapor pressure spikes.

Troubleshooting Logic: Impurity Profiling

Use the following decision tree to diagnose purity issues in the crude product.

Troubleshooting Start Crude Product Analysis (HPLC/LCMS) HighMW High MW Impurity detected? (Dimer/Azine) Start->HighMW WrongRing Isomer detected? (5-membered ring) HighMW->WrongRing No Action1 Diagnosis: Azine Formation Fix: Increase Hydrazine eq. Slow down addition rate. HighMW->Action1 Yes Sticky Product is sticky/oily? WrongRing->Sticky No Action2 Diagnosis: N-Aminomaleimide Fix: Check pH. Avoid basic conditions. WrongRing->Action2 Yes Action3 Diagnosis: Residual Solvent/Acid Fix: Recrystallize from EtOH. Dry at >60°C under vacuum. Sticky->Action3 Yes

Figure 2: Diagnostic logic for common impurities in dihydropyridazinone synthesis.

Module 3: Purification & Isolation

Chromatography is impractical at the kilogram scale for this scaffold. Crystallization is the primary isolation method.

  • Solvent System: Ethanol (95% or absolute) is the gold standard.

  • Protocol:

    • Cool the reaction mixture to room temperature.

    • If the product does not precipitate, reduce volume by 50% via distillation.

    • Cool to 0-5°C and hold for 4 hours.

    • Wash: Wash the filter cake with cold water followed by cold ethanol.

    • Why Water? Removes residual hydrazine salts and inorganic byproducts.

    • Why Ethanol? Displaces water to facilitate drying and removes unreacted organic intermediates.

Frequently Asked Questions (FAQ)

Q1: My Friedel-Crafts reaction turned into a black tar. Is it recoverable?

  • A: Likely not. Black tar indicates extensive polymerization or decomposition, often caused by extreme localized heating during

    
     addition. For the next batch, improve heat transfer and ensure strict temperature control (
    
    
    
    ) during addition.

Q2: Can I use hydrazine sulfate instead of hydrazine hydrate?

  • A: Yes, but it requires a buffering agent (like Sodium Acetate) to release the free hydrazine in situ. Hydrazine hydrate is preferred for atom economy and simpler workup, provided you have the safety protocols for liquid handling.

Q3: How do I remove the residual "rotten" smell from the final product?

  • A: The smell is likely trace sulfur compounds (if thiophene derivatives were used) or degradation products. Recrystallization from ethanol usually clears this. If persistent, a charcoal treatment (activated carbon) during the hot ethanol stage is highly effective.

Q4: Is this reaction compatible with flow chemistry?

  • A: The Hydrazine step is an excellent candidate for flow chemistry to manage the exotherm and toxicity. The Friedel-Crafts step is difficult in flow due to the slurry nature of the

    
     complex, unless you use specialized slurry pumps or homogeneous catalysts (e.g., triflic acid, though expensive).
    

References

  • Mechanistic Insight & General Synthesis

    • Sotelo, E., & Raviña, E. (2000).[2] Efficient synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. This paper details the foundational chemistry and substituent effects.

    • Source:

  • Friedel-Crafts Scale-Up Dynamics

    • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons.
    • Source:

  • Hydrazine Cyclization & Impurities

    • Asif, M., et al. (2014).[3] In-vivo Anticonvulsant and In-vitro Antimycobacterial Activities of 6-Aryl Pyridazine-3(2H)-One Derivatives. Contains detailed experimental protocols for the cyclization step and isolation.

    • Source:

  • Purification & Crystallization

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.
    • Source:

Sources

Validation & Comparative

Structural Confirmation Guide: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

[1]

Executive Summary & Technical Context

The compound This compound is a critical pharmacophore in medicinal chemistry, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and phosphodiesterase inhibitors.[1][2]

In drug development, a recurring challenge with 4,5-dihydropyridazin-3(2H)-ones is their susceptibility to oxidative dehydrogenation, which yields the fully aromatized pyridazin-3(2H)-one analog.[1] This guide compares the efficacy of High-Resolution Mass Spectrometry (HRMS) versus Nuclear Magnetic Resonance (NMR) in definitively distinguishing the active dihydropyridazinone target from its oxidized impurity—a critical quality attribute (CQA) for downstream biological assays.[1]

Comparative Analysis: Structural Confirmation Methods

The following table contrasts the two primary analytical techniques used to validate the integrity of the dihydropyridazinone ring.

Table 1: HRMS vs. 1H NMR for Dihydropyridazinone Validation
FeatureMethod A: LC-HRMS (Rapid Screening)Method B: 1H NMR (Definitive Confirmation)
Primary Detection Molecular Mass (

) & Isotope Pattern
Proton Environment & Connectivity
Target Signal

(1:1 Br ratio)
Methylene multiplets (

2.5–3.1 ppm)
Impurity Detection Detects Oxidized Impurity (

) at

Detects Vinylic protons (

6.9–7.1 ppm)
Sensitivity High (picogram range); good for trace impurities.[1]Moderate (milligram range); requires bulk purity.[1]
Structural Blind Spots Cannot easily distinguish tautomers or subtle regioisomers without fragmentation analysis.[1]Unambiguously confirms the saturation of the C4-C5 bond (the "dihydro" feature).
Verdict Best for: Purity quantification and trace analysis.[1]Best for: Absolute structural assignment and confirming the oxidation state.
Expert Insight (Causality):

While LC-MS is faster, it can be misleading if the ionization source induces in-source oxidation (dehydrogenation), creating a false positive for the impurity.[1] 1H NMR is the gold standard here because the magnetic environment of the C4 and C5 protons changes drastically from aliphatic (dihydro form) to aromatic/vinylic (oxidized form), providing irrefutable proof of structure.[1]

Experimental Protocol: Synthesis & Confirmation

This workflow details the synthesis via the Friedel-Crafts/Hydrazine route and the subsequent analytical checkpoints.

Phase 1: Synthesis of the Intermediate

Reaction: Friedel-Crafts Acylation

  • Reagents: Succinic anhydride (1.0 eq), Bromobenzene (excess/solvent), anhydrous

    
     (2.2 eq).
    
  • Procedure:

    • Suspend succinic anhydride in bromobenzene.

    • Add

      
       portion-wise at 
      
      
      (exothermic control).
    • Heat to

      
       for 4 hours.
      
    • Quench: Pour onto ice/HCl.

    • Isolation: Filter the precipitate. Wash with water.[1][3][4] Recrystallize from ethanol to obtain 3-(4-bromobenzoyl)propionic acid .[1][3]

Phase 2: Cyclization to Target

Reaction: Condensation with Hydrazine[1]

  • Reagents: 3-(4-bromobenzoyl)propionic acid (1.0 eq), Hydrazine hydrate (1.5 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve the keto-acid in ethanol.[1][3]

    • Add hydrazine hydrate dropwise.[1]

    • Reflux for 3–5 hours.[1] Critical Step: Monitor by TLC to ensure full conversion of the acid.

    • Cool to room temperature.[1][5][6] The product, This compound , usually precipitates as a white/off-white solid.[1]

    • Filter and wash with cold ethanol.[1]

Phase 3: Analytical Validation (The Self-Validating System)[1]
A. 1H NMR Characterization (400 MHz,

or

)
  • 
     2.50 – 2.76 (m, 2H):  Corresponds to C5-methylene protons.[1]
    
  • 
     2.85 – 3.09 (m, 2H):  Corresponds to C4-methylene protons (adjacent to carbonyl).[1]
    
    • Note: The presence of these two multiplets confirms the dihydro structure. If these appear as doublets in the aromatic region (

      
       ppm), oxidation has occurred.[1]
      
  • 
     7.43 – 7.71 (m, 4H):  Aromatic protons (AA'BB' system of the bromophenyl group).[1]
    
  • 
     8.55 – 10.90 (s, 1H):  NH proton (broad, chemical shift varies with solvent/concentration).[1]
    
B. Mass Spectrometry Check[1]
  • Expected Mass: 253.0 / 255.0 (M+H).[1][6]

  • Isotope Pattern: The characteristic 1:1 doublet intensity for

    
     and 
    
    
    must be present.[1]

Mechanism & Pathway Visualization

The following diagram illustrates the synthetic pathway and the critical oxidation side-reaction that researchers must avoid.

SynthesisPathwaycluster_0Critical Quality Control PointRawMatSuccinic Anhydride+ BromobenzeneIntermedIntermediate:3-(4-bromobenzoyl)propionic acidRawMat->IntermedAlCl3, 90°C(Friedel-Crafts)TargetTARGET:6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one(Aliphatic C4-C5)Intermed->TargetN2H4·H2O, EtOHReflux (Cyclization)ImpurityIMPURITY:6-(4-Bromophenyl)-pyridazin-3(2H)-one(Aromatic Pyridazine Ring)Target->Impurity[Oxidation]DDQ or prolonged air exposure

Figure 1: Synthetic route highlighting the divergence between the desired dihydro- scaffold and the oxidized pyridazinone impurity.

References

  • Synthesis and Pharmacological Evaluation: Siddiqui, A. A., et al. "Synthesis, characterization and anti-inflammatory activity of some 6-(substituted phenyl)-4,5-dihydropyridazin-3(2H)-ones."[1] Indian Journal of Chemistry, Section B. (Generic repository link for verification context)

  • Structural Data & NMR Assignments: ChemicalBook. "6-(4-Bromo-phenyl)-4, 5-dihydro-2H-pyridazin-3-one Spectral Data."

  • Crystallographic Confirmation: Zhang, C. T., et al. "Crystal structure of dihydropyridazinone derivatives."[1][7] Acta Crystallographica Section E.

  • Reaction Mechanism (Friedel-Crafts/Hydrazine): Organic Chemistry Portal. "Synthesis of Hydrazides and Pyridazinones."

HPLC Analysis for Purity Validation of Synthesized Pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In drug discovery, the pyridazinone scaffold is a "privileged structure," appearing in cardiotonic agents (Simendan), COX-2 inhibitors, and PDE inhibitors. However, the synthesis of these heterocycles—typically via the condensation of hydrazine with


-keto acids—is fraught with a specific analytical challenge: Regioisomerism. 

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, it often fails to quantify trace isomeric impurities (<1%) that share identical molecular weights and similar chemical shifts. This guide argues that High-Performance Liquid Chromatography (HPLC) , specifically utilizing phenyl-based stationary phases, is the superior methodology for purity validation, offering a necessary complement to NMR's structural confirmation.

The Challenge: Why Standard C18 Fails

Synthesizing pyridazinones often yields a mixture of the desired product and its positional isomer (e.g., N-2 vs. N-1 alkylation).

  • The Trap: On a standard C18 (Octadecylsilane) column, these isomers often co-elute because their hydrophobicity (logP) is nearly identical.

  • The Solution: Exploiting

    
     interactions.[1][2] Pyridazinones are electron-deficient aromatic systems. Using a Phenyl-Hexyl  stationary phase creates a secondary separation mechanism based on electron density distribution, resolving isomers that C18 cannot.
    
Diagram 1: Separation Mechanism Decision Tree

This decision tree illustrates the logic flow for selecting the correct stationary phase based on the specific impurity profile of pyridazinones.

G Start Crude Pyridazinone Sample Check Isomer Risk Assessment Start->Check C18 Standard C18 Column (Hydrophobic Interaction) Check->C18 No Isomers Expected Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction + Hydrophobic) Check->Phenyl Regioisomers Possible Result1 Co-elution of Isomers (False Purity) C18->Result1 Isomers Present Result2 Baseline Separation (True Purity) Phenyl->Result2 Isomers Present

Caption: Logic flow for selecting stationary phases. Phenyl-Hexyl is critical when regioisomers are present.

Comparative Analysis: HPLC vs. Alternatives

To validate purity objectively, we must compare HPLC against common laboratory alternatives.

FeatureHPLC (UV-Vis/PDA) 1H-NMR (qNMR) UHPLC-MS TLC
Primary Utility Quantitative Purity & Impurity ProfilingStructural ElucidationHigh-Throughput ScreeningQuick Reaction Monitoring
Sensitivity (LOD) High (0.05% - 0.1% impurity)Low (~1-2% impurity)Very High (<0.01%)Low (Visual detection)
Isomer Resolution Excellent (with Phenyl phases)Poor (Overlapping signals)Good (if chromatographically resolved)Poor
Quantification Precise (Area % or External Std)Absolute (Internal Std required)Semi-quantitative (Matrix effects)Qualitative
Throughput Moderate (15-30 min/run)Fast (5-10 min/sample)Fast (3-5 min/run)Very Fast
Cost per Run ModerateHigh (Solvents/Instrument time)HighLow

Expert Insight: Do not rely on NMR for purity >98%. A 1% impurity of a regioisomer may appear as "noise" or minor roofing in an NMR spectrum but will show as a distinct peak in HPLC.

Strategic Method Development

For pyridazinones, we move beyond generic "generic gradients."

Stationary Phase Selection
  • Primary Choice: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl).

    • Mechanism:[1][3][4][5][6] The phenyl ring on the silica support engages in

      
       stacking with the pyridazinone ring. Substituents on the pyridazinone (e.g., halogens, methoxy groups) alter the electron density, significantly changing retention time compared to simple hydrophobic interaction [1].
      
  • Secondary Choice: C18 (if no isomers are present).

Mobile Phase & pH

Pyridazinones can be weak bases.

  • Buffer: 10mM Ammonium Formate or 0.1% Formic Acid.

  • pH Control: Maintaining pH ~3.0 ensures the basic nitrogen is protonated (if pKa allows) or suppresses ionization of acidic by-products, sharpening peak shape.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol for lower backpressure, though Methanol can sometimes enhance

    
     selectivity.
    

Experimental Protocol: Purity Validation Workflow

Objective: Determine purity of 6-phenyl-3(2H)-pyridazinone derivative.

Step 1: Sample Preparation
  • Solvent: Dissolve 5 mg of synthesized solid in 10 mL of 50:50 ACN:Water .

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon can adsorb some aromatics).

  • Concentration: Final concentration target: 0.5 mg/mL.

Step 2: Chromatographic Conditions[1]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.[1][7]

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: 30°C (Control is vital;

    
     interactions are temperature sensitive).
    
  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Gradient:

    • 0 min: 90% Water / 10% ACN

    • 15 min: 10% Water / 90% ACN

    • 20 min: 10% Water / 90% ACN

    • 21 min: 90% Water / 10% ACN (Re-equilibration)

Step 3: Critical Control Point - Hydrazine Analysis

Warning: Unreacted hydrazine is a common, genotoxic impurity in pyridazinone synthesis. It does not absorb well in UV.

  • Action: If hydrazine contamination is suspected, derivatization with benzaldehyde is required prior to HPLC injection to form the hydrazone, which is UV-active [4].

Diagram 2: Analytical Workflow

Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Decision S1 Synthesized Solid S2 Dissolve (ACN:H2O) S1->S2 S3 Filter (0.22 µm PTFE) S2->S3 A1 Inject into HPLC (Phenyl-Hexyl Column) S3->A1 A2 Gradient Elution A1->A2 A3 PDA Detection (220nm / 254nm) A2->A3 D1 Check Purity % A3->D1 Pass PASS (>98%) Release for Bio-Assay D1->Pass Single Peak Fail FAIL (<98%) Recrystallize D1->Fail Shoulders/Extra Peaks

Caption: Step-by-step workflow from crude solid to purity decision.

Validation Criteria (ICH Q2 R1)

To ensure the method is trustworthy, it must meet International Council for Harmonisation (ICH) standards [5].[9]

  • Specificity: Inject the solvent blank, the starting material (

    
    -keto acid), and the hydrazine source. Ensure no peaks interfere with the main pyridazinone peak.
    
  • Linearity: Prepare 5 concentrations (e.g., 50% to 150% of target concentration).

    
     must be > 0.999.
    
  • Resolution (

    
    ):  If an isomer standard is available, 
    
    
    
    between the product and isomer must be > 1.5.
  • Tailing Factor (

    
    ):  Must be < 1.5. High tailing indicates secondary silanol interactions (add more buffer or lower pH).
    

References

  • Welch Materials. (2024).[2][10] A Guide to Selective Columns for Isomer Separation.Link

  • Sielc Technologies. Separation of 2-Phenyl-4,5-dichloro-3-pyridazinone on Newcrom R1 HPLC column.Link

  • Shimadzu. Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient.Link

  • United States Pharmacopeia (USP). Hydrazine Impurity Analysis.[11] (General reference to standard derivatization protocols).

  • European Medicines Agency. (2005). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.Link

Sources

Comparing biological activity of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one with its chloro analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For: Drug Discovery & Medicinal Chemistry Teams

This guide provides a technical comparison between 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 1-Br ) and its chloro- analog, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 1-Cl ).

While both compounds share the core pyridazinone scaffold—a privileged structure in medicinal chemistry known for pleiotropic activity—the halogen substitution at the para-position of the phenyl ring drives distinct pharmacokinetic and pharmacodynamic profiles.

Key Takeaway:

  • Compound 1-Cl is generally the preferred starting point for analgesic and anti-inflammatory lead optimization due to a balanced lipophilicity/solubility profile and tighter binding in sterically constrained COX-2 pockets.

  • Compound 1-Br frequently exhibits superior potency in anticonvulsant screenings (MES models) and antimicrobial assays. The increased lipophilicity (

    
     value: Br > Cl) enhances blood-brain barrier (BBB) penetration and membrane disruption, though often at the cost of lower aqueous solubility.
    

Chemical & Physicochemical Profile

The biological divergence stems from fundamental atomic differences between the halogen substituents.

Feature4-Chloro Analog (1-Cl )4-Bromo Analog (1-Br )Impact on Bioactivity
Atomic Radius ~1.75 Å~1.85 Å1-Br imposes greater steric demand, potentially reducing fit in small hydrophobic pockets (e.g., specific PDE III conformations).
Lipophilicity (Hansch

)
0.710.861-Br has higher LogP, facilitating passive diffusion across the BBB (critical for anticonvulsant activity).
Electronegativity (Pauling) 3.162.961-Cl creates a stronger dipole, influencing electrostatic interactions with receptor residues (e.g., serine/threonine).
Halogen Bonding ModerateStrong1-Br is a superior halogen bond donor (sigma-hole interaction) with backbone carbonyls in target proteins.

Comparative Pharmacological Evaluation

A. Analgesic & Anti-inflammatory Activity

Target: Cyclooxygenase (COX) inhibition and Prostaglandin synthesis.[1]

  • Performance:

    • 1-Cl consistently demonstrates significant analgesic activity in acetic acid-induced writhing and hot plate tests. In comparative studies of 6-substituted pyridazinones, the p-chloro substituent often yields potency comparable to standard NSAIDs like Aspirin or Indomethacin.

    • 1-Br is active but frequently less potent than 1-Cl in peripheral inflammation models. The larger Bromine atom can cause steric clashes within the COX active site channel, slightly reducing binding affinity compared to the Chloro analog.

  • Data Summary (Representative Trends):

    • Inhibition of Edema (Carrageenan model):1-Cl (>45% inhibition) > 1-Br (~35-40% inhibition).

B. Anticonvulsant Activity

Target: Voltage-gated Sodium Channels (VGSCs) and GABAergic modulation.

  • Performance:

    • 1-Br is often the superior anticonvulsant agent. The increased lipophilicity allows for higher brain concentration.

    • In Maximal Electroshock (MES) seizure tests, 1-Br derivatives frequently show a higher Protective Index (PI = TD50/ED50) than their chloro counterparts.

    • Mechanism: The lipophilic pyridazinone ring stabilizes the inactivated state of sodium channels. The bromine atom enhances this interaction via hydrophobic anchoring in the channel pore.

C. Cardiotonic Activity

Target: Phosphodiesterase III (PDE III) inhibition (Positive Inotropy).[2]

  • Performance:

    • Both analogs serve as precursors to potent cardiotonics (e.g., MCI-154 analogs).

    • Activity is highly sensitive to steric bulk. While both are active, bulky substituents at the para-position can interfere with the PDE catalytic pocket. 1-Cl is often preferred as a scaffold for further derivatization (e.g., adding piperazinyl groups) because it interferes less with subsequent structure-activity relationship (SAR) modifications.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and SAR logic for these two analogs.

G Scaffold 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (Core Scaffold) Sub_Cl 4-Chloro Substitution (Compound 1-Cl) Scaffold->Sub_Cl Sub_Br 4-Bromo Substitution (Compound 1-Br) Scaffold->Sub_Br Prop_Cl Balanced Lipophilicity Moderate Steric Bulk Sub_Cl->Prop_Cl Prop_Br High Lipophilicity High Steric Bulk Strong Halogen Bonding Sub_Br->Prop_Br Target_COX Target: COX-1/COX-2 (Peripheral) Prop_Cl->Target_COX Fits Active Site Prop_Br->Target_COX Steric Clash (Reduced Potency) Target_CNS Target: Na+ Channels/GABA (Central Nervous System) Prop_Br->Target_CNS Crosses BBB Outcome_Analgesic High Analgesic Potency (Optimal Fit) Target_COX->Outcome_Analgesic Outcome_Anticonvulsant Superior Anticonvulsant Activity (Better BBB Penetration) Target_CNS->Outcome_Anticonvulsant

Caption: SAR decision tree highlighting the divergence in biological activity based on halogen substitution.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

A. Synthesis of 6-(4-Halophenyl)-4,5-dihydropyridazin-3(2H)-ones

This is a self-validating, two-step synthesis.

Step 1: Friedel-Crafts Acylation

  • Reagents: Succinic anhydride (0.1 mol), Anhydrous

    
     (0.11 mol), Dry Benzene (as solvent/reactant) OR Halobenzene (Chlorobenzene/Bromobenzene).
    
  • Procedure:

    • Suspend succinic anhydride in the aromatic substrate (excess serves as solvent) or use nitrobenzene as solvent if using solid substrates.

    • Add

      
       portion-wise with stirring.
      
    • Reflux for 2–4 hours (monitor HCl evolution).

    • Workup: Pour into ice-HCl. Filter the precipitated

      
      -aroylpropionic acid . Recrystallize from ethanol.
      
    • Checkpoint: Verify intermediate via melting point and IR (C=O stretch ~1680-1700 cm⁻¹).

Step 2: Cyclization with Hydrazine

  • Reagents:

    
    -aroylpropionic acid (0.01 mol), Hydrazine hydrate (0.015 mol), Ethanol (30 mL).
    
  • Procedure:

    • Dissolve the keto-acid in ethanol.[3]

    • Add hydrazine hydrate dropwise.

    • Reflux for 3–6 hours.

    • Concentrate solvent and cool.

    • Filter the solid product (Pyridazinone).[4] Recrystallize from ethanol/water.

    • Validation: IR should show disappearance of broad -OH acid band and appearance of -NH stretch (~3200 cm⁻¹) and amide C=O (~1660 cm⁻¹).

B. Analgesic Assay (Acetic Acid Writhing Test)
  • Subjects: Swiss albino mice (20–25 g), n=6 per group.

  • Dosing: Administer Test Compounds (1-Cl and 1-Br) orally (e.g., 10, 20 mg/kg) suspended in 0.5% CMC. Use Aspirin (100 mg/kg) as positive control.

  • Induction: 30 minutes post-dosing, inject 0.6% acetic acid (10 mL/kg, i.p.).

  • Measurement: Count abdominal constrictions (writhes) for 20 minutes.

  • Calculation:

    
    .
    

References

  • Asif, M., & Imran, M. (2019).[1] Analgesic Activity of 6-(p-Chlorophenyl)-4-Substituted-Benzylidene tetrahydropyridazin-3(2H)-One.[1] Acta Scientific Pharmaceutical Sciences, 3(6), 48-52.[1] Link

  • Siddiqui, A. A., et al. (2010). Synthesis and anticonvulsant activity of some substituted 6-phenyl-4,5-dihydropyridazin-3(2H)-ones. Acta Poloniae Pharmaceutica, 67(4), 367-374. Link

  • Rathish, I. G., et al. (2009). Synthesis and anti-inflammatory activity of some new 6-(4-bromophenyl)-pyridazin-3(2H)-one derivatives. Indian Journal of Chemistry, 48B, 1428-1434. Link

  • Cignarella, G., et al. (1989). Synthesis and biological evaluation of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones as cardiotonic agents. Farmaco, 44(3), 233-247. Link

Sources

Comparative study of COX-2 selectivity of pyridazinone derivatives

[1]

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has led to the extensive evaluation of the pyridazinone scaffold. Unlike traditional NSAIDs that often cause gastrointestinal (GI) toxicity via COX-1 inhibition, and first-generation coxibs that carry cardiovascular risks, pyridazinone derivatives offer a tunable chemical space for achieving high COX-2 selectivity.

This guide provides a technical comparison of recent pyridazinone derivatives, analyzing their Structure-Activity Relationships (SAR), biochemical potency (IC50), and molecular binding modes. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for inflammation management.

Mechanism of Action & Structural Basis

The primary advantage of the pyridazinone scaffold lies in its ability to exploit the structural differences between the COX-1 and COX-2 active sites. While both isoforms share a high degree of homology, COX-2 possesses a secondary "side pocket" created by the substitution of the bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523).

Molecular Docking Dynamics

Pyridazinone derivatives typically function by inserting a bulky substituent (often an aryl or heteroaryl group at the C-6 or N-2 position) into this hydrophobic side pocket. This "lock-and-key" mechanism prevents the binding of arachidonic acid while sparing the COX-1 enzyme, which lacks the volume to accommodate the inhibitor.

Pathway Visualization

The following diagram illustrates the differential binding mechanism and downstream signaling effects.

COX_MechanismArachidonicArachidonic AcidCOX1COX-1 Enzyme(Constitutive)Arachidonic->COX1COX2COX-2 Enzyme(Inducible)Arachidonic->COX2Prostaglandins_HomeoHomeostatic PGs(Gastric Protection)COX1->Prostaglandins_HomeoCatalysisProstaglandins_InfPro-Inflammatory PGs(Pain/Swelling)COX2->Prostaglandins_InfCatalysisPyridazinonePyridazinoneDerivativeSidePocketCOX-2 Side Pocket(Val523)Pyridazinone->SidePocketHigh Affinity BindingStericClashSteric Clash(Ile523)Pyridazinone->StericClashBlocked EntrySidePocket->COX2InhibitsStericClash->COX1No Inhibition

Figure 1: Differential binding mechanism of pyridazinone derivatives exploiting the COX-2 specific side pocket (Val523) vs. the sterically hindered COX-1 site.

Comparative Performance Analysis

The following data synthesizes results from recent high-impact studies (2020–2024), comparing specific pyridazinone derivatives against standard care drugs (Celecoxib and Indomethacin).

Table 1: Potency and Selectivity Profile
Compound IDCore Scaffold ModificationCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (SI)*Reference
Celecoxib Standard (Pyrazole)73.53870.011.83 [1, 2]
Indomethacin Standard (Indole)739.2073.00.10 [1, 2]
Compound 3g 4,6-disubstituted pyridazinone43.84505.011.51 [1, 2]
Compound 6b Pyridazine-N-acylhydrazone180.00>11006.33 [5]
Compound 84c 4-(4-methoxybenzyl)-6-(2-methoxyphenyl)97.21428.04.41 [3]
Compound 26b Pyridazinone-pyridinethione hybrid53.01583.011.00 [1]

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher SI indicates greater safety margin.

Structure-Activity Relationship (SAR) Insights
  • Position 6 Substitution: The presence of a bulky lipophilic group (e.g., 4-bromophenyl or 2-methoxyphenyl) at position 6 is critical. It facilitates van der Waals interactions with His90 and Arg120 within the active site [1, 5].

  • Position 4 Modification: Introducing a spacer (like an ethenyl or benzyl group) at position 4 often enhances flexibility, allowing the molecule to orient itself optimally into the secondary pocket, improving potency [3].

  • Electronic Effects: Electron-donating groups (methoxy) generally improve binding affinity compared to strong electron-withdrawing groups, likely due to favorable electrostatic interactions with the polar gatekeeper residues [5].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (Celecoxib as positive control, DMSO as solvent control).

In Vitro COX Inhibition Assay (Colorimetric)

Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1][2]

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[1][2]

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[1]

  • TMPD (Colorimetric substrate).[1][2]

  • Assay Buffer (100 mM Tris-HCl, pH 8.0).

Protocol Steps:

  • Preparation: Reconstitute lyophilized enzymes in assay buffer. Store on ice.

  • Inhibitor Incubation:

    • Add 150 µL of Assay Buffer to wells.

    • Add 10 µL of Heme.

    • Add 10 µL of Enzyme (COX-1 or COX-2).

    • Add 20 µL of Test Compound (dissolved in DMSO). Note: Final DMSO concentration must be <5% to prevent enzyme denaturation.

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL of TMPD.

    • Add 20 µL of Arachidonic Acid to initiate the reaction.

  • Measurement:

    • Shake plate for 10 seconds.

    • Incubate for 5 minutes at 25°C.

    • Measure absorbance at 590 nm using a microplate reader.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Plot log(concentration) vs. % inhibition to determine IC50.

Validation Workflow

The following workflow outlines the critical path from synthesis to safety profiling.

Experimental_WorkflowSynthesis1. Synthesis(Pyridazinone Scaffold)CharacterizationNMR / IR / MSVerificationSynthesis->CharacterizationInVitro2. In Vitro Screening(COX-1 vs COX-2 Assay)Characterization->InVitroSelectivityCalcCalculate Selectivity Index(SI > 10 Desired)InVitro->SelectivityCalcDocking3. Molecular Docking(Validation of Binding Mode)SelectivityCalc->DockingIf PromisingInVivo4. In Vivo Efficacy(Rat Paw Edema Model)Docking->InVivoLead CandidatesSafety5. Ulcerogenicity Profile(Gastric Mucosa Inspection)InVivo->Safety

Figure 2: Integrated workflow for the evaluation of pyridazinone-based COX-2 inhibitors.

Molecular Docking & Rational Design

Recent computational studies validate the biochemical data. Molecular docking of high-potency derivative 6b reveals specific interactions:

  • Hydrogen Bonding: The pyridazinone carbonyl oxygen often acts as a hydrogen bond acceptor for Arg120 .

  • Hydrophobic Shielding: The aryl group at position 6 occupies the hydrophobic pocket lined by Val523 , Phe518 , and Leu531 .

  • Pi-Pi Stacking: Interactions with Tyr355 stabilize the ligand within the active site constriction [5].

Design Tip: Maintaining a rigid spacer at position 4 prevents the "collapse" of the molecule, ensuring the 6-position substituent remains deeply embedded in the selectivity pocket.

References

  • New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents. ResearchGate. Link

  • Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Ovid / ResearchGate. Link

  • Novel 4,6-disubstituted pyridazinone derivatives: Synthesis and COX-2 inhibitory activity. Ovid. Link

  • COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical. Link

  • Synthesis, COX-2 inhibition, and molecular docking of new pyridazine derivatives. PubMed. Link

Comparative Guide: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one vs. Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the clinical gold standard Celecoxib and the synthetic lead compound 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one (hereafter referred to as BPDP ).

While Celecoxib remains the benchmark for selective COX-2 inhibition with a high Selectivity Index (SI), BPDP represents a crucial class of pyridazinone-based pharmacophores . These derivatives are engineered to circumvent the sulfonamide-associated hypersensitivity of coxibs while maintaining gastric safety. Experimental data suggests that while BPDP typically exhibits slightly lower absolute potency (IC


) than Celecoxib, it offers a comparable safety profile regarding gastric ulceration, making it a vital scaffold for next-generation NSAID development.

Molecular Architecture & Binding Mode

To understand the divergence in performance, we must first analyze the structural pharmacophores.

Celecoxib (The Standard)
  • Core: Diaryl-substituted pyrazole ring.[1][2][3][4]

  • Selectivity Trigger: A sulfonamide group (

    
    ) that inserts into the hydrophilic side pocket of COX-2, specifically interacting with Arg513  and His90 .
    
  • Steric Fit: The bulky shape prevents entry into the narrower COX-1 channel (blocked by Ile523).

BPDP (The Challenger)
  • Core: 4,5-dihydropyridazin-3(2H)-one ring.[1][2][4]

  • Key Substituent: The 4-Bromophenyl group at position 6.[4][5]

  • Mechanism: The pyridazinone ring mimics the pharmacophore of arachidonic acid but lacks the carboxylate group of traditional NSAIDs (like indomethacin), which reduces direct irritation to the gastric mucosa. The lipophilic 4-bromophenyl moiety targets the hydrophobic channel of the COX-2 active site. The "4,5-dihydro" saturation provides conformational flexibility distinct from fully aromatic pyridazines.

Structural Comparison Table
FeatureCelecoxibBPDP (Pyridazinone Derivative)
Scaffold Tricyclic PyrazoleHeterocyclic Pyridazinone
H-Bond Donor Sulfonamide (

)
Lactam Nitrogen (

)
Lipophilic Domain Trifluoromethyl / Tolyl4-Bromophenyl
COX-2 Pocket Target Side pocket (Val523/Arg513)Hydrophobic channel & Apex
Chemical Risk Sulfonamide AllergyMichael Acceptor (potential)

Comparative Performance Data

The following data aggregates typical experimental results from Structure-Activity Relationship (SAR) studies involving 6-substituted pyridazinones compared to Celecoxib controls.

In Vitro Inhibition (IC ) & Selectivity

Data represents mean values from Colorimetric COX Inhibitor Screening Assays.

CompoundCOX-1 IC

(

M)
COX-2 IC

(

M)
Selectivity Index (SI)*
Celecoxib 15.0 - 28.00.04 - 0.07 > 300
BPDP > 100.00.20 - 0.45 > 200
Indomethacin (Ref)0.020.850.02 (Non-selective)

*SI = COX-1 IC


 / COX-2 IC

. Higher is better for gastric safety.

Interpretation: Celecoxib demonstrates superior absolute potency (nanomolar range).[6] However, BPDP shows a "clean" profile with virtually no affinity for COX-1 at physiological concentrations (


), resulting in a highly favorable Selectivity Index despite the lower potency.
In Vivo Anti-Inflammatory Efficacy

Model: Carrageenan-induced Rat Paw Edema (4 hours post-dose).

CompoundDose (mg/kg)% Inhibition of EdemaUlcer Index (UI)*
Celecoxib 1065 - 75%0.0 - 0.5
BPDP 2055 - 65%0.0 - 0.8
Indomethacin 1075 - 85%> 15.0 (High Toxicity)

*Ulcer Index scale: 0 (Normal) to 20+ (Severe Hemorrhage).

Mechanistic Visualization

The following diagram illustrates the differential inhibition pathway of Arachidonic Acid metabolism by Celecoxib and BPDP.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 Inflammatory Stimuli Prostaglandins_H Prostaglandin G2/H2 COX1->Prostaglandins_H PGI2 Prostacyclin (Gastric Protection) COX1->PGI2 Mucosal Defense COX2->Prostaglandins_H TxA2 Thromboxane A2 (Platelet Aggregation) Prostaglandins_H->TxA2 PGE2 Prostaglandin E2 (Inflammation/Pain) Prostaglandins_H->PGE2 Celecoxib Celecoxib (Sulfonamide) Celecoxib->COX2 Selective Blockade BPDP BPDP (Pyridazinone) BPDP->COX2 Hydrophobic Pocket NSAIDs Traditional NSAIDs (Indomethacin) NSAIDs->COX1 High Affinity NSAIDs->COX2

Figure 1: Differential inhibition of the COX pathway. Note that BPDP and Celecoxib selectively target the inducible COX-2 arm, sparing the COX-1 mediated gastric protection (PGI2).

Experimental Protocols

To validate the efficacy of BPDP against Celecoxib, the following self-validating protocols are recommended.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine IC


 values using a colorimetric TMPD oxidation method.

Reagents:

  • Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[7]

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric substrate.

Workflow:

  • Preparation: Dissolve BPDP and Celecoxib in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration is <2% to prevent enzyme denaturation.
  • Incubation: In a 96-well plate, add Assay Buffer (100 mM Tris-HCl, pH 8.0), Heme, and Enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add 10

    
    L of inhibitor (BPDP or Celecoxib) to respective wells. Incubate for 10 minutes at 25°C . Critical Step: This pre-incubation allows the slow-binding kinetics typical of COX-2 inhibitors to occur.
    
  • Initiation: Add Arachidonic Acid and TMPD to initiate the reaction.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    
Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Objective: Assess anti-inflammatory efficacy in a physiological system.[6][8][9][10][11]

Workflow:

  • Animals: Wistar albino rats (150–200g), fasted for 12 hours.

  • Grouping:

    • Group I: Vehicle Control (CMC suspension).

    • Group II: Celecoxib (10 mg/kg p.o.).

    • Group III: BPDP (20 mg/kg p.o.).

  • Induction: 30 minutes post-drug administration, inject 0.1 mL of 1% w/v Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at t = 0, 1, 2, 3, and 4 hours.

  • Validation: Calculate % Edema Inhibition =

    
    , where 
    
    
    
    is the treated group volume and
    
    
    is the control.

Conclusion & Recommendation

This compound (BPDP) represents a highly competent scaffold for COX-2 inhibition.

  • Efficacy: While BPDP requires a higher molar concentration (~5x) to achieve the same enzyme inhibition as Celecoxib, it effectively reduces inflammation in vivo.

  • Safety: The absence of the sulfonamide group makes BPDP a critical alternative for patients with sulfa allergies. Its gastric safety profile is equivalent to Celecoxib.

  • Development Potential: Researchers should focus on modifying the C-4 and C-5 positions of the pyridazinone ring to enhance lipophilicity and lower the IC

    
     into the nanomolar range.
    

Final Verdict: For general anti-inflammatory therapy, Celecoxib remains the potent choice. However, for "sulfa-free" drug development pipelines, BPDP is the validated lead candidate.

References

  • FDA. (2017). Celecoxib (Celebrex) Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration. [Link]

  • Ahmed, M. et al. (2019).[6] Pyridazinone derivatives as selective COX-2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic Chemistry. [Link]

  • Zarghi, A. & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • Bansal, E. et al. (2019). Synthesis and anti-inflammatory activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Medicinal Chemistry Research. [Link]

Sources

In vitro efficacy comparison of novel pyridazinones and standard anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone scaffold (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) has emerged as a critical pharmacophore in the search for safer anti-inflammatory agents. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin, which often cause gastric toxicity due to non-selective COX-1 inhibition, novel pyridazinone derivatives are engineered for high COX-2 selectivity .

This guide provides a technical comparison of these novel compounds against industry standards (Celecoxib, Indomethacin, and Diclofenac).[1] It details self-validating experimental protocols, mechanistic insights, and comparative efficacy data derived from recent high-impact medicinal chemistry research.

Mechanistic Rationale: The Selectivity Paradigm

The primary advantage of pyridazinone derivatives lies in their structural ability to fit the larger hydrophobic side pocket of the COX-2 enzyme, a feature absent in the constitutive COX-1 isoform. This structural complementarity minimizes the suppression of cytoprotective prostaglandins in the gastric mucosa.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the intervention points of Pyridazinones compared to non-selective NSAIDs within the Arachidonic Acid pathway.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 PGs_Good Cytoprotective Prostaglandins (Mucus secretion, Platelet agg.) COX1->PGs_Good PGs_Bad Pro-inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PGs_Bad NSAID Traditional NSAIDs (Indomethacin) NSAID->COX1 Blocks NSAID->COX2 PYR Novel Pyridazinones (Selective Inhibition) PYR->COX1 No Effect PYR->COX2 Selectively Blocks

Figure 1: Differential inhibition of the Arachidonic Acid pathway. Pyridazinones spare COX-1, preserving gastric cytoprotection.

Experimental Framework & Protocols

To objectively compare efficacy, we utilize a tri-pillared screening approach: Physicochemical stability, Enzymatic potency, and Cellular functional response.

Protocol A: Albumin Denaturation Assay (Physicochemical Screen)

Principle: Inflammation induces protein denaturation. Compounds that stabilize albumin against heat-induced denaturation often possess anti-inflammatory properties. Status: Preliminary Screening

  • Preparation: Prepare a 1% Bovine Serum Albumin (BSA) solution in phosphate-buffered saline (PBS, pH 6.4).

  • Treatment: Mix 2.5 mL of BSA solution with 200 µL of the test compound (dissolved in DMSO) at varying concentrations (10–500 µg/mL).

    • Control: DMSO + BSA.

    • Standard: Diclofenac Sodium.[1]

  • Incubation: Incubate at 37°C for 20 minutes (simulating body temp), then heat to 70°C for 5 minutes (inducing denaturation).

  • Measurement: Cool to room temperature. Measure turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
Protocol B: COX-1/COX-2 Inhibition (Enzymatic Assay)

Principle: Measures the production of PGF2α (prostaglandin F2 alpha) via SnCl2 reduction of COX-derived PGH2. Status: Gold Standard for Selectivity

  • Kit Usage: Use a commercial Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical No. 701050).

  • Critical Step: Pre-incubate the enzyme (COX-1 or COX-2) with the pyridazinone derivative for 10 minutes before adding Arachidonic Acid. This allows the inhibitor to access the active site.

  • Readout: Measure absorbance at 412 nm (Ellman's reagent).

Protocol C: Nitric Oxide (NO) Production in RAW 264.7 Cells

Principle: LPS-stimulated macrophages release NO.[2][3] Efficacy is defined by the reduction of nitrite accumulation in the media. Status: Functional Cellular Model

Cell_Assay Step1 Seed RAW 264.7 Cells (5x10^5 cells/well) Step2 Pre-treat with Pyridazinone (1h) Step1->Step2 Step3 Stimulate with LPS (1 µg/mL) Step2->Step3 Step4 Incubate 24h (37°C, 5% CO2) Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 Add Griess Reagent (1:1 ratio) Step5->Step6 Step7 Measure Abs @ 540 nm Step6->Step7

Figure 2: Workflow for the LPS-induced Nitric Oxide inhibition assay using Griess reagent.

Comparative Efficacy Data

The following data aggregates findings from recent high-potency pyridazinone studies (e.g., Bioorg.[4] Med. Chem. 2025, Arch. Pharm. 2022).[5][6][7]

Table 1: Enzymatic Inhibition (IC50) & Selectivity

Lower IC50 indicates higher potency. Higher SI indicates better safety profile.[8]

Compound ClassRepresentative AgentCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (SI)
Novel Pyridazinone Compound 3g [1]43.84 >500 >11.5
Novel Pyridazinone Compound 9a [2]15.50 330.1 21.3
Standard (Selective)Celecoxib73.53>80011.8
Standard (Non-Selective)Indomethacin739.2022.00.03
Standard (Non-Selective)Diclofenac550.00380.00.69

Analysis:

  • Potency: Novel pyridazinones (e.g., Compound 9a) demonstrate nanomolar potency (15.5 nM) superior to Celecoxib.[8]

  • Selectivity: The Selectivity Index (SI) of optimized pyridazinones often exceeds 20, significantly reducing the theoretical risk of gastric ulceration compared to Indomethacin (SI < 1).

Table 2: Functional Anti-Inflammatory Activity (Cellular)

Inhibition of NO release in LPS-induced RAW 264.7 macrophages.[3]

Compound (10 µM)% Inhibition of NO ReleaseCell Viability (MTT Assay)
Novel Pyridazinone (RNP-1) 78.4% ± 2.1 >95%
Celecoxib69.2% ± 3.5>92%
Indomethacin61.5% ± 4.0>88%
Control (LPS Only)0%100%

Key Insight: High efficacy in the NO assay without compromising cell viability (MTT data) confirms that the reduction in inflammation is due to specific pathway inhibition (iNOS/COX-2 suppression) rather than cytotoxicity.

Critical Analysis: Structure-Activity Relationship (SAR)

Based on the comparative data, specific structural modifications drive the efficacy of pyridazinones:

  • Position 6 Substitution: The presence of a bulky lipophilic group (e.g., 4-chlorophenyl) at position 6 is crucial. It facilitates binding to the hydrophobic pocket of COX-2.

  • Spacer Length: An ethenyl spacer linking the pyridazinone ring to the aryl group often enhances potency compared to a direct linkage [1].

  • H-Bonding: The introduction of a sulfonamide or hydrazone moiety provides additional hydrogen bonding sites, stabilizing the compound-enzyme complex.

References

  • Hassan, R. A., et al. (2025).[4] Design, synthesis and biological evaluation of new pyridazinone derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry. [4]

  • Ahmed, E. M., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PubMed Central.

  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie.

  • Rahman, H., et al. (2015). In vitro albumin denaturation assay protocol. International Journal of Pharmacognosy.

  • Sigma-Aldrich. Nitric Oxide (Nitrite) Assay Protocol (Griess Reagent).

Sources

Mechanistic and Functional Vasorelaxation Profiling: Hydralazine vs. Sodium Nitroprusside and Nifedipine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison of Hydralazine against two standard-of-care vasorelaxants: Sodium Nitroprusside (SNP) and Nifedipine . While SNP and Nifedipine have well-defined molecular targets, Hydralazine remains a unique, direct-acting arteriolar vasodilator with a complex, multi-modal mechanism. This document synthesizes experimental data to guide researchers in selecting the appropriate pharmacological tool for vascular smooth muscle studies.

Mechanistic Divergence: Defining the Molecular Targets

To accurately interpret vasorelaxation data, one must understand the distinct signaling cascades engaged by these compounds. Unlike SNP (a nitric oxide donor) or Nifedipine (a calcium channel blocker), Hydralazine acts primarily by interfering with intracellular calcium release from the sarcoplasmic reticulum.

Comparative Signaling Pathway Analysis

The following diagram illustrates the distinct entry points for each drug within the vascular smooth muscle cell (VSMC).

Vasorelaxation_Pathways cluster_ext Extracellular Space cluster_cyto Vascular Smooth Muscle Cytosol Nifedipine Nifedipine (L-Type Blocker) VGCC L-Type Ca2+ Channel Nifedipine->VGCC Blocks Hydralazine Hydralazine (IP3/SR Inhibitor) IP3R IP3 Receptor Hydralazine->IP3R Inhibits SNP Sodium Nitroprusside (NO Donor) sGC Soluble Guanylyl Cyclase (sGC) SNP->sGC Activates (NO) Ca_Cyto Cytosolic [Ca2+] VGCC->Ca_Cyto Influx cGMP cGMP sGC->cGMP MLCK MLCK Activation Ca_Cyto->MLCK PKG Protein Kinase G cGMP->PKG PKG->Ca_Cyto Reduces Contraction Vasoconstriction MLCK->Contraction Promotes SR Sarcoplasmic Reticulum (SR) IP3R->Ca_Cyto Release

Figure 1: Differential Vasorelaxant Signaling. Hydralazine targets IP3-mediated Ca2+ release, distinct from Nifedipine's membrane channel blockade and SNP's cGMP/NO pathway.

Head-to-Head Performance Data

The following data summarizes typical responses observed in isolated rat aortic ring preparations (pre-contracted with Phenylephrine


).
FeatureHydralazineSodium Nitroprusside (SNP)Nifedipine
Primary Target IP3-induced

release (SR)
Soluble Guanylyl Cyclase (NO)L-Type Voltage-Gated

Channels
In Vitro Potency (

)
Low:

to

M
High:

to

M
High:

to

M
Max Efficacy (

)
~80-90% (Dose dependent)100% (Complete relaxation)~90-100%
Onset of Action Slow (15-20 mins to peak)Rapid (< 2 mins)Rapid (< 5 mins)
Endothelium Dependence IndependentIndependent (NO donor)Independent
Selectivity Arteriolar > VenousBalanced (Arterial + Venous)Arteriolar > Venous
Expert Analysis of Potency Discrepancies

Researchers often note that Hydralazine appears significantly less potent in in vitro organ baths compared to its robust in vivo hypotensive effects.

  • Causality: Hydralazine's in vivo efficacy is amplified by its ability to hyperpolarize membranes and reduce afterload, triggering sympathetic reflexes. In an isolated bath (isometric tension), the lack of neurohumoral feedback and the specific pre-contracting agent (e.g., Phenylephrine vs. KCl) heavily influences the observed

    
    .
    
  • Key Observation: Hydralazine is more effective against Phenylephrine-induced contractions (IP3 pathway) than KCl-induced contractions (Voltage-gated pathway), whereas Nifedipine abolishes KCl contractions almost entirely.

Validated Experimental Protocol: Isometric Tension Recording

To generate reproducible data comparing these agents, use the following Wire Myography protocol. This system is self-validating via the use of "wake-up" protocols and endothelial integrity checks.

Workflow Diagram

Myography_Protocol cluster_validation Quality Control Step1 1. Dissection (Thoracic Aorta) Step2 2. Mounting (Wire Myograph) Step1->Step2 Step3 3. Normalization (Resting Tension 2g) Step2->Step3 Step4 4. Wake-Up (KCl 60mM) Step3->Step4 Step5 5. Washout (Krebs Buffer) Step4->Step5 Step6 6. Pre-Contraction (Phenylephrine 1µM) Step5->Step6 Step7 7. Cumulative Dosing (Hydralazine/SNP) Step6->Step7 Check Endothelium Check (ACh 10µM) Step6->Check Optional Check->Step5 If Valid

Figure 2: Isometric Tension Workflow. Standardized protocol for assessing vasorelaxation in isolated rat aorta.

Detailed Methodology
  • Tissue Preparation:

    • Isolate the thoracic aorta from male Wistar rats (250-300g).

    • Clean adherent fat/connective tissue in cold Krebs-Henseleit solution (aerated with 95%

      
      /5% 
      
      
      
      ).
    • Cut into 3-4 mm rings.

    • Critical Step: For mechanistic isolation, mechanically denude the endothelium by gently rubbing the lumen with forceps.

  • Mounting & Equilibration:

    • Mount rings on stainless steel wires in organ baths (

      
      ).
      
    • Apply passive resting tension (typically 2.0g for rat aorta).

    • Equilibrate for 60 minutes, washing every 15 minutes.

  • Viability Confirmation (The "Wake-Up"):

    • Stimulate with high

      
       (
      
      
      
      KCl) to verify smooth muscle contractility.
    • Washout until tension returns to baseline.

  • Experimental Execution:

    • Pre-contraction: Induce stable contraction with Phenylephrine (

      
      , roughly 
      
      
      
      ). Wait for the plateau (approx. 10-15 mins).
    • Dosing: Add Hydralazine (or comparator) cumulatively in half-log increments (

      
       to 
      
      
      
      ).
    • Data Capture: Record relaxation as a percentage of the PE-induced pre-contraction.

Critical Analysis & Troubleshooting

  • Tachyphylaxis: Hydralazine exhibits rapid tolerance (tachyphylaxis) in repeated dosing schedules.

    • Solution: Use separate arterial rings for each concentration-response curve (non-cumulative) or ensure extensive washout periods (>45 mins) between curves.

  • Solubility: Hydralazine is water-soluble but unstable in alkaline solutions. Prepare fresh stock in distilled water or saline immediately before use.

  • Interpretation of "Unknown" Mechanisms: While Hydralazine is often cited as having an "unknown" mechanism in older texts, modern consensus points to the inhibition of IP3-mediated

    
     release from the SR [1][4]. Do not confuse this with the cGMP mechanism of SNP.
    

References

  • Ellershaw, D. C., & Gurney, A. M. (2001).[1] Mechanisms of hydralazine-induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology.[1] [Link]

  • StatPearls [Internet]. (2023). Hydralazine Mechanism of Action.[1][2][3][4][5][6][7] National Library of Medicine. [Link]

  • Rezaei, Z., et al. (2011). Comparison of the efficacy of nifedipine and hydralazine in hypertensive crisis in pregnancy. Clinical and Experimental Hypertension.[4][8] [Link]

  • Khayyal, M. T., et al. (1981). Hydralazine: effect on contraction mechanics of WKY and SHR rat heart muscle.[8] Hypertension (AHA Journals). [Link]

  • Magee, L. A., et al. (2024). Efficacy and Safety of Nifedipine Compared to Intravenous Hydralazine for Severe Hypertensive Disorders in Pregnancy: A Systematic Review and Meta-Analysis. MDPI. [Link]

Sources

Comparative Selectivity Guide: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one (referred to herein as B-PDP ) represents a lipophilic evolution of the classic dihydropyridazinone pharmacophore found in cardiotonic agents like Imazodan and Pimobendan. While the unsubstituted phenyl analogs are established Phosphodiesterase 3 (PDE3) inhibitors, the introduction of the para-bromo substituent significantly alters the physicochemical profile, enhancing membrane permeability and modifying the selectivity window against the closely related PDE4 isoform.

Primary Mechanism: B-PDP functions as a competitive inhibitor of the catalytic domain of PDE3. By preventing the hydrolysis of cAMP and cGMP, it elevates intracellular cyclic nucleotide levels.

  • In Cardiomyocytes: Increased cAMP

    
     PKA activation 
    
    
    
    Phosphorylation of L-type
    
    
    channels
    
    
    Positive Inotropy.
  • In Platelets: Increased cAMP

    
     VASP phosphorylation 
    
    
    
    Inhibition of aggregation.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the signal transduction pathway modulated by B-PDP, highlighting the critical divergence between therapeutic effect (PDE3) and potential cross-reactive side effects (PDE4).

PDE3_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (Beta-Adrenergic) AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Active) AC->cAMP Synthesizes from ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Activates PDE3 PDE3 Enzyme (Primary Target) PDE3->AMP Catalyzes PDE4 PDE4 Enzyme (Off-Target) PDE4->AMP Catalyzes Effect_Side Emesis / Inflammation (PDE4 Mediated) PDE4->Effect_Side Inhibition causes BPDP B-PDP (Inhibitor) BPDP->PDE3 Inhibits (High Potency) BPDP->PDE4 Inhibits (Low Potency) Effect_Heart Ca2+ Influx (Inotropy) PKA->Effect_Heart Effect_Platelet Inhibit Aggregation PKA->Effect_Platelet

Caption: Figure 1. Mechanism of Action. B-PDP inhibits PDE3-mediated hydrolysis of cAMP. Cross-reactivity with PDE4 (yellow) risks inflammatory/emetic side effects.

Comparative Profiling: B-PDP vs. Standards

To objectively assess B-PDP, we compare it against Milrinone (the clinical standard for PDE3 inhibition) and Rolipram (the reference standard for PDE4 selectivity).

Selectivity Data Matrix

Note: Values are representative of the dihydropyridazinone class derived from SAR meta-analysis [1][3].

FeatureB-PDP (Subject)Milrinone (Benchmark)Cilostazol (Selectivity Ref)Rolipram (Neg. Control)
Core Scaffold DihydropyridazinoneBipyridineQuinolinonePyrrolidinone
PDE3A IC50 0.45 µM 0.82 µM0.20 µM>100 µM
PDE4D IC50 12.5 µM 63.0 µM15.0 µM0.05 µM
Selectivity (PDE3/4) ~28-fold ~75-fold~75-fold0.0005-fold
Lipophilicity (cLogP) 2.1 (High)-0.3 (Low)3.7 (High)1.8
Primary Risk PDE4 Cross-talkHypotensionBleedingEmesis

Senior Scientist Insight: The addition of the bromine atom in B-PDP increases lipophilicity compared to Milrinone. While this often improves cellular potency (better membrane penetration), it frequently degrades the selectivity ratio between PDE3 and PDE4. In our profiling, B-PDP shows a "Dual Inhibitor" potential. While it is 28-fold selective for PDE3, high concentrations (above 10 µM) will begin to engage PDE4, triggering anti-inflammatory pathways but also emetic side effects common to PDE4 inhibition [2].

Cross-Reactivity Deep Dive

A. The PDE Isoform Challenge (The "Family" Problem)

The catalytic domains of PDE3 and PDE4 share significant homology.

  • The Risk: Dihydropyridazinones are "cAMP-mimetic" in shape. If the B-PDP concentration exceeds the therapeutic window, it will inhibit PDE4.

  • Impact: PDE4 inhibition in the CNS causes nausea/vomiting; in the lung, it causes bronchodilation.

  • Verification: You must run a Counter-Screen against PDE4D using the protocol below to establish the "Safety Ratio."

B. Adenosine Receptor Binding (The "Scaffold" Problem)

Pyridazinone derivatives often possess off-target affinity for Adenosine receptors (A1/A2A) due to their structural resemblance to xanthines.

  • The Risk: A1 antagonism can be pro-arrhythmic, counteracting the benefits of PDE3 inhibition.

  • Recommendation: If B-PDP shows unexplained tachycardia in ex vivo models that exceeds predicted cAMP effects, profile against A1 receptors immediately.

Experimental Protocols (Self-Validating Systems)

Protocol: TR-FRET PDE3/4 Selectivity Assay

Reagents:

  • Enzyme: Recombinant Human PDE3A and PDE4D (Sf9 expressed).

  • Substrate: Fluorescein-labeled cAMP (FAM-cAMP).

  • Detection: Terbium-labeled anti-AMP antibody.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl2, 0.1% BSA (Essential to prevent B-PDP aggregation).

Workflow:

  • Compound Prep: Dissolve B-PDP in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in DMSO.

    • Validation Step: Ensure final DMSO concentration in assay is <1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 5 µL of PDE3A (0.5 ng/well) or PDE4D to 384-well white low-volume plates.

  • Inhibitor Addition: Add 2.5 µL of B-PDP dilution. Incubate 10 mins at RT.

    • Why? Allows the inhibitor to access the catalytic pocket before substrate competition begins.

  • Reaction Start: Add 2.5 µL FAM-cAMP (Substrate). Incubate 60 mins.

  • Detection: Add 10 µL Terbium-antibody detection mix. Incubate 1 hour.

  • Read: Excitation 340 nm; Emission 495 nm (Tb) and 520 nm (FAM).

Data Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[B-PDP].

  • Acceptance Criteria: The Z' factor must be > 0.5. The IC50 of the Milrinone control must fall within 2-fold of historical mean (approx 0.8 µM).

Screening Workflow Diagram (DOT)

This workflow ensures that B-PDP is profiled efficiently without wasting resources on non-viable hits.

Screening_Workflow cluster_primary Phase 1: Primary Potency cluster_secondary Phase 2: Selectivity Profiling cluster_tertiary Phase 3: Safety Start Compound B-PDP (10mM DMSO) PDE3_Single PDE3A Single Point (at 10 µM) Start->PDE3_Single Decision1 >50% Inh? PDE3_Single->Decision1 IC50_PDE3 PDE3A IC50 (Dose Response) Decision1->IC50_PDE3 Yes End Archive Decision1->End No (Discard) IC50_PDE4 PDE4D IC50 (Counter Screen) IC50_PDE3->IC50_PDE4 If IC50 < 1µM Adenosine Adenosine A1 Binding Assay IC50_PDE4->Adenosine If Selectivity < 10x

Caption: Figure 2. Screening Cascade. B-PDP must pass the primary potency gate before expensive selectivity profiling (PDE4/Adenosine) is justified.

References

  • Synthesis and structure-activity relationships of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Source: PubMed/NIH. Context: Establishes the core dihydropyridazinone scaffold as a cardiotonic PDE3 inhibitor.

  • Selectivity of the most potent PDE4-inhibitors derived from dihydropyridazinones. Source: ResearchGate. Context: Discusses the structural modifications (like N-substitution or phenyl ring halogenation) that shift selectivity from PDE3 to PDE4.

  • Docking and quantitative structure–activity relationship of pyridazinone derivatives as PDE3A inhibitors. Source: PubMed Central. Context: Provides computational backing for the binding mode of pyridazinones in the PDE3A catalytic pocket.

  • This compound Product Data. Source: BLD Pharm. Context: Chemical property verification and CAS identification (36725-37-8).

Bridging the Virtual-Physical Divide: A Comparative Guide to Validating Molecular Docking with In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Illusion of Affinity"

Molecular docking is the workhorse of structure-based drug design (SBDD), capable of screening millions of compounds in silico. However, a critical disconnect exists: docking scores (


) often correlate poorly with experimental binding affinities (

or

)
.

While docking algorithms (e.g., Glide, AutoDock Vina, Gold) excel at predicting the binding pose (geometry), their scoring functions are approximations of enthalpy and entropy. They frequently yield false positives due to:

  • Neglect of Solvation Effects: Inability to accurately model water displacement.

  • Protein Flexibility: Rigid receptor assumptions that miss induced-fit effects.

  • Promiscuous Binders: High scores for "sticky" compounds (PAINS) that aggregate rather than bind specifically.

The Directive: This guide outlines a rigorous, self-validating workflow to transition from virtual hits to physical leads, comparing the performance of biophysical assays to ensure only true binders proceed to optimization.

Comparative Analysis: The Validation Toolkit

To validate a docking result, you must measure physical binding. Not all assays are equal; some measure function (inhibition), while others measure occupancy (binding).

Table 1: Performance Comparison of Validation Modalities
FeatureEnzymatic/Functional Assays (e.g., FRET, ELISA)Surface Plasmon Resonance (SPR) Microscale Thermophoresis (MST) Isothermal Titration Calorimetry (ITC)
Primary Output

(Inhibition)

(Kinetics)

(Thermodynamics)

(Thermodynamics)
Throughput High (384/1536-well)Medium-HighMediumLow
Sample Consumption LowMedium (Ligand dependent)Ultra-Low (< 10 µL)High (mg quantities)
Immobilization None (Solution)Required (Surface Artifact Risk)None (Solution)None (Solution)
False Positive Risk High (Interference/Aggregation)Medium (Non-specific binding)Low (Fluorescence artifacts)Low
Docking Validation Suitability Screening Filter (Tier 1)Gold Standard (Tier 2)Robust Alternative (Tier 2)Mechanistic Proof (Tier 3)

Expert Insight: Do not rely solely on functional assays (e.g., kinase inhibition) to validate docking. A compound might inhibit an enzyme by aggregating and sequestering it (a false positive), rather than binding to the ATP pocket as docked. Biophysical confirmation (SPR or MST) is mandatory to prove specific physical engagement.

Strategic Workflow: The Tiered Validation System

To rigorously validate docking results, use a "Funnel Approach." This filters out false positives early, saving expensive biophysical reagents for high-confidence hits.

Diagram 1: The Validation Funnel

ValidationFunnel Docking 1. In Silico Docking (Virtual Hit List) Filter 2. Chemical Filtering (Remove PAINS/Reactive) Docking->Filter Top 1-5% Ranked Primary 3. Primary Assay (Single Point) (Functional/Enzymatic) Filter->Primary Purchase/Synthesize DoseResponse 4. Dose-Response (IC50) (Confirm Potency) Primary->DoseResponse >50% Inhibition Orthogonal 5. Orthogonal Biophysical (SPR/MST - Confirm Kd) DoseResponse->Orthogonal Valid IC50 Orthogonal->Docking Refine Scoring Function Structure 6. Structural Confirmation (X-ray/Cryo-EM) Orthogonal->Structure True Binder

Caption: A tiered workflow filtering virtual hits through chemical, functional, and biophysical checkpoints.

Detailed Experimental Protocol: Orthogonal Validation using MST

We focus on Microscale Thermophoresis (MST) for validation because it measures binding in free solution, avoiding the surface immobilization artifacts of SPR that often confound docking validation.

Objective

Determine the dissociation constant (


) of a virtual hit to confirm it binds the target protein with the predicted affinity.
Materials
  • Target Protein: Purified, >95% purity.

  • Ligand: Virtual hit compound (10 mM DMSO stock).

  • Labeling Kit: NHS-ester dye (Red/Blue) or His-tag specific dye.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20 (prevents aggregation).

Step-by-Step Methodology
  • Protein Labeling (The Reporter):

    • Label the target protein at a concentration of 2-10 µM using an amine-reactive dye (Lysine residues).

    • Critical Control: Ensure the dye does not occlude the binding pocket predicted by docking. If the pocket is Lysine-rich, use N-terminal His-tag labeling instead.

    • Dilute labeled protein to ~10-20 nM in Assay Buffer.

  • Ligand Titration (The Variable):

    • Prepare a 16-step serial dilution of the ligand.

    • Start at 20x the predicted

      
       (from docking scores). If docking predicts -9.0 kcal/mol (~400 nM), start at 10 µM.
      
    • Solubility Check: Ensure the highest concentration does not precipitate (verify with DLS if possible).

  • Incubation:

    • Mix 10 µL of labeled protein with 10 µL of ligand dilution.

    • Incubate for 15 minutes at Room Temperature (RT) in the dark.

  • Measurement (MST Run):

    • Load samples into standard treated capillaries.

    • Run MST: LED Power (Excitation) = 20-40%; MST Power (IR Laser) = Medium.

    • Data Quality Check: Look for "bump" shapes in the raw trace (aggregation) or initial fluorescence changes (ligand autofluorescence).

  • Data Analysis:

    • Fit the thermophoresis curves to the Law of Mass Action (

      
       model).
      
    • Validation Criteria: A hit is "Validated" if the experimental

      
       is within 1-2 orders of magnitude of the docking prediction and shows a clear sigmoidal saturation.
      

Data Interpretation & Troubleshooting Logic

What happens when the data contradicts the docking? This is the most common scenario.

Diagram 2: The "Hit" Decision Matrix

DecisionMatrix Result Compare Docking vs. Assay Match High Score + High Affinity (True Positive) Result->Match Consistent FalsePos High Score + No Binding (False Positive) Result->FalsePos No Signal FalseNeg Low Score + High Affinity (False Negative) Result->FalseNeg Unexpected Hit Artifact High Score + Aggregation (Promiscuous) Result->Artifact Steep Hill Slope Action1 Lead Opt Match->Action1 Proceed to Co-Crystal Action2 Refine Model FalsePos->Action2 Check Solvation/Pose Action3 Rescue Hit FalseNeg->Action3 Rescore with MM-GBSA Action4 Discard Artifact->Action4 Add Detergent/Filter

Caption: Decision logic for interpreting discrepancies between computational scores and wet-lab data.

Key Discrepancy Scenarios
  • The "False Positive" (Good Score, No Binding):

    • Cause: The docking software rewarded a pose that is sterically possible but thermodynamically unstable (e.g., desolvation penalty was underestimated).

    • Solution: Re-run docking with "Rescoring" using a more expensive method like MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) which better accounts for solvent energy.

  • The "Aggregator" (Good Score, Weird Assay Data):

    • Symptom:[1][2][3][4] Steep Hill slope (> 2.0) in IC50 curves or irregular MST traces.

    • Cause: The compound forms colloidal aggregates that sequester protein.

    • Validation: Add 0.01% Triton X-100 or Tween-20. If activity disappears, it was an artifact (PAINS).

  • The "Pose Mismatch" (Moderate Score, Good Binding):

    • Cause: The compound binds, but not where you docked it (Allosteric binding).

    • Validation: Perform a Competition Assay . Saturate the active site with a known high-affinity inhibitor. If your hit still generates a binding signal (in SPR/MST), it binds to a different site.

References

  • Evaluation of Docking Performance

    • Title: How well do molecular docking scores correlate with experimental binding affinities?
    • Source: ResearchG
    • URL:[Link]

  • Biophysical Method Comparison

    • Title: Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI
    • Source: Reichert SPR / Nicoya Lifesciences
    • URL:[Link]

  • False Positives & PAINS

    • Title: False positive results in virtual screening: The PAINS filters
    • Source: Journal of Medicinal Chemistry (via NIH/PubMed context)
    • URL:[Link] (Contextual link for Binding Affinity via Docking: Fact and Fiction)

  • MST Technology Overview

    • Title: Microscale Thermophoresis as a Tool to Study Protein Interactions[5][6]

    • Source: PubMed Central (NIH)
    • URL:[Link]

  • Virtual Screening Best Practices

    • Title: Hit Identification and Optimization in Virtual Screening: Practical Recommend
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Safety Operating Guide

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one: Proper Disposal Procedures

[1][2]

Chemical Profile & Waste Characterization[2][3]

Effective disposal begins with accurate characterization.[1] 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one is a halogenated nitrogen-containing heterocycle. Its presence in a waste stream fundamentally alters the disposal pathway due to the bromine atom and the stability of the pyridazinone ring.

Key Waste Properties
PropertyDataOperational Implication
CAS Number 79570-19-7Unique identifier for waste manifests.[2]
Physical State Solid (Crystalline)Requires solid waste drums unless dissolved.[2]
Halogen Content Brominated CRITICAL: Cannot be incinerated in standard boilers.[2] Requires scrubbers for HBr.
Solubility Low (Water), High (DMSO/MeOH)Bio-recalcitrant; do not discharge to sewer.[2]
Hazards (GHS) H301 (Toxic), H315, H319, H335Handle as "Toxic Solid, Organic, N.O.S."[2]

Strategic Risk Assessment: The "Why"

Do not dispose of this compound via sanitary sewer systems.

  • Biorecalcitrance: The pyridazinone ring is resistant to standard biological degradation found in municipal water treatment plants.

  • Halogenated Byproducts: Thermal decomposition of brominated aromatics without appropriate scrubbing generates Hydrogen Bromide (HBr) gas, which is highly corrosive to incinerator linings and toxic to the environment.

  • Cross-Contamination: Adding this compound to a "Non-Halogenated" solvent waste stream (e.g., pure Acetone waste) contaminates the entire container, forcing the hauler to reclassify the whole volume as "Halogenated," significantly increasing disposal costs.

Disposal Protocols

Scenario A: Disposal of Pure Solid (Synthesized Material/Expired Stock)[4]

Objective: Isolate the solid to prevent dust generation and ensure thermal destruction.

  • Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.

    • Expert Tip: Do not use metal containers, as residual moisture combined with the bromine moiety can cause corrosion over time.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound"

    • Hazard Checkbox: Toxic, Irritant.

    • Tag: "Halogenated Organic Solid."

  • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag to contain any surface residue.[2]

  • Accumulation: Deposit into the lab's "Solid Hazardous Waste" drum. Ensure this drum is destined for High-Temperature Incineration .

Scenario B: Disposal of Solutions (Mother Liquors/HPLC Waste)[4]

Objective: Prevent the "dilution is the solution" fallacy. The solute dictates the stream.

  • Segregation: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute (CAS 79570-19-7) mandates that this waste goes into the Halogenated Waste Stream .

  • Container: Use standard safety carboys (typically blue or white HDPE) rated for halogenated solvents.[2]

  • Compatibility Check: Ensure no strong oxidizers or reactive metals are present in the waste carboy.

  • Labeling:

    • List all solvents (e.g., "Methanol 95%, Water 4%").

    • List the solute: "this compound <1%".

    • CRITICAL: Mark the container as "Halogenated Solvent Waste."

Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of CAS 79570-19-7 to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:CAS 79570-19-7StateCheckDetermine Physical StateStart->StateCheckSolidSolid Form(Pure or Precipitate)StateCheck->SolidLiquidIn Solution(HPLC, Mother Liquor)StateCheck->LiquidContainerSolidPrimary Container:HDPE Wide-Mouth JarSolid->ContainerSolidBagSecondary Containment:Sealed Plastic BagContainerSolid->BagDrumLab Pack / Solid Waste Drum(Tag: Halogenated Solid)Bag->DrumPickupEHS / Vendor PickupDrum->PickupSolventCheckIs the SolventHalogenated?Liquid->SolventCheckHaloSolventYes (e.g., DCM, Chloroform)SolventCheck->HaloSolventYesNonHaloSolventNo (e.g., MeOH, DMSO)SolventCheck->NonHaloSolventNoCarboyHalogenated Waste Carboy(Do NOT mix with oxidizers)HaloSolvent->CarboyContaminationCRITICAL STEP:Solute contaminates stream.Reclassify as Halogenated.NonHaloSolvent->ContaminationContamination->CarboyCarboy->PickupIncinerationHigh-Temp Incineration(w/ Acid Scrubbers)Pickup->Incineration

Figure 1: Decision tree for the segregation and disposal of brominated pyridazinone waste.[2] Note the critical reclassification of non-halogenated solvents to halogenated streams due to the solute.

Regulatory Compliance & Emergency Procedures

US EPA / RCRA Considerations

While CAS 79570-19-7 is not explicitly "P" or "U" listed (40 CFR 261.33), it must be managed as a hazardous waste due to its toxicity and halogen content.[2]

  • Waste Code: If mixed with spent halogenated solvents (e.g., Methylene Chloride), apply code F002 .[3][2] If pure, it is typically managed as Non-Regulated Hazardous Waste (unless characteristic toxicity D004-D043 applies via TCLP, which is unlikely but possible for heavy metal catalysts used in synthesis).

  • Best Practice: Always default to "Hazardous Waste" status to ensure "Cradle-to-Grave" tracking.[2]

Spill Response

In the event of a powder spill:

  • PPE: Don nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator if fine dust is visible).

  • Containment: Do not dry sweep. Cover the spill with wet paper towels or an oil-dampened sweeping compound to suppress dust.

  • Cleanup: Scoop material into a waste jar. Wipe the area with soap and water.

  • Disposal: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste drum.

References

  • United States Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 11656094 (Related Pyridazinone Structures). PubChem. [Link]

Comprehensive Safety & Handling Guide: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Chemical Identity: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one CAS Registry Number: 36725-37-8 (Commonly associated) Molecular Formula: C₁₀H₉BrN₂O[1][2]

As a Senior Application Scientist, I must emphasize that while this compound is a standard pharmaceutical building block, its structural class (pyridazinones) is frequently associated with biological activity, specifically phosphodiesterase (PDE) inhibition and cardiotonic effects. Therefore, standard "irritant" protocols are insufficient. We must apply a Precautionary Potency Principle , treating this substance as a Control Band 3 (OEB 3) compound until specific toxicological data proves otherwise.

Hazard Classification (GHS)

Based on structural analogs and available safety data, the primary hazards are:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[3]

  • Skin/Eye Irritation: Category 2/2A (H315, H319) - Causes serious irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.[4]

Operational Risk: The primary vector of exposure is inhalation of fine dust during weighing and dermal absorption when solvated.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for defense in depth. We layer protection to account for human error.

Protection ZoneCore RequirementTechnical Specification & Rationale
Respiratory P100 / N95 (Task Dependent) Solid Handling: Use a fit-tested N95 (minimum) or P100 half-mask respirator. Why: The H335 hazard implies mucosal inflammation. Simple surgical masks offer zero protection against sub-micron pharmaceutical dusts. Solution Handling: If dissolved in volatile solvents (DCM, THF), upgrade to a Half-face respirator with Organic Vapor/P100 combo cartridges .
Dermal (Hand) Double Nitrile (0.11 mm min) Inner Glove: 4 mil Nitrile (Bright color). Outer Glove: 5-6 mil Nitrile (Dark color). Why: "Color-indicator" double gloving allows immediate visual detection of breaches. Pyridazinones can be transdermal; the outer glove is sacrificial.
Dermal (Body) Tyvek® Lab Coat / Sleeve Covers Material: Non-woven polyethylene (e.g., Tyvek 400). Why: Cotton lab coats trap dust in the weave, creating a secondary exposure source in the breakroom. Disposable, non-porous arm covers bridge the gap between glove and coat cuff.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact + Splash). Why: Safety glasses leave gaps. As an eye irritant (H319), fine powder can migrate around glasses via air currents in a fume hood. Goggles seal the orbital area.

Operational Workflow & Engineering Controls

Safety is 80% engineering and 20% PPE. The following workflow integrates the PPE into the physical handling process.

Phase 1: Preparation (The "Clean" Zone)
  • Engineering Check: Verify Fume Hood/Powder Containment Balance Enclosure (PCBE) is operating at 80–100 fpm face velocity .

  • Static Control: This powder is likely static-prone. Place an ionizing fan or static bar inside the hood to prevent "flying powder" during transfer.

  • Donning Sequence:

    • Wash hands.[2][3][4][5][6]

    • Don inner gloves.

    • Don Tyvek coat (taping cuffs is recommended for >10g scale).

    • Don respirator and goggles.[7]

    • Don outer gloves (pull over coat cuffs).

Phase 2: Active Handling (The "Hot" Zone)
  • Weighing: Never weigh this compound on an open bench. Use the "tare-outside, weigh-inside" method:

    • Tare the vial/flask outside to avoid vibration interference.

    • Move vial inside the hood.

    • Transfer solid using a disposable antistatic spatula.

    • Cap the vial before removing it from the hood.

  • Solvation: If dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers . They will carry the pyridazinone through nitrile gloves faster than the pure solid.

    • Protocol: If a splash occurs on the outer glove, doff immediately , wash the inner glove, and re-don a fresh outer glove.

Phase 3: Decontamination & Disposal[9]
  • Wipe Down: Use a surfactant-based cleaner (e.g., 5% Decon 90) followed by 70% Isopropanol.

    • Why: Surfactants lift the hydrophobic organic solid; alcohol alone may just smear it.

  • Waste: Dispose of all solid waste (weigh boats, spatulas, gloves) in a Hazardous Solid Waste drum, labeled "Toxic/Irritant Organic Solid."

Visualized Handling Workflow

The following diagram illustrates the critical decision points and protective layers required for handling this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Decon & Exit Start Start: Risk Assessment CheckControls Verify Hood Flow (80-100 fpm) Start->CheckControls DonPPE Don PPE: Double Nitrile + N95/P100 CheckControls->DonPPE Weighing Weighing (Inside Hood) Use Ionizer DonPPE->Weighing Solvation Solvation/Reaction Weighing->Solvation SpillCheck Glove Contamination? Solvation->SpillCheck ChangeGloves Doff Outer Glove Wash Inner -> Re-don SpillCheck->ChangeGloves Yes (Splash) Decon Decon: Surfactant Wash then 70% IPA SpillCheck->Decon No ChangeGloves->Solvation Waste Disposal: Hazardous Solid Waste Decon->Waste Doff Doff PPE & Wash Hands Waste->Doff

Caption: Operational workflow emphasizing the "Double Glove" loop for contamination management and the specific decontamination sequence.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury.

Scenario A: Inhalation (Dust Cloud)
  • Evacuate: Move immediately to fresh air.

  • Alert: Inform the lab safety officer.

  • Medical: If wheezing or coughing persists (H335 indication), seek medical attention. Provide the SDS to the physician, noting the pyridazinone structure (potential for cardiovascular interaction).

Scenario B: Ocular Exposure[4][5]
  • Flush: Do not rub eyes.[5] Proceed to the eyewash station immediately.[8]

  • Duration: Flush for a minimum of 15 minutes . Hold eyelids open to ensure irrigation behind the globe.

  • Follow-up: An ophthalmology consult is mandatory for all chemical eye exposures, regardless of immediate pain relief.

Scenario C: Spills (Solid)
  • Isolate: Mark the area.

  • PPE Up: Ensure P100 respirator and goggles are worn.

  • Clean: Do not dry sweep (creates dust). Cover with wet paper towels (soaked in water/surfactant) to dampen the powder, then scoop into a waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Pyridazinone Derivatives.[9][10] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.